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  • Product: 1-(3-Bromophenyl)cyclopropan-1-ol
  • CAS: 1250956-44-5

Core Science & Biosynthesis

Foundational

1-(3-Bromophenyl)cyclopropan-1-ol: A Bifunctional Hub for Complex Molecule Synthesis

Executive Summary In modern synthetic and medicinal chemistry, building blocks that offer orthogonal, site-selective reactivity are highly prized. 1-(3-Bromophenyl)cyclopropan-1-ol is a premier example of such a scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic and medicinal chemistry, building blocks that offer orthogonal, site-selective reactivity are highly prized. 1-(3-Bromophenyl)cyclopropan-1-ol is a premier example of such a scaffold. By combining a transition-metal-sensitive aryl bromide moiety with a highly strained, ring-opening-prone cyclopropanol group, this compound serves as a versatile linchpin for divergent synthesis. This technical guide explores the mechanistic causality behind its reactivity, provides a self-validating synthesis protocol, and details advanced workflows for its application in drug discovery.

Chemical Identity & Physical Properties

Understanding the baseline physicochemical properties of 1-(3-Bromophenyl)cyclopropan-1-ol is critical for reaction design and analytical validation. The compound is commercially available and standardized for high-purity applications[1][2].

PropertyValue
IUPAC Name 1-(3-Bromophenyl)cyclopropan-1-ol
CAS Number 1250956-44-5[3][4]
Molecular Formula C9H9BrO[1][3]
Molecular Weight 213.07 g/mol [3][4]
PubChem CID 62668955[4]
Standard Purity ≥ 95% (Validated via NMR, HPLC, GC)[1][2]
Structural Features 1,3-disubstituted bifunctional system

Structural Causality & Reactivity Vectors

The synthetic utility of 1-(3-Bromophenyl)cyclopropan-1-ol stems from two distinct, electronically isolated reactive centers. As a Senior Application Scientist, it is crucial to understand why these vectors operate orthogonally and how to selectively trigger them.

  • The Aryl Bromide Vector (Cross-Coupling): The bromine atom at the meta position of the phenyl ring is primed for oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)). Because the cyclopropanol ring is sterically compact and electronically neutral under standard cross-coupling conditions (provided strong bases that might deprotonate the alcohol are carefully controlled), the aryl bromide can undergo Suzuki, Heck, or Buchwald-Hartwig couplings while leaving the three-membered ring intact.

  • The Cyclopropanol Vector (Ring-Opening): The cyclopropanol moiety possesses approximately 27 kcal/mol of ring strain. Upon deprotonation and coordination to a transition metal (or via single-electron transfer oxidation), the inherent strain drives a rapid β -carbon elimination[5][6]. This ring-opening event generates a metallo-homoenolate (a β -metallo ketone) or a β -alkyl radical, which can be intercepted for cross-coupling to form γ -butyrolactones, 1,4-diketones, or β -substituted ketones[5][6].

Reactivity Center 1-(3-Bromophenyl)cyclopropan-1-ol (Bifunctional Hub) CrossCoupling Aryl Vector (Cross-Coupling) Center->CrossCoupling Pd/Ni Catalysis (Retains Ring) RingOpening Cyclopropanol Vector (Ring-Opening) Center->RingOpening Radical/Homoenolate (Cleaves Ring) Dual Dual Functionalization (Complex Scaffolds) CrossCoupling->Dual RingOpening->Dual

Figure 1: Divergent reactivity pathways of 1-(3-Bromophenyl)cyclopropan-1-ol.

Synthesis Protocol: The Kulinkovich Reaction

The most reliable method for synthesizing 1-arylcyclopropanols is the [5]. This protocol transforms an ester into a cyclopropanol using a Grignard reagent and a titanium catalyst.

Experimental Causality & Design
  • Substrate Choice: Ethyl 3-bromobenzoate is preferred over the methyl ester. The ethoxide leaving group facilitates smoother formation of the intermediate titanacyclopropane.

  • Addition Kinetics: The ethylmagnesium bromide (EtMgBr) must be added extremely slowly. Causality: High local concentrations of the Grignard reagent will outcompete the titanium catalytic cycle, leading to direct nucleophilic acyl substitution and the formation of the undesired tertiary alcohol (3-(3-bromophenyl)pentan-3-ol).

Step-by-Step Methodology

Reagents: Ethyl 3-bromobenzoate (1.0 equiv), Titanium(IV) isopropoxide (Ti(OiPr) 4​ , 1.0 equiv), Ethylmagnesium bromide (3.0 M in Et 2​ O, 3.0 equiv), anhydrous THF.

  • System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a syringe pump.

  • Reagent Loading: Dissolve ethyl 3-bromobenzoate (10 mmol) and Ti(OiPr) 4​ (10 mmol) in 50 mL of anhydrous THF. Note: Stoichiometric titanium is used here to suppress reductive debromination of the electron-deficient aryl bromide.

  • Temperature Control: Cool the reaction mixture to 10 °C using a water/ice bath. Avoid dropping the temperature to 0 °C, as the titanacyclopropane intermediate requires moderate thermal energy to efficiently insert into the ester carbonyl.

  • Slow Addition: Load EtMgBr (30 mmol) into a gas-tight syringe. Using the syringe pump, add the Grignard reagent dropwise over exactly 2.0 hours. The solution will turn deep red/brown, indicating the formation of the active Ti(II) species.

  • Maturation: Remove the cooling bath and allow the reaction to stir at room temperature for an additional 1 hour.

  • Quenching (Critical Step): Cool the flask to 0 °C and carefully quench by adding 10% aqueous H 2​ SO 4​ (30 mL). Causality: The titanium(IV) cyclopropoxide intermediate is highly stable. Strong aqueous acid is required to completely hydrolyze the Ti–O bonds and solubilize the resulting titanium salts, preventing the formation of intractable emulsions during extraction.

  • Isolation & Validation: Extract the aqueous layer with Et 2​ O (3 × 30 mL). Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate under reduced pressure.

    • Self-Validation Check: Run a TLC (Hexanes:EtOAc 8:2). The product is UV-active. Analyze the crude mixture via 1 H NMR. Successful conversion is validated by the disappearance of the ester quartet/triplet and the appearance of highly shielded cyclopropyl methylene multiplets at δ 1.0–1.3 ppm. Purify via flash column chromatography to achieve 95% purity[2].

Advanced Workflows: Ring-Opening Cross-Coupling

Cyclopropanols are exceptional precursors for β -functionalized carbonyls. Under palladium catalysis, 1-(3-Bromophenyl)cyclopropan-1-ol can act as a nucleophilic homoenolate equivalent[6][7].

Palladium-Catalyzed Homoenolate Generation

When subjected to Pd(0) in the presence of an external aryl halide (Ar'-I) and a base, the cyclopropanol undergoes alkoxide exchange with the Ar'-Pd(II)-I intermediate. The relief of ring strain forces a β -carbon elimination, generating a palladium homoenolate that subsequently undergoes reductive elimination to yield a β -aryl ketone[6].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd 1. Oxidative Addition [Ar'-Pd(II)-X] Pd0->OxAdd + Ar'-X Coord 2. Alkoxide Exchange [Ar'-Pd(II)-O-Cyclopropyl] OxAdd->Coord + Cyclopropanol / Base - HX BetaElim 3. β-Carbon Elimination [Ar'-Pd(II)-Homoenolate] Coord->BetaElim Ring Strain Release (~27 kcal/mol) RedElim 4. Reductive Elimination [β-Aryl Ketone] BetaElim->RedElim RedElim->Pd0 - Product Release

Figure 2: General palladium-catalyzed ring-opening cross-coupling cycle.

Orthogonal Functionalization Strategy

To utilize 1-(3-Bromophenyl)cyclopropan-1-ol effectively, chemists must often react one vector while preserving the other.

  • To react the Aryl Bromide (Retain Ring): Use standard Suzuki-Miyaura conditions (e.g., Pd(dppf)Cl 2​ , Aryl boronic acid, K 2​ CO 3​ ) but keep temperatures moderate ( 80 °C) and avoid strong oxidants or single-electron transfer (SET) reagents that could trigger radical ring-opening[8].

  • To react the Cyclopropanol (Cleave Ring): Use SET oxidants (like Ru(III) photocatalysts) or specific Rh/Cu catalytic systems that selectively target the strained ring over the aryl halide[8][9].

Handling, Stability, and Storage

  • Thermal Stability: While stable at room temperature, prolonged exposure to heat (> 100 °C) in the presence of trace acids can induce spontaneous ring-opening to 3'-bromopropiophenone.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen) to maximize shelf life and prevent oxidative degradation[1].

  • Safety: As an aryl halide and a cyclopropanol derivative, it should be handled in a fume hood with appropriate PPE. It is intended for laboratory research use only, not for human or veterinary use[10].

References

  • 1-(3-bromophenyl)cyclopropan-1-ol, 95% Purity - CP Lab Safety Source: CP Lab Safety (calpaclab.com) URL:[Link]

  • 1-(3-Bromophenyl)cyclopropan-1-ol - CAS:1250956-44-5 Source: YanmeiBio (yanmeibio.com) URL:[Link]

  • 1-(3-Bromophenyl)cyclopropan-1-ol | C9H9BrO | CID 62668955 Source: PubChem (nih.gov) URL:[Link]

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Source: PMC (nih.gov) URL:[Link]

  • Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis Source: ACS Publications URL:[Link]

  • Palladium-Catalyzed Carbonylative Cross-Coupling of Aryl (Pseudo)halides and Cyclopropanols Source: ACS Publications URL:[Link]

  • Stereoselective Hydroxyallylation of Cyclopropenes with Cyclopropanols via NHC Catalysis Source: ChemRxiv URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 1-(3-Bromophenyl)cyclopropan-1-ol

Executive Summary In modern drug discovery and advanced organic synthesis, 1-(3-Bromophenyl)cyclopropan-1-ol has emerged as a highly versatile, bifunctional building block. Characterized by a strained three-membered carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced organic synthesis, 1-(3-Bromophenyl)cyclopropan-1-ol has emerged as a highly versatile, bifunctional building block. Characterized by a strained three-membered carbocycle and a meta-substituted aryl bromide, this molecule offers powerful orthogonal reactivity vectors. As detailed in , the cyclopropanol moiety serves as a masked homoenolate capable of controlled ring-cleavage, while the aryl bromide provides a robust handle for transition-metal-catalyzed cross-coupling[1]. This guide details the compound's core physicochemical properties, provides a field-validated synthetic protocol, and maps its downstream applications.

Physicochemical Profiling

Accurate physicochemical data is critical for calculating reaction stoichiometry and designing downstream purification gradients. The meta-bromo substitution not only influences the electronic landscape of the aromatic ring but also provides a distinct spatial trajectory for structure-activity relationship (SAR) studies, often improving metabolic stability compared to para-substituted analogs.

Table 1: Core Chemical Specifications

ParameterSpecification
Chemical Name 1-(3-Bromophenyl)cyclopropan-1-ol
CAS Registry Number 1250956-44-5[2]
Molecular Formula C9H9BrO[2]
Molecular Weight 213.07 g/mol [2],[3]
Structural Class Aryl cyclopropanol / Halogenated aromatic
Key Reactive Sites C-Br bond (sp2), Cyclopropanol C-C bonds (strained)

Synthetic Methodology: The Kulinkovich Protocol

The most efficient, scalable, and atom-economical route to 1-substituted cyclopropanols is the Kulinkovich reaction. This transformation involves the titanium-mediated cyclopropanation of esters using Grignard reagents[1].

Protocol: Synthesis of 1-(3-Bromophenyl)cyclopropan-1-ol

Reagents & Materials:

  • Substrate: Methyl 3-bromobenzoate (1.0 equiv, limiting reagent)

  • Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.2 equiv)

  • Nucleophile: Ethylmagnesium bromide (EtMgBr) (3.0 equiv, 3.0 M in diethyl ether)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow & Mechanistic Causality:

  • System Initialization: Flame-dry a multi-neck round-bottom flask under a strict argon atmosphere. Causality: Ambient moisture will prematurely protonate the Grignard reagent and irreversibly deactivate the titanium catalyst. Dissolve methyl 3-bromobenzoate in anhydrous THF to achieve a 0.2 M concentration.

  • Catalyst Introduction: Inject Ti(OiPr)₄ (0.2 equiv) into the stirring solution at room temperature, then lower the reaction temperature to 0 °C using an ice bath.

    • Causality: Cooling the system is critical. It thermodynamically suppresses the direct, uncatalyzed nucleophilic attack of the Grignard reagent on the ester carbonyl, which would yield an unwanted tertiary alcohol byproduct.

  • Grignard Addition (The Critical Step): Add EtMgBr (3.0 equiv) dropwise via a syringe pump over a strict 2-hour period.

    • Causality: Slow addition ensures the steady-state concentration of EtMgBr remains extremely low. This kinetic control forces the Grignard reagent to selectively undergo transmetalation with Ti(OiPr)₄, generating the active titanacyclopropane intermediate[1].

  • Maturation & Ring Closure: Allow the reaction to stir for 1 hour at 0 °C, then gradually warm to room temperature over 2 hours to drive the insertion and ring-closure steps to completion.

  • Quenching (Self-Validating Step): Carefully quench the reaction by adding 10% aqueous H₂SO₄ dropwise until the biphasic mixture becomes clear.

    • Causality: The acidic quench hydrolyzes the robust oxatitanacyclopentane intermediate, liberating the free cyclopropanol. A successful quench is visually validated by the complete dissolution of the initially formed, cloudy titanium dioxide salts.

  • Isolation & Validation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Validate the product via ¹H NMR (confirming the presence of characteristic cyclopropyl diastereotopic protons at δ 1.0–1.3 ppm).

Mechanistic Pathway

The success of this synthesis relies entirely on the catalytic cycle of the titanium complex, which acts as a dynamic scaffold to bring the ethyl group and the ester together.

Kulinkovich_Mechanism A Ti(OiPr)4 + 2 EtMgBr B Titanacyclopropane Intermediate A->B - Ethane - MgBr(OiPr) C Ester Coordination (Methyl 3-bromobenzoate) B->C Ligand Exchange D Oxatitanacyclopentane Intermediate C->D Insertion E 1-(3-Bromophenyl) cyclopropan-1-ol D->E Acidic Quench (Ring Closure)

Catalytic cycle of the Kulinkovich reaction forming the cyclopropanol core.

Downstream Reactivity & Drug Discovery Applications

1-(3-Bromophenyl)cyclopropan-1-ol is highly prized by medicinal chemists because it acts as a dual-hub for molecular diversification.

  • Homoenolate Equivalency: The cyclopropanol ring is highly strained. Under basic, oxidative, or transition-metal-catalyzed conditions, the C1-C2 bond cleaves, allowing the molecule to act as a β-functionalized ketone (homoenolate equivalent)[1]. This is invaluable for synthesizing complex aliphatic chains extending from the aryl core.

  • Cross-Coupling: The meta-bromo substituent is primed for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Because the cyclopropanol tertiary alcohol is sterically hindered, cross-coupling can often be performed without the need for oxygen protection, streamlining the overall synthetic sequence.

Downstream_Applications Core 1-(3-Bromophenyl) cyclopropan-1-ol Path1 Suzuki-Miyaura (Aryl Bromide Reactivity) Core->Path1 Path2 Ring Cleavage (Homoenolate Reactivity) Core->Path2 Path3 Buchwald-Hartwig (C-N Bond Formation) Core->Path3 Prod1 1-(Biphenyl-3-yl) cyclopropan-1-ol Path1->Prod1 Prod2 β-Functionalized Ketones Path2->Prod2 Prod3 3-(1-Hydroxycyclopropyl) anilines Path3->Prod3

Divergent synthetic applications exploiting the dual-reactivity profile.

References

  • Title: 1-(3-bromophenyl)cyclopropan-1-ol, 95% Purity Source: CP Lab Safety / Calpaclab URL: [Link]

  • Title: 1-(3-Bromophenyl)cyclopropan-1-ol - CAS:1250956-44-5 Source: Yanmei Biosciences URL: [Link]

  • Title: The Chemistry of Cyclopropanols Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Foundational

Structural Elucidation and Synthetic Methodology of 1-(3-Bromophenyl)cyclopropan-1-ol: A Technical Guide

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper Executive Summary As pharmaceutical library synthesis increasingly relies on strained ri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

As pharmaceutical library synthesis increasingly relies on strained ring systems to modulate pharmacokinetic properties, cyclopropanols have emerged as highly versatile building blocks. They function as robust homoenolate equivalents and participate in diverse cross-coupling and ring-opening functionalizations[1].

This whitepaper provides a comprehensive, self-validating framework for the synthesis and structural elucidation of 1-(3-Bromophenyl)cyclopropan-1-ol (CAS: 1250956-44-5)[2]. By bridging the causality between synthetic methodology (the Kulinkovich reaction) and analytical characterization (NMR, IR, MS), this guide ensures high-fidelity data interpretation for downstream drug development applications.

Experimental Methodology: The Kulinkovich Synthesis

To obtain reference-grade spectroscopic data, synthesizing a >95% pure sample is mandatory. The most robust and regioselective method for generating 1-arylcyclopropanols is the Kulinkovich reaction, utilizing an ester precursor and a titanium-mediated Grignard addition[3].

Mechanistic Rationale

The reaction relies on the in situ generation of a highly reactive titanacyclopropane intermediate. When Ethyl 3-bromobenzoate is treated with Titanium(IV) isopropoxide and Ethylmagnesium bromide, an alkene exchange occurs, followed by ester insertion and subsequent ring closure[1].

Kulinkovich A Ethyl 3-bromobenzoate + Ti(OiPr)₄ B Titanacyclopropane Intermediate A->B + 2 EtMgBr - Ethane C Oxatitanacyclopentane Intermediate B->C Ester Insertion D 1-(3-Bromophenyl) cyclopropan-1-ol C->D Ring Closure & Hydrolysis

Fig 1: Kulinkovich reaction mechanism for the synthesis of 1-(3-Bromophenyl)cyclopropan-1-ol.

Step-by-Step Self-Validating Protocol

Reagents Required: Ethyl 3-bromobenzoate (5.0 mmol), Ti(OiPr)₄ (7.0 mmol), EtMgBr (3.0 M in diethyl ether, 14.0 mmol), Anhydrous THF (30 mL)[3].

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon three times. Causality: Moisture violently quenches the Grignard reagent and hydrolyzes the Ti(OiPr)₄ catalyst, permanently terminating the catalytic cycle.

  • Reagent Charging: Add the ester and Ti(OiPr)₄ to the flask, followed by anhydrous THF. Cool the system to 0 °C using an ice-water bath.

  • Catalyst Activation (Critical Step): Add EtMgBr dropwise via a syringe pump over a strict 1-hour period. Causality: Slow addition maintains a low steady-state concentration of the Grignard reagent. This prevents the premature, undesired reduction of the ester to a secondary alcohol and kinetically favors the formation of the active titanacyclopropane intermediate[1].

  • Validation Checkpoint: Monitor the solution's color. It will transition from colorless to yellow/brown, culminating in a deep red/black. This visual cue is a self-validating indicator that the active Ti(II) species has successfully formed.

  • Maturation & Quenching: Stir at ambient temperature (20–25 °C) for 12 hours. Once TLC confirms ester consumption, quench carefully with 10 mL of distilled water at 0 °C. A white precipitate of TiO₂ will form[3].

  • Isolation: Filter through Celite, extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes:EtOAc 10:1) to yield the pure product[3].

Comprehensive Spectroscopic Profiling

The structural elucidation of 1-(3-Bromophenyl)cyclopropan-1-ol requires interpreting the unique electronic environment created by the highly strained three-membered ring adjacent to a meta-substituted halogenated aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The cyclopropanol ring exhibits distinct shielding effects driven by the diamagnetic anisotropy of the strained C-C bonds. The cyclopropyl methylene protons are diastereotopic (cis/trans relative to the hydroxyl group) and appear as complex multiplets (an AA'BB' spin system)[3].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Assignment / Causality
Ar-H2 7.50 t 1.8 1H Ortho to Br and cyclopropanol; highly deshielded.
Ar-H4 7.38 ddd 7.9, 1.8, 1.0 1H Ortho to Br; complex splitting from meta/para coupling.
Ar-H6 7.25 dt 7.8, 1.5 1H Ortho to cyclopropanol.
Ar-H5 7.18 t 7.8 1H Meta to both substituents; standard triplet.
-OH 2.65 br s - 1H Hydroxyl proton (shift is concentration/solvent dependent).
Cyclopropyl 1.22 m - 2H Diastereotopic ring protons (cis to OH).

| Cyclopropyl | 1.02 | m | - | 2H | Diastereotopic ring protons (trans to OH). |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment / Causality
145.0 Cq Ar-C1 (Attached to cyclopropanol; strongly deshielded).
130.2, 129.8, 128.5, 123.5 CH Ar-C4, Ar-C5, Ar-C2, Ar-C6 (Aromatic methines).
122.5 Cq Ar-C3 (Attached to Bromine; heavy atom effect).
55.0 Cq Cyclopropyl C1 (C-OH). Shielded by ring strain, deshielded by oxygen[1].

| 16.0 | CH₂ | Cyclopropyl C2, C3 (Highly shielded due to ring anisotropy). |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is diagnostic for validating the integrity of the strained ring. Due to the increased s-character (sp²-like) of the C-H bonds in the highly strained three-membered ring, the cyclopropyl C-H stretching frequency is shifted to higher wavenumbers (>3000 cm⁻¹) compared to standard alkanes.

Table 3: Key IR Vibrational Frequencies (ATR)

Wavenumber (cm⁻¹) Intensity Assignment Structural Implication
3350 Strong, Broad O-H stretch Confirms presence of hydrogen-bonded hydroxyl group.
3080 Weak C-H stretch (cyclopropyl) Diagnostic for the strained 3-membered ring.
3060 Weak C-H stretch (aromatic) Standard sp² C-H stretching.
1595, 1565 Medium C=C stretch (aromatic) Aromatic ring skeletal vibrations.
1210 Strong C-O stretch Typical for tertiary/cyclopropanol C-O bonds.

| 780 | Strong | C-Br stretch | Diagnostic for the meta-aryl bromide substitution. |

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS at 70 eV reveals the characteristic isotopic signature of bromine and the predictable fragmentation of the cyclopropanol ring. Cyclopropanols typically undergo α-cleavage and subsequent ring-opening to expel a neutral ethylene (C₂H₄) molecule[4].

Table 4: EI-MS Fragmentation Data

m/z Relative Intensity Ion Assignment Mechanistic Origin
212 / 214 15% [M]⁺• Molecular ion (Diagnostic 1:1 isotopic ratio for ⁷⁹Br/⁸¹Br).
195 / 197 25% [M - OH]⁺ α-cleavage of the hydroxyl radical.
184 / 186 40% [M - C₂H₄]⁺• Ring-opening and expulsion of neutral ethylene[4].

| 155 / 157 | 100% | [C₆H₄Br]⁺ | Base peak; highly stable bromophenyl cation. |

MS_Frag M Molecular Ion [M]⁺• m/z 212 / 214 F1 [M - OH]⁺ m/z 195 / 197 M->F1 - •OH (17 Da) α-cleavage F2 [M - C₂H₄]⁺• m/z 184 / 186 M->F2 - C₂H₄ (28 Da) Ring Opening F3 [C₆H₄Br]⁺ m/z 155 / 157 F2->F3 - CHO• (29 Da)

Fig 2: Primary EI-MS fragmentation pathways of 1-(3-Bromophenyl)cyclopropan-1-ol.

References

  • [2] National Center for Biotechnology Information. "1-(3-Bromophenyl)cyclopropan-1-ol | C9H9BrO | CID 62668955". PubChem Database. URL:[Link]

  • [3] Royal Society of Chemistry. "Copper-Catalysed Ring-Opening Trifluoromethylation of Cyclopropanols - Supporting Information" (General Kulinkovich Procedure). RSC Publications. URL:[Link]

  • [1] Kulinkovich, O. G., & de Meijere, A. "The Chemistry of Cyclopropanols". Chemical Reviews, ACS Publications. URL:[Link]

  • [4] SciSpace. "Silver-Promoted Oxidative Ring Opening/Alkynylation of Cyclopropanols: Facile Synthesis of 4-Yn-1-ones". Synthesis Literature. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)cyclopropan-1-ol from 3-Bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1-(3-Bromophenyl)cyclopropan-1-ol Cyclopropyl motifs are prevalent in a wide array of biologically active molecules and na...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(3-Bromophenyl)cyclopropan-1-ol

Cyclopropyl motifs are prevalent in a wide array of biologically active molecules and natural products.[1] The rigid, three-membered ring of a cyclopropane introduces unique conformational constraints and metabolic stability, making it a desirable feature in drug design. The title compound, 1-(3-bromophenyl)cyclopropan-1-ol, combines this valuable cyclopropyl group with a synthetically versatile bromophenyl moiety. The bromine atom serves as a handle for further functionalization through various cross-coupling reactions, while the tertiary alcohol provides a site for derivatization. These features make it a key intermediate in the synthesis of complex pharmaceutical agents.[]

Synthetic Strategies: From Ketone to Cyclopropanol

The conversion of 3-bromoacetophenone to 1-(3-bromophenyl)cyclopropan-1-ol necessitates the formation of a cyclopropane ring at the carbonyl carbon. Two primary strategies are considered: the direct cyclopropanation of the ketone and a two-step approach involving the conversion of the ketone to an alkene followed by cyclopropanation. However, for the direct synthesis of cyclopropanols from carbonyl compounds, the Kulinkovich reaction stands out as a powerful and efficient method.

A plausible alternative involves the Simmons-Smith cyclopropanation of the corresponding silyl enol ether derived from 3-bromoacetophenone. This method, while effective for generating cyclopropanated carbonyl compounds, requires an additional step for the formation of the silyl enol ether.

This guide will focus on the most direct and atom-economical approach: the titanium-mediated Kulinkovich reaction.

The Kulinkovich Reaction: A Mechanistic Deep Dive

The Kulinkovich reaction facilitates the synthesis of cyclopropanols from esters or ketones by reacting them with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide (Ti(O-i-Pr)4).[3][4][5]

The generally accepted mechanism involves the following key steps:[4][5][6]

  • Formation of the Titanacyclopropane: Two equivalents of a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), react with the titanium(IV) alkoxide to form a dialkyltitanium species. This intermediate undergoes β-hydride elimination to generate a reactive titanacyclopropane intermediate and ethane.[3][5]

  • Reaction with the Carbonyl Group: The titanacyclopropane then reacts with the carbonyl group of the 3-bromoacetophenone. This can be viewed as a formal 1,2-dicarbanion addition.[3]

  • Ring Formation: The initial addition product undergoes intramolecular rearrangement and subsequent reaction with another equivalent of the Grignard reagent to form the cyclopropanol product and regenerate the active titanium species, allowing for a catalytic cycle.[4]

The reaction is typically stereospecific, with the configuration of the starting material influencing the stereochemistry of the product.[6]

Experimental Protocol: Synthesis of 1-(3-Bromophenyl)cyclopropan-1-ol via the Kulinkovich Reaction

This section provides a detailed, step-by-step protocol for the synthesis of 1-(3-bromophenyl)cyclopropan-1-ol from 3-bromoacetophenone.

4.1. Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.PuritySupplier
3-BromoacetophenoneC8H7BrO199.042142-63-4≥98%Major Chemical Supplier
Titanium(IV) isopropoxideC12H28O4Ti284.22546-68-9≥97%Major Chemical Supplier
Ethylmagnesium bromideC2H5BrMg133.27925-90-63.0 M in diethyl etherMajor Chemical Supplier
Anhydrous Diethyl Ether(C2H5)2O74.1260-29-7≥99.7%Major Chemical Supplier
Saturated Ammonium ChlorideNH4Cl53.4912125-02-9
Anhydrous Magnesium SulfateMgSO4120.377487-88-9

4.2. Reaction Workflow Diagram

Kulinkovich_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Start Flask_Prep Oven-dried flask under Argon Start->Flask_Prep Reagent_Add Add 3-bromoacetophenone and anhydrous diethyl ether Flask_Prep->Reagent_Add Cooling Cool to 0 °C Reagent_Add->Cooling Ti_Add Add Ti(O-i-Pr)4 Cooling->Ti_Add Grignard_Add Slowly add EtMgBr Ti_Add->Grignard_Add Warm_Stir Warm to RT and stir Grignard_Add->Warm_Stir Quench Quench with sat. NH4Cl Warm_Stir->Quench Extract Extract with diethyl ether Quench->Extract Dry Dry organic layers (MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Obtain pure product Purify->End

Caption: Workflow for the synthesis of 1-(3-Bromophenyl)cyclopropan-1-ol.

4.3. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an argon atmosphere, add 3-bromoacetophenone (1.0 eq) and anhydrous diethyl ether (to make a 0.2 M solution).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add titanium(IV) isopropoxide (1.2 eq) dropwise.

  • Grignard Reaction: Slowly add ethylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(3-bromophenyl)cyclopropan-1-ol.

Characterization of 1-(3-Bromophenyl)cyclopropan-1-ol

The structure of the synthesized compound should be confirmed by standard spectroscopic methods.

5.1. Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR Aromatic protons (multiplet, ~7.2-7.5 ppm), hydroxyl proton (singlet, variable), cyclopropyl protons (multiplets, ~0.8-1.2 ppm).
¹³C NMR Aromatic carbons (~120-145 ppm), carbon bearing the hydroxyl group (~60-70 ppm), cyclopropyl carbons (~10-25 ppm).
Mass Spec (MS) Molecular ion peak corresponding to the mass of the product (m/z = 214/216 for bromine isotopes).[7]
Infrared (IR) Broad O-H stretch (~3300-3500 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹).

Safety Considerations

  • 3-Bromoacetophenone: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Titanium(IV) isopropoxide: Is flammable and moisture-sensitive. Handle under an inert atmosphere.

  • Ethylmagnesium bromide: Is a highly reactive and flammable Grignard reagent. It reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under a dry, inert atmosphere.

  • Diethyl Ether: Is extremely flammable and a peroxide former. Use in a well-ventilated fume hood away from ignition sources.

Conclusion

The Kulinkovich reaction provides an efficient and direct route for the synthesis of 1-(3-bromophenyl)cyclopropan-1-ol from the readily available starting material, 3-bromoacetophenone. This technical guide has outlined the mechanistic underpinnings of this transformation and provided a detailed experimental protocol. The successful synthesis and characterization of this versatile building block will enable researchers and drug development professionals to explore its potential in the creation of novel and complex molecular architectures for various therapeutic applications.

References

  • Kulinkovich Reaction - Organic Chemistry Portal. Available from: [Link]

  • Kulinkovich reaction - Wikipedia. Available from: [Link]

  • Wu, Y.-D., Yu, Z.-X. A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction. J. Am. Chem. Soc.2001 , 123 (24), 5777–5786. Available from: [Link]

  • Kulinkovich-Szymoniak Reaction - Organic Chemistry Portal. Available from: [Link]

  • Kulinkovich reaction - Grokipedia. Available from: [Link]

  • Szymoniak, J., Bertus, P. Titanium-Mediated Syntheses of Cyclopropylamines. In Science of Synthesis; de Meijere, A., Ed.; Thieme: Stuttgart, 2007. Available from: [Link]

  • III Spectroscopic Data - AWS. Available from: [Link]

  • Cha, J. K., et al. Low-valent titanium-mediated cyclopropanation of vinylogous esters. Org. Lett.2004 , 6 (14), 2341–2344. Available from: [Link]

  • Gansäuer, A., Bluhm, H. New Advances in Titanium-Mediated Free Radical Reactions. Molecules2012 , 17 (12), 14382-14399. Available from: [Link]

  • 1-(3-bromophenyl)cyclopropan-1-ol (C9H9BrO) - PubChemLite. Available from: [Link]

  • Simmons–Smith reaction - Wikipedia. Available from: [Link]

  • Simmons-Smith Reaction - Organic Chemistry Portal. Available from: [Link]

  • The Grignard Reaction. Available from: [Link]

  • Singh, G., et al. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules2023 , 28 (15), 5707. Available from: [Link]

  • The Synthesis and Applications of 3-Bromoacetophenone: A Key Fine Chemical. Available from: [Link]

  • Grignard Reaction - Cambridge University Press. Available from: [Link]

  • de Meijere, A., et al. Cyclopropyl Building Blocks for Organic Synthesis. Part 112. Titanium-Mediated Cyclopropanation of N,N-Dibenzylcarboxamides Towards Functionally Substituted 2-(1′-Aminocyclopropyl)acetic Acids. Eur. J. Org. Chem.2004 , 2004 (18), 3845-3854. Available from: [Link]

  • Martin, R., Flores-Gaspar, A. Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. Org. Synth.2012 , 89, 159. Available from: [Link]

  • Szymoniak, J., et al. Titanium carbenoid-mediated cyclopropanation of allylic alcohols: selectivity and mechanism. Org. Biomol. Chem.2004 , 2, 3133-3138. Available from: [Link]

  • 1-[(3-bromophenyl)methyl]cyclopropan-1-ol - PubChemLite. Available from: [Link]

  • Kulinkovich Reaction - SynArchive. Available from: [Link]

  • Cyclopropanation of silyl enol ethers using the Simmons–Smith reaction. - ResearchGate. Available from: [Link]

  • Ryu, I., Murai, S., Sonoda, N. The Reaction of Enol Ethers With Simmons–smith Reagent. The Formation of Allylic Ethers. Chemistry Letters1976 , 5 (10), 1049-1052. Available from: [Link]

  • Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • 1-(3-Bromophenyl)propan-1-ol - PubChem. Available from: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. Available from: [Link]

  • Cha, J. K. Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Org. Synth.2003 , 80, 111. Available from: [Link]

    • Grignard Reaction - Web Pages. Available from: [Link]

  • bromocyclopropane - Organic Syntheses Procedure. Available from: [Link]

  • 3'-Bromoacetophenone - PubChem. Available from: [Link]

  • Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation - Figshare. Available from: [Link]

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  • A Snippet of Grignard Reagent's Histroy. Available from: [Link]

Sources

Foundational

Synthesis of 1-(3-Bromophenyl)cyclopropan-1-ol: A Comprehensive Technical Guide to Precursor Selection and the Kulinkovich Methodology

Executive Summary In modern medicinal chemistry and drug development, 1-(3-Bromophenyl)cyclopropan-1-ol (CAS: 1250956-44-5) serves as a highly versatile, bifunctional building block. The cyclopropanol moiety acts as a ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, 1-(3-Bromophenyl)cyclopropan-1-ol (CAS: 1250956-44-5) serves as a highly versatile, bifunctional building block. The cyclopropanol moiety acts as a rigidifying scaffold and a precursor for ring-expansion or cross-coupling reactions, while the meta-bromine atom provides an orthogonal handle for downstream palladium-catalyzed transformations (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

While classical methods for synthesizing cyclopropanols involve multi-step sequences—such as the Simmons-Smith cyclopropanation of silyl enol ethers or the epoxidation and subsequent rearrangement of vinylarenes—the Kulinkovich reaction stands as the definitive, single-step gold standard. This whitepaper details the mechanistic causality, precursor selection, and self-validating experimental protocols required to synthesize 1-(3-Bromophenyl)cyclopropan-1-ol with high yield and purity.

Retrosynthetic Analysis & Key Precursors

The Kulinkovich methodology constructs the cyclopropanol ring by treating a carboxylic ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. For our target molecule, the retrosynthetic disconnection dictates the following precursors:

  • The Electrophile (Precursor A): Ethyl 3-bromobenzoate. Causality: The ester functional group is the requisite electrophile for the titanium-mediated cyclopropanation. The ethyl ester is preferred over the methyl ester due to its lower volatility and reduced susceptibility to premature hydrolysis during storage. The meta-bromine is electronically deactivated enough to avoid competitive halogen-metal exchange at controlled temperatures.

  • The 1,2-Dicarbanion Equivalent (Precursor B): Ethylmagnesium bromide (EtMgBr). Causality: EtMgBr is specifically chosen because the two carbon atoms of the ethyl group are incorporated directly into the cyclopropane ring. Using higher homologs (e.g., propylmagnesium bromide) would yield substituted cyclopropanols, which is undesirable for this specific target.

  • The Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)₄]. Causality: Ti(OiPr)₄ is the standard, commercially available catalyst that efficiently mediates the transmetalation and β -hydride elimination sequence required to form the active catalytic species.

Mechanistic Causality: The Catalytic Cycle

To master this synthesis, one must understand the precise sequence of organometallic transformations. The reaction does not proceed via direct nucleophilic attack; rather, it relies on the in situ generation of a highly reactive titanacyclopropane intermediate [1].

When Ti(OiPr)₄ is treated with two equivalents of EtMgBr, a thermally unstable diethyltitanium complex is formed. This complex rapidly undergoes β -hydride elimination, releasing ethane gas and forming the titanacyclopropane. This intermediate acts as a nucleophilic 1,2-dicarbanion equivalent. The ester carbonyl inserts into the carbon-titanium bond to form an oxatitanacyclopentane, which then undergoes ring contraction to yield the titanium cyclopropoxide [2, 3]. Subsequent ligand exchange with additional EtMgBr releases the product and regenerates the active titanium species.

Kulinkovich_Cycle Ti_Cat Ti(OiPr)4 Catalyst Diethyl_Ti Diethyltitanium Intermediate Ti_Cat->Diethyl_Ti + 2 EtMgBr - 2 MgBr(OiPr) Titanacyclopropane Titanacyclopropane (1,2-Dicarbanion Eq.) Diethyl_Ti->Titanacyclopropane β-Hydride Elimination - Ethane Gas Oxatitanacycle Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacycle + Ethyl 3-bromobenzoate Ti_Cyclopropoxide Titanium Cyclopropoxide Oxatitanacycle->Ti_Cyclopropoxide Ring Contraction Ti_Cyclopropoxide->Diethyl_Ti + 2 EtMgBr (Catalytic Turnover) Product 1-(3-Bromophenyl) cyclopropan-1-ol Ti_Cyclopropoxide->Product Aqueous Quench

Fig 1: The Kulinkovich catalytic cycle generating the cyclopropanol framework.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, this protocol is designed with built-in In-Process Controls (IPCs). The most critical parameter is the rate of Grignard addition . If EtMgBr is added too rapidly, the local concentration of the Grignard reagent exceeds that of the titanacyclopropane, leading to direct, non-productive addition to the ester (yielding the tertiary alcohol 3-(3-bromophenyl)pentan-3-ol).

Step-by-Step Workflow

1. System Preparation (Strictly Anhydrous)

  • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, an argon inlet, and a rubber septum.

  • Causality: Both the Grignard reagent and the Ti(OiPr)₄ catalyst are highly moisture-sensitive. Even trace water will prematurely quench the EtMgBr and hydrolyze the titanium catalyst into insoluble TiO₂, halting the reaction.

2. Reagent Mixing

  • Charge the flask with Ethyl 3-bromobenzoate (10.0 g, 43.6 mmol, 1.0 eq) and anhydrous Tetrahydrofuran (THF) (150 mL).

  • Add Titanium(IV) isopropoxide (2.48 g, 8.7 mmol, 0.2 eq) via syringe. Stir to achieve a homogenous solution.

  • Cool the reaction mixture to 15 °C using a water/ice bath.

3. Controlled Grignard Addition (The Critical Step)

  • Load Ethylmagnesium bromide (3.0 M in diethyl ether, 43.6 mL, 130.8 mmol, 3.0 eq) into a syringe pump.

  • Add the EtMgBr solution dropwise over exactly 2 hours (approx. 0.36 mL/min), maintaining the internal temperature between 15 °C and 20 °C.

  • Causality: The syringe pump ensures a low steady-state concentration of EtMgBr. The temperature must not exceed 20 °C to prevent the decomposition of the catalyst and to suppress unwanted halogen-metal exchange at the meta-bromine position. During addition, the solution will turn dark brown/black, indicating the formation of the low-valent titanium species.

4. Maturation & IPC

  • After the addition is complete, remove the cooling bath and allow the reaction to stir at 20–25 °C for an additional 1 hour.

  • Self-Validation (IPC): Quench a 0.1 mL aliquot in saturated aqueous NH₄Cl, extract with ethyl acetate, and analyze via TLC (Hexanes/EtOAc 8:2) and GC-MS. The disappearance of the ester starting material (m/z 228/230) and the appearance of the product mass (m/z 212/214) validates completion.

5. Quenching and Isolation

  • Cool the mixture to 0 °C and carefully quench by adding 10% aqueous H₂SO₄ (50 mL) dropwise.

  • Causality: The acidic quench breaks the stubborn titanium/magnesium emulsion, yielding two distinct, clear liquid phases. Saturated NH₄Cl can be used, but often results in a gelatinous suspension of titanium dioxide that is notoriously difficult to filter.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 1-(3-Bromophenyl)cyclopropan-1-ol.

Workflow Prep 1. System Preparation Dry THF, Ar Atmosphere Mix 2. Substrate & Catalyst Ethyl 3-bromobenzoate + Ti(OiPr)4 Prep->Mix Addition 3. Grignard Addition EtMgBr via Syringe Pump (T < 20°C) Mix->Addition Reaction 4. Maturation & IPC Stir at 20°C, Verify via GC-MS Addition->Reaction Quench 5. Biphasic Quench 10% H2SO4 to break emulsion Reaction->Quench Isolate 6. Isolation Extraction & Chromatography Quench->Isolate

Fig 2: Experimental workflow highlighting critical control points and phase transitions.

Quantitative Data & Reaction Parameters

To facilitate reproducibility and scale-up, the stoichiometric ratios and expected outcomes are summarized below:

Parameter / ReagentEquivalentsAmount (for 10g scale)Rationale & Causality
Ethyl 3-bromobenzoate 1.0 eq10.0 g (43.6 mmol)Core electrophile; ethyl ester minimizes volatility.
Ti(OiPr)₄ 0.2 eq2.48 g (8.7 mmol)Catalytic amount is sufficient; limits ethene byproduct generation.
EtMgBr (3.0 M in Et₂O) 3.0 eq43.6 mL (130.8 mmol)2 eq required for the catalytic cycle + 1 eq to account for basicity/moisture.
Anhydrous THF N/A150 mL (0.3 M)Optimal solvent for stabilizing the titanium intermediates.
Addition Time N/A2.0 HoursPrevents direct Grignard addition to the ester (tertiary alcohol byproduct).
Expected Yield N/A75% - 82%Losses typically due to minor reduction or tertiary alcohol formation.

Troubleshooting & Optimization

  • Managing the Ethene Byproduct: A known side reaction involves the non-productive reaction of the titanacyclopropane with additional Ti(OiPr)₄ to afford 2 equivalents of titanium(III) isopropoxide and ethene gas. This is mitigated by keeping the catalyst loading strictly at or below 0.2 equivalents and ensuring vigorous stirring to allow gas to escape the reaction matrix.

  • Preventing Debromination: While Grignard reagents can theoretically induce halogen-metal exchange on bromobenzenes, EtMgBr is significantly less prone to this than isopropylmagnesium chloride (iPrMgCl). Maintaining the reaction temperature strictly below 25 °C ensures the cyclopropanation kinetics outcompete any potential debromination.

References

  • Kulinkovich, O. G.; de Meijere, A. "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews, 2000, 100, 2789–2834.[Link]

  • Corey, E. J.; Rao, S. A.; Noe, M. C. "Catalytic Diastereoselective Synthesis of Cis-1,2-Disubstituted Cyclopropanols from Esters Using a Vicinal Dicarbanion Equivalent." Journal of the American Chemical Society, 1994, 116, 9345–9346.[Link]

  • Wu, Y.-D.; Yu, Z.-X. "A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction." Journal of the American Chemical Society, 2001, 123, 5777–5786.[Link]

Exploratory

Potential Biological Activities of Bromophenyl Cyclopropanol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Convergence of Three Pharmacophores In the landscape of medicinal chemistry, the rational design of novel therapeutic agents often hinges on the strategic combination of well-established pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Convergence of Three Pharmacophores

In the landscape of medicinal chemistry, the rational design of novel therapeutic agents often hinges on the strategic combination of well-established pharmacophores. The bromophenyl, cyclopropyl, and alcohol moieties each contribute unique and advantageous properties to a molecule's pharmacological profile. Their convergence in the form of bromophenyl cyclopropanol derivatives presents a compelling scaffold for the development of new drugs targeting a range of diseases.

The bromophenyl group is a common feature in many bioactive molecules. The bromine atom, being a halogen, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] It can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to biological targets.[3] The position of the bromine atom on the phenyl ring (ortho, meta, or para) can drastically alter the biological activity, underscoring the importance of positional isomerism in drug design.[2]

The cyclopropyl ring is a small, strained carbocycle that imparts conformational rigidity to a molecule.[4] This rigidity can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity for its target. The cyclopropyl group is also a bioisostere for other functionalities, such as a double bond or a phenyl ring, and can improve metabolic stability by being less susceptible to oxidative metabolism.[4]

The hydroxyl group (alcohol) of the cyclopropanol provides a key site for hydrogen bonding interactions with biological targets. It can act as both a hydrogen bond donor and acceptor, contributing significantly to the binding energy and specificity of the molecule-target interaction.

This technical guide will provide an in-depth exploration of the potential biological activities of bromophenyl cyclopropanol derivatives, drawing upon the known activities of closely related compounds. We will delve into their potential as anticancer agents, enzyme inhibitors, and modulators of the immune system. For each potential activity, we will discuss the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a framework for understanding their structure-activity relationships (SAR).

Anticancer Activity: A Multi-pronged Approach to Cancer Therapy

The structural motifs present in bromophenyl cyclopropanol derivatives suggest their potential as effective anticancer agents. Both bromophenol and cyclopropane-containing compounds have independently demonstrated significant cytotoxic and anticancer properties.[5][6]

Proposed Mechanisms of Anticancer Action

Based on the activities of related compounds, bromophenyl cyclopropanol derivatives may exert their anticancer effects through several mechanisms:

  • Induction of Apoptosis via Reactive Oxygen Species (ROS): Many bromophenol derivatives have been shown to induce apoptosis in cancer cells by increasing the intracellular levels of ROS.[5][7] This leads to oxidative stress, DNA damage, and the activation of the intrinsic apoptotic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[5][7]

  • Inhibition of Splicing: Spliceostatin A, a potent anticancer natural product, and its synthetic derivatives containing a cyclopropane ring, inhibit the spliceosome, a cellular machine responsible for processing pre-mRNA.[8] Inhibition of splicing leads to the accumulation of unspliced mRNA and cell death.

  • Modulation of the STING Pathway: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that can recognize and eliminate cancer cells.[9][10] Certain marine bromophenol derivatives have been identified as potent STING agonists, suggesting that bromophenyl cyclopropanol derivatives could also activate this pathway to promote an anti-tumor immune response.[9]

Experimental Workflow for In Vitro Anticancer Activity Assessment

A systematic evaluation of the anticancer potential of novel bromophenyl cyclopropanol derivatives can be achieved through a series of in vitro assays.

anticancer_workflow cluster_viability Cell Viability & Cytotoxicity cluster_mechanism Mechanism of Action MTT MTT Assay IC50 Determine IC50 Values MTT->IC50 SRB SRB Assay SRB->IC50 TrypanBlue Trypan Blue Exclusion TrypanBlue->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) Lead_ID Lead Compound Identification Apoptosis->Lead_ID ROS ROS Detection Assay ROS->Lead_ID Splicing In Vitro Splicing Assay Splicing->Lead_ID STING STING Activation Assay (IFN-β ELISA) STING->Lead_ID Start Synthesized Bromophenyl Cyclopropanol Derivatives Start->MTT Start->SRB Start->TrypanBlue IC50->Apoptosis IC50->ROS IC50->Splicing IC50->STING

Caption: Workflow for evaluating the in vitro anticancer activity of bromophenyl cyclopropanol derivatives.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][11][12][13][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][13] The amount of formazan produced is directly proportional to the number of viable cells.[1]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549, HCT116) in appropriate media.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a stock solution of the bromophenyl cyclopropanol derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.

    • Replace the medium in the 96-well plate with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[15]

    • Incubate the plate for 48-72 hours.[15]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.[6][15]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[13][14]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Detailed Protocol: In Vitro Splicing Assay

This assay is crucial if the mechanism of action is hypothesized to involve spliceosome inhibition.[16][17][18][19][20]

Principle: A radiolabeled pre-mRNA substrate is incubated with a nuclear extract containing the splicing machinery.[16][18] The splicing reaction is then analyzed by denaturing polyacrylamide gel electrophoresis and autoradiography to visualize the pre-mRNA, splicing intermediates, and the final spliced mRNA product.[18]

Step-by-Step Protocol:

  • Preparation of Radiolabeled Pre-mRNA:

    • Linearize a DNA template containing a model pre-mRNA sequence.

    • Perform in vitro transcription using a phage RNA polymerase (e.g., T7) in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP).[17]

    • Purify the radiolabeled pre-mRNA by phenol-chloroform extraction and ethanol precipitation.[17]

  • In Vitro Splicing Reaction:

    • Prepare a reaction mixture containing HeLa cell nuclear extract, the radiolabeled pre-mRNA, ATP, and an ATP-regenerating system.

    • Add the bromophenyl cyclopropanol derivative at various concentrations to the reaction mixture.

    • Incubate the reaction at 30°C for a specified time (e.g., 0-90 minutes).

  • RNA Extraction and Analysis:

    • Stop the reaction and extract the RNA by proteinase K digestion followed by phenol-chloroform extraction and ethanol precipitation.[18]

    • Resuspend the RNA pellet in a formamide-containing loading buffer.

    • Separate the RNA products on a denaturing polyacrylamide/urea gel.

    • Dry the gel and visualize the RNA species by autoradiography.

Enzyme Inhibition: Targeting Key Players in Disease

The structural features of bromophenyl cyclopropanol derivatives make them promising candidates for enzyme inhibitors. The bromophenyl group can engage in hydrophobic and halogen bonding interactions in the enzyme's active site, while the cyclopropanol can form hydrogen bonds.

Potential Enzyme Targets
  • Acetylcholinesterase (AChE): Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[21][22] Bromophenol derivatives have shown potent AChE inhibitory activity.[22]

  • Carbonic Anhydrases (CAs): CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics.[21] Bromophenol derivatives with a cyclopropyl moiety are effective inhibitors of human CA isoforms I and II (hCA I and hCA II).[21]

Experimental Workflow for Enzyme Inhibition Assays

enzyme_inhibition_workflow cluster_ache Acetylcholinesterase (AChE) Inhibition cluster_ca Carbonic Anhydrase (CA) Inhibition Ellman Ellman's Assay IC50_Ki Determine IC50/Ki Values Ellman->IC50_Ki Esterase Esterase Activity Assay Esterase->IC50_Ki Start Synthesized Bromophenyl Cyclopropanol Derivatives Start->Ellman Start->Esterase Lead_Opt Lead Optimization IC50_Ki->Lead_Opt

Caption: Workflow for evaluating the enzyme inhibitory activity of bromophenyl cyclopropanol derivatives.

Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used spectrophotometric method for measuring AChE activity and screening for inhibitors.[23][24][25]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine.[23] Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[23][25]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • ATCh solution (10 mM in deionized water, prepared fresh).

    • AChE enzyme solution (from electric eel or human recombinant).

    • Test compound stock solution (in DMSO) and serial dilutions in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

      • 10 µL of the test compound solution at various concentrations (or buffer for control).

    • Pre-incubate the mixture for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the AChE enzyme solution.

    • Start the kinetic measurement immediately at 412 nm for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Detailed Protocol: Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the esterase activity of CA.[26][27][28][29]

Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the chromogenic product p-nitrophenol, which can be monitored spectrophotometrically at 400-405 nm.[26] Inhibitors of CA will decrease the rate of this reaction.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay buffer (e.g., 50 mM Tris-SO₄, pH 7.4).[26]

    • Human carbonic anhydrase I or II (hCA I or hCA II) enzyme solution in assay buffer.

    • Substrate solution (3 mM p-NPA in assay buffer, with a minimal amount of acetonitrile for dissolution).[26]

    • Test compound stock solution (in DMSO) and serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 170 µL of assay buffer.

      • 10 µL of the hCA enzyme solution.

      • 10 µL of the test compound solution at various concentrations.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the p-NPA substrate solution.

    • Measure the absorbance at 405 nm in a kinetic mode for 10-20 minutes.[27][28]

  • Data Analysis:

    • Determine the rate of reaction for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value. The inhibition constant (Ki) can be determined from the IC₅₀ value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing lead compounds.[30][31] For bromophenyl cyclopropanol derivatives, the following structural features are likely to be important:

  • Position of the Bromine Atom: The position of the bromine atom on the phenyl ring (ortho, meta, or para) can significantly impact activity. For example, in some series of compounds, the para-position is favored for antimicrobial activity, while the optimal position for anticancer and enzyme inhibitory activities is more target-dependent.

  • Stereochemistry of the Cyclopropanol Ring: The stereochemistry of the substituents on the cyclopropane ring can influence how the molecule fits into the binding site of a target protein.

  • Substitution on the Phenyl Ring: Additional substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, affecting its activity.

  • Nature of the Linker between the Phenyl and Cyclopropanol Moieties: If a linker is present, its length and flexibility can be critical for optimal interaction with the target.

Quantitative Data Summary

The following table presents a hypothetical summary of quantitative data for a series of bromophenyl cyclopropanol derivatives to illustrate how experimental results can be presented.

Compound IDBromine PositionAnticancer IC₅₀ (µM) (MCF-7)AChE IC₅₀ (µM)hCA I Ki (nM)hCA II Ki (nM)
BPC-01 paraHH15.25.855.1145.3
BPC-02 metaHH28.912.489.7210.8
BPC-03 orthoHH45.125.1120.4350.1
BPC-04 paraCH₃H10.53.230.698.7
BPC-05 paraHCH₃12.84.142.3115.6

Data is hypothetical and for illustrative purposes only.

Conclusion

Bromophenyl cyclopropanol derivatives represent a promising and largely unexplored class of compounds with the potential for a wide range of biological activities. Their unique combination of structural features provides a solid foundation for the rational design of novel therapeutics for cancer, neurodegenerative diseases, and other conditions. The experimental workflows and protocols detailed in this guide provide a comprehensive framework for researchers to systematically evaluate the potential of these compounds and to elucidate their mechanisms of action. Further investigation into the synthesis and biological evaluation of a diverse library of bromophenyl cyclopropanol derivatives is warranted to fully realize their therapeutic potential.

References

  • Boster Biological Technology. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Kaida, D., Motoyoshi, H., Tashiro, E., & Imoto, M. (2007). Enantioselective Synthesis of a Cyclopropane Derivative of Spliceostatin A and Evaluation of Bioactivity. Journal of the American Chemical Society, 129(40), 12123-12130. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wang, Y., et al. (2024). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Cells, 13(2), 169. Retrieved from [Link]

  • Hertel, K. J., & Lynch, K. W. (2002). Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay. Methods in Molecular Biology, 198, 261-271. Retrieved from [Link]

  • Tock, M. R., & Caceres, J. F. (2014). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1149, 239-251. Retrieved from [Link]

  • ResearchGate. (n.d.). 17. In vitro splicing assays. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2011). In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract. Retrieved from [Link]

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  • Wouters, B. G., & Brown, J. M. (1997). New Anticancer Agents: In Vitro and In Vivo Evaluation. Seminars in Radiation Oncology, 7(4), 220-231. Retrieved from [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Mammalian In Vitro Splicing Assays. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Screening for Anticancer Activity: Trypan Blue Exclusion Assay. Retrieved from [Link]

  • Boztas, M., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry, 89, 103017. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Mammalian In Vitro Splicing Assays. Retrieved from [Link]

  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Retrieved from [Link]

  • Gulcin, İ., et al. (2015). Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. Bioorganic & Medicinal Chemistry, 23(12), 3043-3051. Retrieved from [Link]

  • Wang, L., et al. (2020). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 25(19), 4485. Retrieved from [Link]

  • Wagner, G. K., & Williams, S. P. (2015). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS Medicinal Chemistry Letters, 6(6), 639-644. Retrieved from [Link]

  • Li, Y., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 27(8), 2496. Retrieved from [Link]

  • Semantic Scholar. (2023). Asian Journal of Pharmaceutical Research and Development Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of Antibacterial Activity of Cyclopropylphosphonates. Retrieved from [Link]

  • Molecules. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of Antibacterial Activity of Cyclopropylphosphonates. Retrieved from [Link]

  • ResearchGate. (n.d.). Harnessing Structure-Activity Relationships to Repurpose the Flap Inhibitor Brp-7 into Potent and Selective Seh Inhibitors. Retrieved from [Link]

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  • MDPI. (n.d.). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed cross-coupling of 1-(3-Bromophenyl)cyclopropan-1-ol

Application Note: Chemoselective Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 1-(3-Bromophenyl)cyclopropan-1-ol The Chemoselectivity Challenge in Drug Discovery The 1-arylcyclopropan-1-ol motif is increasingly ut...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 1-(3-Bromophenyl)cyclopropan-1-ol

The Chemoselectivity Challenge in Drug Discovery

The 1-arylcyclopropan-1-ol motif is increasingly utilized in medicinal chemistry as a metabolically stable, conformationally restricted pharmacophore that can act as a bioisostere for standard aliphatic alcohols or gem-dimethyl groups[1][2]. Incorporating this motif into complex biaryl scaffolds typically relies on transition-metal-catalyzed cross-coupling.

However, subjecting 1-(3-Bromophenyl)cyclopropan-1-ol (CAS: 1250956-44-5)[3][4] to palladium catalysis presents a profound chemoselectivity challenge. Cyclopropanols are highly strained tertiary alcohols. Under palladium catalysis, they are prone to undergo base- or metal-mediated ring-opening via β -carbon elimination to generate palladium homoenolates—a reactivity brilliantly harnessed by Orellana and co-workers for the synthesis of β -aryl ketones[5]. Because 1-(3-Bromophenyl)cyclopropan-1-ol contains both an electrophilic aryl bromide and a ring-opening-susceptible cyclopropanol, the catalyst must be precisely engineered to accelerate the bimolecular Suzuki-Miyaura cross-coupling (Pathway A) while completely outcompeting the unimolecular β -carbon elimination (Pathway B).

Mechanistic Divergence & Causality

To achieve high yields of the desired biaryl cyclopropanol, one must understand the kinetic competition occurring immediately after the oxidative addition of Pd(0) to the C–Br bond.

  • Pathway A (Desired): The Pd(II) oxidative addition complex undergoes rapid transmetalation with an arylboronic acid, followed by reductive elimination to yield the intact biaryl cyclopropanol.

  • Pathway B (Undesired): If transmetalation is slow, the Pd(II) center can coordinate to the adjacent cyclopropanol (often facilitated by strong bases deprotonating the alcohol). This triggers a strain-release β -carbon elimination, forming a palladium homoenolate that ultimately yields isomeric propiophenone derivatives[6][7].

G SM 1-(3-Bromophenyl) cyclopropan-1-ol Pd_OA Pd(II) Oxidative Addition Complex SM->Pd_OA Pd(0), Ligand Transmet Transmetalation (Ar'-B(OH)2) Pd_OA->Transmet Pathway A (Fast Transmetalation) RingOpen β-Carbon Elimination (Ring Opening) Pd_OA->RingOpen Pathway B (Slow Transmetalation) RedElim Reductive Elimination (Desired Biaryl) Transmet->RedElim Homoenolate Pd-Homoenolate Intermediate RingOpen->Homoenolate Propiophenone Propiophenone Derivatives (Isomer) Homoenolate->Propiophenone

Divergent Pd-catalyzed pathways of 1-(3-Bromophenyl)cyclopropan-1-ol.

Catalyst Design and Quantitative Optimization

To suppress Pathway B, the activation barrier for transmetalation must be lowered. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as Buchwald's XPhos) are uniquely suited for this[8]. XPhos creates a highly active, monoligated Pd(0) species that undergoes rapid oxidative addition, while its steric bulk accelerates reductive elimination. Furthermore, utilizing a mild, biphasic base system (K 3​ PO 4​ in THF/H 2​ O) prevents premature deprotonation of the cyclopropanol, which is a prerequisite for metal-mediated ring opening.

Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling

Entry Catalyst / Ligand System Base Solvent System Temp (°C) Yield (Desired Biaryl) Yield (Ring-Opened)

| 1 | Pd(OAc) 2​ / PPh 3​ | Na 2​ CO 3​ | DMF / H 2​ O | 100 | 15% | 75% | | 2 | Pd(dppf)Cl 2​ | K 2​ CO 3​ | Dioxane / H 2​ O | 80 | 55% | 30% | | 3 | Pd 2​ (dba) 3​ / SPhos | K 3​ PO 4​ | THF / H 2​ O | 65 | 78% | 12% | | 4 | Pd 2​ (dba) 3​ / XPhos | K 3​ PO 4​ | THF / H 2​ O | 60 | >92% | <2% |

Data demonstrates that the highly active Pd/XPhos system at moderate temperatures effectively outcompetes the unimolecular ring-opening side reaction.

Self-Validating Experimental Protocol

This protocol describes the coupling of 1-(3-Bromophenyl)cyclopropan-1-ol with a generic arylboronic acid. It is designed as a self-validating system with specific In-Process Controls (IPC) to ensure the integrity of the cyclopropanol ring.

Materials Required:
  • Electrophile: 1-(3-Bromophenyl)cyclopropan-1-ol (1.0 mmol, 213.1 mg)

  • Nucleophile: Arylboronic acid (1.2 mmol)

  • Catalyst: Pd 2​ (dba) 3​ (0.025 mmol, 22.9 mg, 2.5 mol% = 5 mol% Pd)

  • Ligand: XPhos (0.06 mmol, 28.6 mg, 6.0 mol%)

  • Base: K 3​ PO 4​ (2.0 mmol, 424.5 mg)

  • Solvent: THF / Deionized H 2​ O (10:1 v/v, 10 mL), thoroughly sparged with N 2​ .

Step-by-Step Methodology:
  • Catalyst Pre-Activation: In an oven-dried, nitrogen-flushed Schlenk tube, combine Pd 2​ (dba) 3​ and XPhos. Add 2 mL of anhydrous, degassed THF. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red-orange, indicating the formation of the active L·Pd(0) species.

  • Reagent Assembly: To a separate 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-Bromophenyl)cyclopropan-1-ol, the arylboronic acid, and K 3​ PO 4​ .

  • Solvent Addition & Degassing: Add 8 mL of THF and 1 mL of H 2​ O to the reagent flask. Sparge the biphasic mixture with N 2​ for 10 minutes.

  • Reaction Initiation: Transfer the pre-activated catalyst solution to the reaction flask via syringe. Seal the flask and heat to 60 °C using a pre-equilibrated oil bath or heating block.

  • In-Process Control (IPC) via LC-MS (Critical Step):

    • Analyst Note: The desired biaryl cyclopropanol and the ring-opened biaryl propiophenone byproduct are exact mass isomers .

    • Do not rely solely on the Total Ion Chromatogram (TIC) mass (m/z). You must monitor the UV trace (254 nm). The propiophenone byproduct exhibits a significantly stronger, red-shifted UV absorbance due to the conjugated aryl ketone, whereas the intact cyclopropanol elutes earlier and has a weaker chromophore.

    • Sample at 2 hours and 4 hours. The reaction is typically complete within 4 hours.

  • Quenching and Workup: Once complete, cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and quench with half-saturated aqueous NH 4​ Cl (10 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The intact cyclopropanol typically requires a slightly more polar eluent than the starting bromide.

References

  • Orellana, A. et al. "Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides." Chemical Communications 2013, 49, 5420-5422. URL:[Link]

  • Orellana, A. et al. "Palladium-Catalyzed Cross-Coupling of Benzyl Chlorides with Cyclopropanol-Derived Ketone Homoenolates." Organic Letters 2014, 16, 5854-5857. URL:[Link]

  • CP Lab Safety. "1-(3-bromophenyl)cyclopropan-1-ol, 95% Purity." CAS: 1250956-44-5. URL:[Link]

  • Mills, L. R. et al. "Synthesis and Reactivity of Umpolung Reagents Through Transition Metal Catalysis." York University Dissertations 2019. URL:[Link]

  • Dai, M. et al. "Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers." J. Am. Chem. Soc. 2015, 137(35), 11206-11209. URL:[Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 1-(3-Bromophenyl)cyclopropan-1-ol in Modern Medicinal Chemistry

Introduction: A Building Block of Strategic Importance In the landscape of contemporary drug discovery, the efficiency of synthesis and the ability to rapidly generate diverse molecular libraries are paramount. 1-(3-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Building Block of Strategic Importance

In the landscape of contemporary drug discovery, the efficiency of synthesis and the ability to rapidly generate diverse molecular libraries are paramount. 1-(3-Bromophenyl)cyclopropan-1-ol has emerged as a particularly valuable building block for medicinal chemists. Its structure is a deliberate convergence of two highly strategic chemical motifs: the cyclopropyl ring and a brominated phenyl group. This combination provides a unique three-dimensional profile while offering a versatile reactive handle for extensive molecular elaboration.

The cyclopropyl group is recognized as a "privileged" scaffold in drug design. Its rigid, strained ring system can confer a range of benefits, including enhanced metabolic stability, improved potency by locking in favorable conformations, and altered physicochemical properties that can improve cell permeability and reduce off-target effects[1][2][3]. Simultaneously, the 3-bromophenyl moiety serves as a linchpin for diversification, acting as a prime substrate for powerful palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient installation of a wide array of substituents, making it an ideal starting point for structure-activity relationship (SAR) studies aimed at developing novel therapeutics for areas such as oncology and inflammatory diseases[4].

This guide provides an in-depth exploration of 1-(3-Bromophenyl)cyclopropan-1-ol, detailing its properties, the rationale for its use, and comprehensive protocols for its application in key synthetic transformations that are foundational to modern medicinal chemistry.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is critical for its safe and effective use in the laboratory.

PropertyValueSource
Molecular Formula C₉H₉BrOPubChem[5]
Molecular Weight 213.07 g/mol PubChem[5]
Appearance (Varies)-
InChIKey GYCQBWXEPIWYQK-UHFFFAOYSA-NPubChem[5]
Monoisotopic Mass 211.98367 DaPubChem[5]
Predicted XlogP 2.1PubChem[5]

Safety & Handling: While specific hazard data for 1-(3-bromophenyl)cyclopropan-1-ol is limited, related compounds such as 1-(3-bromophenyl)propan-1-ol and 1-(3-bromophenyl)cyclopropane-1-carboxylic acid are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation[6][7]. Standard laboratory safety protocols should be strictly followed. Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes[7].

The Dual-Action Advantage: Dissecting the Core Moieties

The utility of 1-(3-bromophenyl)cyclopropan-1-ol stems directly from the distinct and complementary roles of its two key structural features.

The Cyclopropyl Ring: More Than a Spacer

The cyclopropane ring is not merely an aliphatic linker. Its unique electronic and conformational properties are actively exploited by medicinal chemists to overcome common drug development hurdles[1][2].

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically vulnerable group (like a gem-dimethyl or isopropyl group) with a cyclopropyl moiety can significantly increase a drug candidate's half-life[1][2].

  • Conformational Rigidity: The rigid nature of the three-membered ring restricts the rotational freedom of the molecule. This can lock the compound into a bioactive conformation that binds more favorably to its target receptor, leading to enhanced potency and selectivity[3][8]. This pre-organization for binding can result in a more favorable entropic profile upon receptor interaction[1].

  • Vectorial Exit & Permeability: The lipophilic nature of the cyclopropyl group can improve a molecule's ability to cross cell membranes, which is crucial for targeting intracellular proteins and improving oral bioavailability[1].

The 3-Bromophenyl Group: A Gateway to Diversity

The true synthetic power of this building block lies in its bromo-aromatic handle. The carbon-bromine bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are among the most robust and versatile C-C and C-N bond-forming reactions in organic synthesis[9][10]. This allows researchers to use a single starting material to generate a vast library of analogs by "clicking" on new functional groups.

Logical_Relationship cluster_moieties Key Structural Moieties cluster_advantages Medicinal Chemistry Advantages Start 1-(3-Bromophenyl)cyclopropan-1-ol Cyclopropyl Cyclopropyl Ring Start->Cyclopropyl Bromophenyl 3-Bromophenyl Group Start->Bromophenyl Metabolism Metabolic Stability Cyclopropyl->Metabolism Strong C-H Bonds Potency Enhanced Potency Cyclopropyl->Potency Conformational Rigidity Permeability Improved Permeability Cyclopropyl->Permeability Lipophilicity Diversity Molecular Diversity Bromophenyl->Diversity Pd-Catalyzed Cross-Coupling Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArX L₂Pd(II)(Ar)(X) OxAdd->PdII_ArX Transmetal Transmetalation (Base Activated) PdII_ArX->Transmetal PdII_ArR L₂Pd(II)(Ar)(R') Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R' RedElim->Product ArX Ar-X (1-(3-Bromophenyl)cyclopropan-1-ol) ArX->OxAdd Boronic R'-B(OH)₂ Boronic->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methods and should be optimized for specific substrates and scales.[11]

Materials:

  • 1-(3-Bromophenyl)cyclopropan-1-ol (1.0 eq)

  • Aryl- or Vinylboronic Acid (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., Dioxane/Water 4:1, Toluene/Water)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(3-Bromophenyl)cyclopropan-1-ol (1.0 eq), the desired boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).[11]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the starting aryl bromide.[11]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).[11]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure product.[11]

Representative Substrate Scope:

Boronic Acid PartnerCatalystBaseTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃9085-95
4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃8580-90
Pyridine-3-boronic acidPd(PPh₃)₄Cs₂CO₃10070-85
Vinylboronic acid pinacol esterPd(OAc)₂/SPhosK₃PO₄8075-90
Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[9] This reaction couples aryl halides with a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles.

Catalytic Cycle Overview: Similar to the Suzuki coupling, this reaction follows a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[9][12][13] The choice of phosphine ligand is critical and often requires optimization.[14]

Buchwald_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArX L₂Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation PdII_ArX->AmineCoord PdII_Amido [L₂Pd(II)(Ar)(NR'R'')]⁺ AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR'R'' RedElim->Product ArX Ar-X (1-(3-Bromophenyl)cyclopropan-1-ol) ArX->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->AmineCoord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a representative procedure adapted from established methods and requires optimization, particularly of the ligand, base, and temperature, for specific substrates.[12][14]

Materials:

  • 1-(3-Bromophenyl)cyclopropan-1-ol (1.0 eq)

  • Amine or Amine Hydrochloride Salt (1.1 - 1.5 eq)

  • Palladium Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine Ligand (e.g., BINAP, Xantphos, BrettPhos) (1.2-6 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.2-2.0 eq)

  • Anhydrous Solvent (e.g., Toluene, Dioxane)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar.[12]

  • Reagent Addition: Add 1-(3-Bromophenyl)cyclopropan-1-ol (1.0 eq) and the desired amine (1.2 eq) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to achieve a suitable concentration (typically 0.1-0.5 M).[12]

  • Reaction: Seal the flask or tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[12]

  • Work-up: Once complete, cool the mixture to room temperature. Carefully quench the reaction by adding water or saturated aqueous NH₄Cl.

  • Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or CH₂Cl₂. Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]

Integrated Synthetic Workflow

The true power of 1-(3-Bromophenyl)cyclopropan-1-ol is realized when these reactions are viewed as part of a larger, integrated workflow for generating diverse chemical matter from a single, advanced intermediate.

Workflow cluster_suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) cluster_buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start 1-(3-Bromophenyl)cyclopropan-1-ol Suzuki_Protocol Protocol 4.1 Pd Catalyst, Base, R-B(OH)₂ Start->Suzuki_Protocol Buchwald_Protocol Protocol 4.2 Pd Catalyst, Ligand, Base, R₂NH Start->Buchwald_Protocol Biaryl Biaryl Cyclopropanols Suzuki_Protocol->Biaryl ArylAlkenyl Aryl-Alkenyl Cyclopropanols Suzuki_Protocol->ArylAlkenyl Library Diverse Library of Bioactive Candidates Biaryl->Library ArylAlkenyl->Library ArylAmine Aryl-Amine Cyclopropanols Buchwald_Protocol->ArylAmine ArylAniline Aryl-Aniline Cyclopropanols Buchwald_Protocol->ArylAniline ArylAmine->Library ArylAniline->Library

Caption: Experimental workflow for library generation from 1-(3-Bromophenyl)cyclopropan-1-ol.

Conclusion

1-(3-Bromophenyl)cyclopropan-1-ol is more than a simple chemical reagent; it is a sophisticated building block engineered for efficiency in medicinal chemistry. By combining the advantageous properties of the cyclopropyl ring with the synthetic flexibility of an aryl bromide, it provides an exceptional platform for drug discovery. The robust and well-documented protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings allow researchers to rapidly and predictably access a wide chemical space, accelerating the journey from hit identification to lead optimization. Its strategic use can significantly de-risk and streamline the development of next-generation therapeutics.

References

  • Application Notes and Protocols: Buchwald-Hartwig Amination of bis(3-bromophenyl)amine. Benchchem.
  • Suzuki Coupling Reaction Procedure. Scribd.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromoselenophene. Benchchem.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S.
  • 1-(3-Bromophenyl)propan-1-ol. PubChem. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Selected cyclopropane-containing natural products and pharmaceutical compounds.
  • Application Notes and Protocols for the Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. Benchchem.
  • Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. Organic Syntheses. Available at: [Link]

  • 1-(3-bromophenyl)cyclopropan-1-ol. PubChem. Available at: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. Available at: [Link]

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

  • Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv. Available at: [Link]

  • Pro-Drug Development. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Available at: [Link]

  • Breakthrough in click chemistry: Innovative method revolutionizes drug development.

Sources

Method

Application Note: 1-(3-Bromophenyl)cyclopropan-1-ol as a Bifunctional Building Block for Novel Heterocyclic Scaffolds

Introduction & Chemical Rationale In the landscape of modern drug discovery, the rapid assembly of complex, three-dimensional heterocyclic architectures is paramount. Cyclopropanols have emerged as highly versatile three...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In the landscape of modern drug discovery, the rapid assembly of complex, three-dimensional heterocyclic architectures is paramount. Cyclopropanols have emerged as highly versatile three-carbon synthons, driven by their inherent ring strain (approximately 28 kcal/mol) and the electron-donating capacity of the hydroxyl group[1]. This thermodynamic instability allows them to undergo facile ring-cleavage under remarkably mild conditions[1].

1-(3-Bromophenyl)cyclopropan-1-ol represents a uniquely privileged building block due to its dual, orthogonal reactivity profile:

  • The Cyclopropanol Core: Functions as a masked β -keto radical or metal homoenolate. Upon oxidative or transition-metal-mediated ring opening, it provides a reactive intermediate for annulation[2][3].

  • The 3-Bromophenyl Handle: Serves as an inert spectator during the initial ring-opening, preserving a robust electrophilic site for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This enables the late-stage diversification of the resulting heterocyclic library.

Mechanistic Pathways for Heterocycle Assembly

The strategic deployment of this building block depends entirely on the chosen activation mode, allowing researchers to divergently synthesize distinct heterocyclic classes from a single precursor.

Pathway A: Single-Electron Transfer (SET) & Radical Cascades

Under oxidative conditions, such as those employing Mn(III) salts or photoredox catalysis, the cyclopropanol undergoes single-electron oxidation. This can occur via classical homolytic bond activation or Proton-Coupled Electron Transfer (PCET)[4]. The resulting oxy-radical rapidly collapses via C–C bond cleavage to generate a highly reactive β -keto alkyl radical[2]. When intercepted by radical acceptors like N-aryl acrylamides or biaryl isonitriles, this intermediate triggers a tandem cyclization cascade, efficiently forming complex oxindoles or phenanthridines[2].

Pathway A 1-(3-Bromophenyl) cyclopropan-1-ol B Single-Electron Oxidation Mn(acac)3 A->B C Oxy-Radical Intermediate B->C -e⁻, -H⁺ D β-Keto Alkyl Radical C->D Ring Cleavage E Radical Trapping (N-aryl acrylamide) D->E C-C Bond Formation F Oxindole Derivative E->F Tandem Cyclization

Fig 1. Mechanistic sequence of Mn(III)-mediated oxidative ring-opening and tandem cyclization.

Pathway B: Transition-Metal Catalyzed Umpolung Reactivity

Alternatively, transition metals (e.g., Pd, Cu, Rh) can mediate the heterolytic ring-opening of the cyclopropanol to form metal homoenolates. These species act as valuable umpolung (polarity-reversed) synthons for the construction of β -functionalized carbonyls[3]. For instance, in the presence of carbon monoxide, palladium-catalyzed carbonylative cross-coupling with aryl halides yields 1,4-diketones[3]. These diketones are classic precursors that readily undergo Paal-Knorr cyclodehydration to furnish substituted furans, pyrroles, and thiophenes[3].

Quantitative Yields & Reaction Scope

The table below summarizes the divergent heterocyclic scaffolds accessible from 1-arylcyclopropanols, highlighting the efficiency and broad applicability of these methodologies.

Target HeterocycleActivation StrategyKey Reagents & CatalystTypical YieldRef
Oxindoles Oxidative Radical CascadeMn(acac)₃, N-aryl acrylamide75–92%[2]
Phenanthridines Oxidative Radical CascadeMn(acac)₃, Biaryl isonitrile70–88%[2]
Furans / Pyrroles Carbonylative Cross-CouplingPd(OAc)₂, CO (1 atm), Ar-X60–85%[3]
γ-Butyrolactones Cu-Catalyzed LactonizationCu(OTf)₂, 2-bromo-ester65–90%[5]

Validated Experimental Protocols

Protocol A: Synthesis of Bromophenyl-Substituted Oxindoles via Mn(III)-Mediated Radical Cascade

This protocol leverages the generation of alkyl radicals that are seamlessly integrated into heterocyclic scaffolds via a fast, efficient cascade sequence[2].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 1-(3-bromophenyl)cyclopropan-1-ol (1.0 mmol) and the chosen N-aryl acrylamide (1.5 mmol) in a 1:1 mixture of glacial acetic acid and 2,2,2-trifluoroethanol (TFE) to achieve a 0.1 M concentration.

    • Causality Note: TFE is critical here; its high ionizing power and low nucleophilicity stabilize the transient radical intermediates, while acetic acid provides the necessary proton source to facilitate the catalytic turnover[2].

  • Oxidant Addition: Add Mn(acac)₃ (2.0 equiv) in one portion. The solution will immediately turn an opaque, dark brown color, characteristic of the active Mn(III) complex.

  • Thermal Activation: Seal the flask and heat the reaction mixture to 80 °C under an argon atmosphere.

    • Self-Validating Check: Monitor the reaction visually. The successful consumption of the oxidant and completion of the radical cascade is indicated by the solution transitioning from dark brown to a pale pink or colorless state (indicating the reduction of Mn(III) to Mn(II))[2].

  • Workup: Upon color change (typically 2–4 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with saturated aqueous NaHCO₃ to neutralize the acetic acid.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the functionalized oxindole.

Protocol B: Synthesis of 2,5-Disubstituted Furans via Palladium-Catalyzed Carbonylative Ring-Opening

This protocol utilizes the cyclopropanol as a homoenolate equivalent to generate a 1,4-diketone, which is subsequently cyclized[3].

Step-by-Step Methodology:

  • Catalyst Activation: In a pressure tube, combine 1-(3-bromophenyl)cyclopropan-1-ol (1.0 mmol), a coupling aryl iodide (1.2 mmol), Pd(OAc)₂ (5 mol%), and dppf ligand (10 mol%).

  • Carbonylation Environment: Add dry toluene (5.0 mL) and triethylamine (2.0 equiv). Purge the vessel thoroughly with Carbon Monoxide (CO) gas and maintain under a CO balloon (1 atm).

    • Causality Note: The CO atmosphere serves a dual purpose: it acts as the carbonylating agent for the cross-coupling and occupies empty coordination orbitals on the palladium center. This effectively suppresses unwanted β -hydride elimination of the intermediate metal homoenolate, forcing the reaction down the migratory insertion pathway[3][5].

  • Coupling Phase: Stir the mixture at 90 °C for 12 hours.

    • Self-Validating Check: TLC monitoring (Hexanes/EtOAc) should reveal the complete disappearance of the cyclopropanol starting material and the emergence of a highly UV-active spot corresponding to the 1,4-diketone intermediate[3].

  • Cyclodehydration Phase: To directly access the furan heterocycle without isolating the diketone, cool the mixture, add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 10 mol%), and reflux for 2 hours.

    • Causality Note: The strong Brønsted acid catalyzes the Paal-Knorr cyclodehydration of the 1,4-diketone, driving the equilibrium toward the thermodynamically stable, aromatic furan ring[3].

  • Workup: Quench with water, extract with dichloromethane, and purify via silica gel chromatography.

Workflow Step1 1-(3-Bromophenyl)cyclopropan-1-ol (Bifunctional Core) Path1 Route A: Radical Ring-Opening (Mn/Photoredox) Step1->Path1 Path2 Route B: Pd-Catalyzed Carbonylative Coupling Step1->Path2 Path3 Route C: Cu-Catalyzed Lactonization Step1->Path3 Prod1 N-Heterocycles (Oxindoles/Phenanthridines) Path1->Prod1 Prod2 1,4-Diketones → Furans/Pyrroles (via Paal-Knorr) Path2->Prod2 Prod3 O-Heterocycles (γ-Butyrolactones) Path3->Prod3 Final Late-Stage Diversification via 3-Bromophenyl Handle (Suzuki/Buchwald) Prod1->Final Prod2->Final Prod3->Final

Fig 2. Divergent synthesis of heterocycles and late-stage diversification via the 3-bromo handle.

Conclusion

1-(3-Bromophenyl)cyclopropan-1-ol bridges the gap between strained-ring chemistry and traditional cross-coupling paradigms. By carefully selecting the catalytic regime—whether single-electron oxidation or transition-metal umpolung activation—chemists can rapidly translate this single building block into a vast library of highly functionalized N- and O-heterocycles. The retained 3-bromophenyl moiety ensures that these scaffolds are perfectly primed for late-stage lead optimization in drug discovery campaigns.

References

  • Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. National Institutes of Health (PMC). 2

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. National Institutes of Health (PMC). 5

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. RSC Publishing. 1

  • Palladium-Catalyzed Carbonylative Cross-Coupling of Aryl (Pseudo)halides and Cyclopropanols. ACS Publications. 3

  • Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis. National Institutes of Health (PMC). 4

Sources

Application

Application Note: Derivatization of 1-(3-Bromophenyl)cyclopropan-1-ol for Drug Discovery

Introduction and Strategic Value In modern drug discovery, the efficient exploration of chemical space relies heavily on bifunctional building blocks[1]. 1-(3-Bromophenyl)cyclopropan-1-ol (CAS: 1250956-44-5) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Value

In modern drug discovery, the efficient exploration of chemical space relies heavily on bifunctional building blocks[1]. 1-(3-Bromophenyl)cyclopropan-1-ol (CAS: 1250956-44-5) represents a highly versatile scaffold featuring two orthogonal reactive handles: an electrophilic meta-aryl bromide and a nucleophilic/ring-opening cyclopropanol moiety[1][2].

This dual reactivity allows medicinal chemists to employ divergent derivatization strategies:

  • Aryl Bromide Functionalization: The aryl bromide can undergo standard transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while preserving the cyclopropanol ring, a known bioisostere used to mitigate metabolic liability and increase structural rigidity.

  • Cyclopropanol Ring-Opening: The cyclopropanol can act as a masked homoenolate[3]. Under specific palladium-catalyzed conditions, it undergoes ring-opening to form a palladium homoenolate intermediate, which can be cross-coupled with exogenous aryl halides to yield β-aryl ketones[4] or, under a carbon monoxide atmosphere, 1,4-diketones[3].

Derivatization Pathway A: Preserving the Cyclopropanol via Suzuki-Miyaura Coupling

When the goal is to elaborate the aromatic system while retaining the cyclopropanol motif, Suzuki-Miyaura cross-coupling is the method of choice.

Causality & Mechanistic Insight: Cyclopropanols are sensitive to strong bases, which can trigger base-mediated ring-opening to the corresponding ethyl ketone. Therefore, the use of mild bases (e.g., K3​PO4​ or Na2​CO3​ ) and highly active palladium catalysts (such as Pd(dppf)Cl2​ ) is critical. The rapid oxidative addition and transmetalation facilitated by bidentate phosphine ligands outcompete the background base-catalyzed degradation of the strained cyclopropanol ring, ensuring the structural integrity of the bioisostere.

Derivatization Pathway B: Homoenolate Cross-Coupling

Cyclopropanols can be activated by palladium(II) species to generate reactive homoenolates, serving as valuable umpolung synthons[4].

Direct Cross-Coupling to β-Aryl Ketones

Orellana and co-workers demonstrated that cyclopropanol-derived ketone homoenolates can be successfully cross-coupled with aryl bromides[4].

Causality & Mechanistic Insight: A major historical limitation of palladium homoenolates is their propensity to undergo rapid β-hydride elimination, yielding α,β -unsaturated ketones instead of the desired cross-coupled product[4]. The use of specific bulky ligands (e.g., DavePhos) and bases (e.g., Cs2​CO3​ ) suppresses this β-hydride elimination pathway[4][5]. The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by alkoxide exchange with the cyclopropanol. Subsequent β -carbon elimination generates the Pd(II)-homoenolate, which undergoes reductive elimination to form the β-aryl ketone[4].

Carbonylative Cross-Coupling to 1,4-Diketones

Recently, Anbarasan and colleagues expanded this reactivity by introducing carbon monoxide to the system, enabling the synthesis of 1,4-diketones[3].

Causality & Mechanistic Insight: By conducting the reaction under a CO atmosphere (e.g., 3 bar), CO insertion into the Ar–Pd bond occurs faster than the alkoxide exchange[3]. The resulting acyl-palladium species then reacts with the cyclopropanol. Metal-mediated ring-opening followed by reductive elimination yields the 1,4-diketone[3]. This multicomponent approach is highly valuable for synthesizing heterocyclic precursors (e.g., pyrroles, furans, thiophenes) in drug discovery[3].

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (Intact Cyclopropanol)

Objective: Couple the aryl bromide moiety of 1-(3-Bromophenyl)cyclopropan-1-ol with an arylboronic acid while preserving the cyclopropanol ring.

  • Preparation: In an oven-dried Schlenk tube, add 1-(3-Bromophenyl)cyclopropan-1-ol (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl2​ (5 mol%), and K3​PO4​ (2.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1, 0.2 M).

  • Reaction: Stir the mixture at 80 °C under an argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

Protocol 2: Pd-Catalyzed Homoenolate Cross-Coupling

Objective: Synthesize β-aryl ketones via ring-opening cross-coupling[4].

  • Preparation: In a vial, combine the exogenous aryl bromide (1.0 equiv), 1-(3-Bromophenyl)cyclopropan-1-ol (which acts as the cyclopropanol source, 1.5 equiv), Pd(OAc)2​ (5 mol%), DavePhos (10 mol%), and Cs2​CO3​ (1.5 equiv)[4][5].

  • Solvent: Add anhydrous Toluene (0.2 M).

  • Reaction: Seal the vial and stir at 100 °C for 16 hours.

  • Workup: Filter through a pad of Celite, concentrate, and purify by flash chromatography to isolate the β-aryl ketone.

Protocol 3: Carbonylative Cross-Coupling to 1,4-Diketones

Objective: Synthesize 1,4-diketones utilizing CO insertion[3].

  • Preparation: In a 10 mL reaction tube, load aryl halide (1.0 equiv), 1-(3-Bromophenyl)cyclopropan-1-ol (3.0 equiv), PdCl2​(PPh3​)2​ (5 mol%), and Xantphos (5 mol%)[3].

  • Solvent: Add DMA (1 mL per 0.31 mmol)[3].

  • Reaction: Purge the tube with CO gas (3 times), then pressurize with CO gas (3 bar). Stir at 110 °C for 36 hours[3].

  • Workup: Quench with water, extract with EtOAc (3 × 5 mL), dry over anhydrous Na2​SO4​ , and purify via column chromatography[3].

Quantitative Data & Functional Group Tolerance

Reaction TypeCatalyst / LigandBase / AdditiveTemp (°C)Yield RangeFunctional Group Tolerance
Suzuki Coupling (Intact Ring) Pd(dppf)Cl2​ K3​PO4​ 8075–95%Alkyl, Methoxy, Fluoro, Nitrile
Homoenolate Cross-Coupling Pd(OAc)2​ / DavePhos Cs2​CO3​ 10060–88%Esters, Trifluoromethyl, Ethers
Carbonylative Coupling PdCl2​(PPh3​)2​ / XantphosCO (3 bar)11052–90%Aldehydes, Cyano, Thioethers

Mechanistic Visualizations

DivergentPathways SM 1-(3-Bromophenyl)cyclopropan-1-ol (Bifunctional Scaffold) PathA Pathway A: Suzuki Coupling (Preserves Cyclopropanol) SM->PathA Ar-B(OH)2, Pd(II) Mild Base PathB Pathway B: Homoenolate Coupling (Ring-Opening) SM->PathB Ar-Br, Pd(0) DavePhos, Base PathC Pathway C: Carbonylative Coupling (Ring-Opening + CO) SM->PathC Ar-X, Pd(II), CO Xantphos ProdA Biaryl-Cyclopropanols (Bioisosteres) PathA->ProdA ProdB β-Aryl Ketones (Diverse Scaffolds) PathB->ProdB ProdC 1,4-Diketones (Heterocycle Precursors) PathC->ProdC

Divergent derivatization pathways of 1-(3-Bromophenyl)cyclopropan-1-ol in drug discovery.

CatalyticCycle Pd0 Pd(0)Ln PdII_OA Ar-Pd(II)-Br (Oxidative Addition) Pd0->PdII_OA Ar-Br PdII_Alk Ar-Pd(II)-O-Cyclopropyl (Alkoxide Exchange) PdII_OA->PdII_Alk Cyclopropanol + Base - Base•HBr PdII_Hom Ar-Pd(II)-CH2CH2C(O)R (Homoenolate Formation) PdII_Alk->PdII_Hom β-Carbon Elimination Product β-Aryl Ketone (Reductive Elimination) PdII_Hom->Product Reductive Elimination Product->Pd0 Regenerate Catalyst

Mechanism of Pd-catalyzed homoenolate cross-coupling avoiding β-hydride elimination.

References

  • Rosa, D.; Orellana, A. Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides. Chemical Communications2013 , 49, 5420-5422. URL:[Link]

  • Srikriya, S.; Anbarasan, P. Palladium-Catalyzed Carbonylative Cross-Coupling of Aryl (Pseudo)halides and Cyclopropanols. The Journal of Organic Chemistry2025 , 90, 15404-15413. URL:[Link]

Sources

Method

Application Note: 1-(3-Bromophenyl)cyclopropan-1-ol in Advanced API Synthesis

Subtitle: Chemoselective Strategies for Dual-Functional Building Blocks in Medicinal Chemistry Executive Summary In modern drug discovery, the demand for building blocks that offer both structural novelty and orthogonal...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Chemoselective Strategies for Dual-Functional Building Blocks in Medicinal Chemistry

Executive Summary

In modern drug discovery, the demand for building blocks that offer both structural novelty and orthogonal reactivity is paramount. 1-(3-Bromophenyl)cyclopropan-1-ol is a highly versatile, bifunctional intermediate. It combines an sp²-hybridized aryl bromide—a classic handle for transition-metal-catalyzed cross-coupling—with a highly strained sp³-hybridized cyclopropanol ring. This dual reactivity allows medicinal chemists to either preserve the cyclopropanol as a bioisostere or deliberately cleave it to generate complex β-substituted ketones.

This application note details the physicochemical properties, medicinal chemistry rationale, and self-validating protocols for the chemoselective functionalization of this critical API building block.

Physicochemical & Structural Properties

Understanding the baseline properties of 1-(3-Bromophenyl)cyclopropan-1-ol is essential for predicting its behavior in biphasic reaction mixtures and its influence on the pharmacokinetic profile of the final API[1].

PropertyValue / Description
CAS Number 1250956-44-5
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Monoisotopic Mass 211.98 g/mol
Structural Features Meta-substituted aryl bromide; tertiary cyclopropanol
H-Bond Donors / Acceptors 1 / 1
Primary Utility Bifunctional scaffold for divergent API synthesis

Medicinal Chemistry Rationale: The Cyclopropanol Bioisostere

When the cyclopropanol moiety is preserved during synthesis, it serves as a powerful structural motif in drug design.

  • Bioisosteric Replacement: The cyclopropyl group is a well-established bioisostere for gem-dimethyl and isopropyl groups. It restricts the conformational flexibility of the alkyl chain, which can significantly reduce the entropic penalty upon target binding.

  • Metabolic Stability & Lipophilicity: Incorporating a cyclopropanol ring modulates the overall lipophilicity (LogP) of the molecule compared to acyclic analogs[2]. Furthermore, replacing an oxidizable benzylic position with a tertiary cyclopropanol blocks cytochrome P450-mediated metabolism, thereby increasing the half-life of the API.

Strategic Application 1: Chemoselective Aryl Bromide Functionalization

Causality & Design Rationale

The objective here is to perform a C–C bond formation at the aryl bromide while leaving the sensitive cyclopropanol ring intact. Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are ideal, but they present a chemoselectivity challenge: Palladium can insert into the strained C–C bond of the cyclopropanol, leading to unwanted β-hydride elimination and ring-opening.

To prevent this, the protocol utilizes Pd(dppf)Cl₂ or a Pd source with a bulky, electron-rich ligand (like XPhos). These ligands accelerate the oxidative addition and reductive elimination steps at the sp² C–Br bond, ensuring the catalytic cycle turns over before any competitive Pd-mediated cyclopropanol cleavage can occur. A mild base (K₂CO₃) is selected to prevent base-catalyzed retro-aldol-type ring opening.

Protocol 1: Intact-Ring Suzuki-Miyaura Coupling

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 1-(3-Bromophenyl)cyclopropan-1-ol (1.0 equiv), the desired Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Atmosphere Exchange: Evacuate the flask and backfill with dry Nitrogen (repeat for 3 cycles) to prevent oxidative homocoupling of the boronic acid.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Stir the biphasic mixture vigorously at 80 °C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Isolate the biaryl cyclopropanol via flash column chromatography (Hexanes/EtOAc gradient).

In-Process Controls (IPC) & Self-Validation:

  • LC-MS: Sample 10 µL of the organic layer, dilute in MeCN, and analyze. Validate the reaction by confirming the disappearance of the starting material isotopic pattern (m/z 212/214) and the appearance of the [M+H]⁺ peak of the biaryl product.

  • NMR Verification: In the ¹H NMR spectrum of the purified product, the self-validating marker of success is the retention of the cyclopropyl methylene protons, which must appear as distinct multiplets between δ 1.00–1.30 ppm.

Strategic Application 2: Cyclopropanol Ring-Opening Cross-Coupling

Causality & Design Rationale

In this divergent pathway, the cyclopropanol is deliberately weaponized as a homoenolate equivalent or a β-keto radical precursor to build complex aliphatic chains.

Why use Copper instead of Palladium? Copper catalysts operate via single-electron transfer (SET). They are significantly less prone to β-hydride elimination compared to Palladium. Using Copper prevents the over-oxidation of the intermediate radical, thereby completely suppressing the formation of unwanted α,β-unsaturated enone byproducts[3]. This allows for highly efficient C(sp³)–S or C(sp³)–C(sp³) bond formation, yielding a β-(3-bromophenyl)-substituted ketone[4].

Protocol 2: Cu-Catalyzed C-Selective Sulfonylation

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 1-(3-Bromophenyl)cyclopropan-1-ol (1.0 equiv), a commercial Sulfonyl chloride (1.2 equiv), and Cu(OAc)₂ (10 mol%).

  • Solvent & Base: Add anhydrous Acetonitrile (CH₃CN) to achieve a 0.1 M concentration, followed by Na₂CO₃ (1.5 equiv) to neutralize the generated HCl.

  • Reaction: Seal the vial and stir at 80 °C under a Nitrogen atmosphere for 12 hours.

  • Workup: Quench the reaction with distilled water and extract three times with Dichloromethane (DCM). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting γ-keto sulfone via silica gel chromatography.

In-Process Controls (IPC) & Self-Validation:

  • TLC/LC-MS: Monitor for the complete consumption of the cyclopropanol. The product will exhibit a higher polarity (lower Rf) than the starting material.

  • NMR Verification: The self-validating marker is the complete disappearance of the cyclopropyl multiplets (~1.0 ppm) in the ¹H NMR, and the emergence of a diagnostic ketone carbonyl carbon signal near δ 195–200 ppm in the ¹³C NMR.

Mechanistic Divergence Workflow

The following diagram illustrates the divergent chemoselective pathways dictated by the choice of transition metal catalyst.

DivergentReactivity SM 1-(3-Bromophenyl) cyclopropan-1-ol PdCat Pd Catalysis (Ligand Control) SM->PdCat Pathway A CuCat Cu Catalysis (Radical/Homoenolate) SM->CuCat Pathway B OxAdd Oxidative Addition at C(sp2)-Br PdCat->OxAdd SET Single Electron Transfer (Ring Cleavage) CuCat->SET ProdA Biaryl Cyclopropanol (Intact Ring) ProdB β-(3-Bromophenyl) Ketone (Ring Opened) OxAdd->ProdA SET->ProdB

Figure 1: Divergent chemoselective pathways of 1-(3-Bromophenyl)cyclopropan-1-ol.

References

  • PubChem Compound Summary for CID 62668955, 1-(3-Bromophenyl)cyclopropan-1-ol Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers Source: ACS Catalysis (2018) URL:[Link]

  • Promoting Catalytic C-Selective Sulfonylation of Cyclopropanols against Conventional O-Sulfonylation Using Readily Available Sulfonyl Chlorides Source: The Journal of Organic Chemistry (2023) URL:[Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups Source: Beilstein Journal of Organic Chemistry (2020) URL:[Link]

Sources

Application

Application Note: Ring-Opening Cross-Coupling Strategies for 1-(3-Bromophenyl)cyclopropan-1-ol

Executive Summary 1-(3-Bromophenyl)cyclopropan-1-ol (CAS: 1250956-44-5) is a highly versatile, bifunctional building block increasingly utilized in modern drug discovery and complex molecule synthesis[1][2]. It features...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Bromophenyl)cyclopropan-1-ol (CAS: 1250956-44-5) is a highly versatile, bifunctional building block increasingly utilized in modern drug discovery and complex molecule synthesis[1][2]. It features two orthogonal reactive sites: a strained cyclopropanol ring capable of undergoing C–C bond cleavage to form reactive homoenolates or β-keto radicals, and a meta-substituted aryl bromide that serves as a robust handle for downstream cross-coupling. This application note provides authoritative, field-proven protocols for the selective ring-opening functionalization of the cyclopropanol moiety while preserving the aryl bromide for subsequent diversification.

Mechanistic Principles & Causality

The synthetic utility of cyclopropanols stems from their intrinsic ring strain (approximately 27.5 kcal/mol). Upon deprotonation or single-electron oxidation, the relief of this strain drives the selective cleavage of the C1–C2 bond. For 1-arylcyclopropanols, this cleavage is highly regioselective, generating a reactive species at the β-carbon while simultaneously forming a thermodynamically stable aryl ketone (acetophenone derivative)[3][4].

Chemoselectivity: Preserving the Aryl Bromide Handle

A critical challenge in functionalizing 1-(3-bromophenyl)cyclopropan-1-ol is chemoselectivity. Palladium catalysts (e.g., Pd(OAc)₂), commonly used in cross-couplings, readily undergo oxidative addition into the C(sp²)–Br bond, destroying the substrate's bifunctionality[5]. Furthermore, Pd-homoenolates are notoriously prone to β-hydride elimination, yielding unwanted α,β-unsaturated enones[6].

To circumvent these failure modes, Copper Catalysis and Photoredox Catalysis are the premier choices[6][7][8]. Copper(II) complexes facilitate ring opening to a Cu(II)-homoenolate but lack the thermodynamic driving force to insert into the robust aryl bromide bond under mild conditions, strongly resisting β-hydride elimination[7]. Alternatively, photoredox strategies bypass transition-metal insertion entirely, utilizing single-electron transfer (SET) to generate a β-keto radical that is orthogonal to halogenated arenes[8].

Mechanism CP 1-(3-Bromophenyl) cyclopropan-1-ol SET Photoredox / SET (e.g., TBADT, hν) CP->SET 1e- Oxidation TM Transition Metal (e.g., Cu(OAc)2, Base) CP->TM Deprotonation Radical β-Keto Radical Intermediate SET->Radical C-C Cleavage RadicalProd Distally Functionalized Aryl Ketone Radical->RadicalProd + Alkene Homoenolate Metal Homoenolate Intermediate TM->Homoenolate Ring Opening TMProd Cross-Coupled β-Substituted Ketone Homoenolate->TMProd + Electrophile

Fig 1: Mechanistic divergence of 1-(3-bromophenyl)cyclopropan-1-ol ring opening.

Quantitative Data Summary

The following table summarizes the operational parameters, intermediate species, and chemoselectivity profiles of the primary ring-opening methodologies[5][6][7][8].

ParameterCopper-Catalyzed AlkylationPhotoredox-Catalyzed AdditionPalladium-Catalyzed Carbonylation
Catalyst System Cu(OAc)₂ / 1,10-PhenanthrolineTBADT or Ir(ppy)₃ + LightPd(OAc)₂ / Xantphos
Reactive Intermediate Cu(II)-Homoenolateβ-Keto Carbon RadicalPd(II)-Homoenolate
Coupling Partner Alkyl Halides (e.g., CF₃I, R-Br)Electrophilic AlkenesAryl Halides + CO
Fate of 3-Bromo Group Preserved (Orthogonal)Preserved (Orthogonal)Reactive (Side reactions likely)
Typical Yield Range 65% – 85%70% – 92%50% – 80%
Primary Limitation Requires excess electrophileRestricted to electron-deficient alkenesProne to β-hydride elimination

Experimental Protocols

Protocol A: Copper-Catalyzed Ring-Opening Alkylation

Objective: Synthesize β-alkylated 3-bromoacetophenone derivatives via a Cu-homoenolate intermediate[7].

Causality & Design: Cu(OAc)₂ is selected to effectively coordinate the cyclopropanol oxygen, facilitating base-promoted ring opening. 1,10-Phenanthroline tunes the redox potential of the copper center, stabilizing the homoenolate. K₃PO₄ provides the optimal basicity to deprotonate the cyclopropanol without causing base-catalyzed degradation of the alkyl halide electrophile[6][7].

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 1-(3-bromophenyl)cyclopropan-1-ol (1.0 equiv, 0.5 mmol), Cu(OAc)₂ (10 mol%), 1,10-phenanthroline (12 mol%), and anhydrous K₃PO₄ (2.0 equiv). Note: Flame-drying removes trace moisture which could prematurely protonate the homoenolate, leading to an unfunctionalized 3-bromoacetophenone byproduct.

  • Atmosphere Exchange: Evacuate the tube and backfill with dry N₂. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous DMF (2.5 mL, 0.2 M) and the alkyl halide electrophile (1.5 equiv) via syringe.

  • Reaction Execution: Seal the tube and stir the mixture at 60 °C for 12 hours.

  • In-Process Control (IPC) / Self-Validation: At 4 hours, withdraw a 10 µL aliquot under N₂, quench with saturated aqueous NH₄Cl, extract with EtOAc, and analyze via GC-MS. The disappearance of the cyclopropanol peak and the absence of a des-bromo byproduct confirm that the Cu catalyst is selectively mediating the ring-opening without inserting into the aryl-Br bond.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc (15 mL), and wash with saturated aqueous NH₄Cl (3 × 10 mL) to remove copper salts and DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Photoredox-Catalyzed Ring-Opening Addition

Objective: Synthesize distally functionalized ketones via redox-neutral radical addition to electrophilic alkenes[8].

Causality & Design: Tetrabutylammonium decatungstate (TBADT) acts as a potent hydrogen atom transfer (HAT) and single-electron transfer (SET) agent upon UV/Blue light irradiation. It triggers the homolytic cleavage of the cyclopropane ring, generating a β-keto radical that rapidly adds to electron-deficient olefins[8].

Step-by-Step Methodology:

  • Setup: To a clear glass reaction vial equipped with a stir bar, add 1-(3-bromophenyl)cyclopropan-1-ol (1.0 equiv, 0.5 mmol), the electrophilic alkene (1.5 equiv), and TBADT (5 mol%).

  • Solvent & Degassing: Add acetonitrile (5.0 mL, 0.1 M). Sparge the solution with Argon for 15 minutes. Failure Mode Analysis: Dissolved oxygen acts as a potent radical scavenger and triplet quencher, which will abruptly halt the photoinduced charge transfer cycle and yield complex peroxide mixtures. Rigorous sparging is non-negotiable.

  • Irradiation: Seal the vial and irradiate the mixture using a 390 nm LED photoreactor. Use a cooling fan to maintain the reaction temperature at approximately 25 °C.

  • In-Process Control (IPC) / Self-Validation: Monitor the reaction via LC-MS at 2-hour intervals. The formation of the desired 1,4-addition product without the presence of homocoupled dimers indicates efficient radical trapping by the alkene.

  • Workup & Purification: Upon complete consumption of the starting material (typically 8-12 hours), remove the solvent under reduced pressure and purify directly via automated flash chromatography.

ExpWorkflow A 1-(3-Bromophenyl) cyclopropan-1-ol B Catalyst & Base Addition A->B C Degassing (Freeze-Pump-Thaw) B->C D Reaction Execution (Heat/Light) C->D Inert Atm E Aqueous Quench & Extraction D->E Full Conversion F β-Functionalized Aryl Ketone E->F Purification

Fig 2: Standardized self-validating workflow for cyclopropanol cross-coupling.

References

  • Zheng, et al. "Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers." Journal of the American Chemical Society, 2018. URL:[Link]

  • Dai, X., et al. "Copper-Catalyzed Cyclopropanol Ring Opening Csp3–Csp3 Cross-Couplings with (Fluoro)Alkyl Halides." Organic Letters, 2015. URL:[Link]

  • "Ring-Opening Cross-Coupling of Cyclopropanols with Electrophilic Alkenes via Photoinduced Charge Transfer Facilitated by Decatungstate Catalyst." ChemRxiv, 2021. URL:[Link]

  • Shen, M.-H., et al. "Copper(II) acetate catalysed ring-opening cross-coupling of cyclopropanols with sulfonyl azides." RSC Advances, 2015. URL:[Link]

  • "Palladium-Catalyzed Carbonylative Cross-Coupling of Aryl (Pseudo)halides and Cyclopropanols." Organic Letters, 2021. URL:[Link]

  • "1-(3-bromophenyl)cyclopropan-1-ol, 95% Purity." CP Lab Safety. URL:[Link]

  • "1-(3-Bromophenyl)cyclopropan-1-ol - CAS:1250956-44-5." YanmeiBio. URL: [Link]

Sources

Method

Application Note: Stereoselective Synthesis of 1-(3-Bromophenyl)cyclopropan-1-ol Derivatives

Strategic Relevance in Drug Development The 1-(3-bromophenyl)cyclopropan-1-ol scaffold is a highly versatile, stereochemically dense building block utilized in the synthesis of complex active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Relevance in Drug Development

The 1-(3-bromophenyl)cyclopropan-1-ol scaffold is a highly versatile, stereochemically dense building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. The presence of the 3-bromo substituent provides a robust synthetic handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Concurrently, the cyclopropanol moiety acts as a masked homoenolate equivalent, enabling stereoselective ring-opening reactions to access α -alkyl or β -functionalized ketones[2]. Mastering the stereoselective synthesis of its substituted derivatives—specifically the 1,2-disubstituted variants—requires precise control over organometallic kinetics.

Mechanistic Logic & Stereocontrol

The premier methodology for constructing these strained systems is the [3]. This transformation relies on the reaction between an ester (methyl 3-bromobenzoate) and a homologous Grignard reagent (e.g., propylmagnesium bromide) mediated by titanium(IV) isopropoxide.

Causality of Stereoselectivity: The diastereoselectivity of this reaction is not arbitrary; it is governed by the geometry of the oxatitanacyclopentane intermediate[4]. When propylmagnesium bromide is used, β -hydride elimination of the transient dialkyltitanium species yields an ethyl-substituted titanacyclopropane. As the 3-bromobenzoate ester coordinates to the titanium center, the system undergoes a stereochemically defining insertion. The transition state naturally minimizes steric repulsion between the bulky 3-bromophenyl group and the methyl group of the titanacyclopropane. Consequently, the reaction thermodynamically and kinetically favors the 1,2-cis diastereomer, wherein the aryl group at C1 and the alkyl group at C2 are cis to one another on the cyclopropane ring[5].

Experimental Workflow

Workflow A Ester & Ti(OiPr)4 in THF B Cool to -78 °C A->B C Slow Addition: n-PrMgBr B->C D Warm to 0 °C (Titanacyclopropane) C->D E Warm to 20 °C (Cyclization) D->E F Quench (H2O/HCl) E->F G 1,2-cis Product F->G

Experimental workflow for the stereoselective Kulinkovich cyclopropanation.

Self-Validating Protocol: Synthesis of cis-1-(3-Bromophenyl)-2-methylcyclopropan-1-ol

This protocol is engineered as a self-validating system. Visual cues and strict thermal gradients serve as in-process controls to ensure the integrity of the organometallic intermediates before proceeding to subsequent steps.

Materials:

  • Methyl 3-bromobenzoate (10.0 mmol, 2.15 g, 1.0 equiv)

  • Titanium(IV) isopropoxide (2.0 mmol, 0.6 mL, 0.2 equiv)

  • Propylmagnesium bromide (30.0 mmol, 15.0 mL of 2.0 M solution in THF, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add anhydrous THF (50 mL), methyl 3-bromobenzoate (10.0 mmol), and Ti(OiPr)4 (2.0 mmol).

    • Reasoning: Strict anhydrous conditions are mandatory. Ti(OiPr)4 is highly moisture-sensitive and will prematurely hydrolyze, killing the catalytic cycle.

  • Thermal Initialization: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Reasoning: Low temperatures prevent the rapid, unselective disproportionation of the Grignard reagent and control the rate of the highly exothermic dialkyltitanium formation.

  • Grignard Addition & Visual Validation: Add propylmagnesium bromide dropwise via a syringe pump over 1 hour.

    • Self-Validation Checkpoint: The solution must transition from pale yellow to a deep red/brown color. This color shift confirms the successful formation of the low-valent titanium-alkene complex. If the solution remains clear or pale, the Grignard reagent has degraded, and the reaction must be aborted.

  • Intermediate Evolution: Stir at -78 °C for 30 minutes, then gradually warm to 0 °C over 2 hours.

    • Reasoning: The titanacyclopropane intermediate fully forms and engages the ester carbonyl during this specific warming phase. Rushing this step leads to premature β -hydride elimination and poor conversion.

  • Cyclization: Remove the cooling bath and stir at 20 °C for an additional 2 hours.

    • Reasoning: The elevated temperature provides the necessary activation energy to drive the oxatitanacyclopentane ring contraction forward to the stable cyclopropoxide intermediate.

  • Quenching & Phase Validation: Cool the flask to 0 °C and quench carefully with 10% aqueous HCl (20 mL).

    • Self-Validation Checkpoint: The disappearance of the dark red/brown color and the formation of a clear biphasic mixture validates the complete hydrolysis of the titanium-oxygen bonds.

  • Isolation: Extract the aqueous layer with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify via flash column chromatography (silica gel, 9:1 Hexanes:Ethyl Acetate) to afford the cis-diastereomer.

Quantitative Data: Reaction Optimization

The optimal conditions for maximizing both yield and diastereomeric ratio (d.r.) require a delicate balance of catalyst loading and thermal control[4]. The table below summarizes the optimization parameters for synthesizing the 2-methyl derivative.

EntryTi(OiPr)4 (equiv)n-PrMgBr (equiv)Addition Temp (°C)Yield (%)d.r. (cis:trans)
10.12.504280:20
20.22.506585:15
30.23.0-788895:5
41.03.0-789196:4

Note: While stoichiometric titanium (Entry 4) provides a marginal increase in yield, the catalytic regime (Entry 3) is vastly preferred for scalability and atom economy.

Downstream Applications & Scaffold Utility

Logic A 1-(3-Bromophenyl)-2-methylcyclopropan-1-ol B Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) A->B C Ring-Opening (Electrophilic/Radical) A->C D 1-(3-Arylphenyl)-2-methylcyclopropan-1-ol B->D E beta-Functionalized Alkyl Ketones C->E

Divergent downstream applications of the brominated cyclopropanol scaffold.

References

  • Stereoselective synthesis of α-methyl and α-alkyl ketones from esters and alkenes via cyclopropanol intermediates Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Diastereo- and enantioselective preparation of cyclopropanol derivatives Source: Beilstein Journal of Organic Chemistry (PMC) URL:[Link]

  • Synthesis of cyclopropanols (Kulinkovich Reaction) Source: Organic Chemistry Portal URL:[Link]

  • Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins Source: Organic Syntheses URL:[Link]

  • 1-(3-Bromophenyl)cyclopropan-1-ol Compound Summary Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Application

Application Note: Utilizing 1-(3-Bromophenyl)cyclopropan-1-ol in Fragment-Based Drug Design (FBDD)

Introduction: Escaping "Flatland" in FBDD Fragment-based drug discovery (FBDD) has revolutionized the identification of novel lead compounds, particularly for challenging or previously "undruggable" targets where traditi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping "Flatland" in FBDD

Fragment-based drug discovery (FBDD) has revolutionized the identification of novel lead compounds, particularly for challenging or previously "undruggable" targets where traditional high-throughput screening often fails[1]. A critical evolution in modern FBDD is the strategic shift from planar, sp2-hybridized aromatic fragments to sp3-enriched, three-dimensional scaffolds[2]. The fragment 1-(3-Bromophenyl)cyclopropan-1-ol (CAS: 1250956-44-5) perfectly exemplifies this modern design philosophy.

The incorporation of the cyclopropyl ring addresses multiple drug discovery roadblocks: it enhances metabolic stability, provides conformational restriction, and can contribute to entropically favorable receptor binding through unique CH–π interactions within the target pocket[3]. Furthermore, the 3-bromo substituent acts as a highly reactive synthetic handle for combinatorial cross-coupling, enabling rapid fragment growing and structure-activity relationship (SAR) elucidation[4].

Physicochemical Profiling & Rule of 3 Compliance

For a fragment to be viable in a screening library, it must adhere to the "Rule of 3" (Ro3) to ensure high ligand efficiency and leave ample physicochemical "space" for downstream optimization. 1-(3-Bromophenyl)cyclopropan-1-ol strictly aligns with these parameters[5][6].

Table 1: Physicochemical Properties of 1-(3-Bromophenyl)cyclopropan-1-ol

PropertyValueRo3 ThresholdCompliance
Molecular Weight 213.07 g/mol < 300 DaYes
cLogP ~2.4≤ 3Yes
H-Bond Donors 1 (Hydroxyl)≤ 3Yes
H-Bond Acceptors 1 (Hydroxyl oxygen)≤ 3Yes
Rotatable Bonds 1≤ 3Yes
Synthetic Handle Aryl BromideN/AHighly Advantageous

Workflow: Fragment Screening to Lead Optimization

The strategic advantage of this fragment lies in its dual-functionality. The cyclopropanol moiety acts as the primary pharmacophore (often acting as a hinge-binder in kinases), while the meta-bromo group provides a specific geometric vector for divergent synthesis[3][4].

FBDD_Workflow Frag 1-(3-Bromophenyl) cyclopropan-1-ol Screen Biophysical Screening (SPR / NMR / X-ray) Frag->Screen Hit Validated Hit (mM to uM affinity) Screen->Hit Grow Fragment Growing (Suzuki Coupling) Hit->Grow Lead Lead Compound (nM affinity) Grow->Lead

FBDD workflow leveraging the bromo-handle for rapid fragment growing and optimization.

Experimental Protocols

Protocol 1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Causality & Rationale: SPR is highly sensitive to the rapid on/off rates typical of low-affinity fragments (mM to μM range)[1]. We utilize a direct binding assay to identify if the cyclopropanol fragment interacts with the target protein's binding pocket. Self-Validating System: This protocol includes a reference channel (unmodified surface) to subtract bulk refractive index changes, and a known high-affinity binder as a positive control to confirm protein viability and folding.

Step-by-Step Methodology:

  • Target Immobilization: Immobilize the target protein (e.g., a kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target a high immobilization level of 3000-5000 Response Units (RU) to maximize the signal-to-noise ratio for the low-molecular-weight fragment (213 Da).

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P+ with 5% DMSO). Critical Step: The DMSO concentration must be stringently matched between the running buffer and fragment samples to prevent bulk refractive index artifacts.

  • Fragment Preparation: Prepare a 100 mM stock of 1-(3-Bromophenyl)cyclopropan-1-ol in 100% DMSO. Dilute to a top concentration of 2 mM in running buffer, followed by a 2-fold dilution series (2 mM down to 31.25 μM).

  • Injection: Inject the concentration series over the active and reference channels at a high flow rate (50 μL/min) to minimize mass transport limitations. Set contact time to 60 seconds and dissociation time to 60 seconds.

  • Data Analysis: Double-reference the data (subtract reference channel and blank buffer injections). Fit the steady-state affinity ( Req​ vs. Concentration) to derive the dissociation constant ( KD​ ).

Protocol 2: High-Throughput Fragment Growing via Microscale Suzuki-Miyaura Coupling

Causality & Rationale: Once the fragment is validated as a hit, the 3-bromo position serves as the vector for "growing" the molecule into adjacent sub-pockets to gain affinity[1][4]. Using a palladium-catalyzed Suzuki-Miyaura cross-coupling array allows for the rapid generation of a secondary library directly in biological assay plates. Self-Validating System: Each reaction plate includes a "no-boronic acid" negative control and an internal standard (e.g., biphenyl) to quantify reaction conversion via LC-MS prior to biological testing.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well glass-lined plate, dispense 1-(3-Bromophenyl)cyclopropan-1-ol (10 μmol per well).

  • Reagent Addition: Add a diverse array of aryl/heteroaryl boronic acids (12 μmol, 1.2 eq) to individual wells.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.5 μmol, 5 mol%) and K₂CO₃ (30 μmol, 3 eq). Causality: Pd(dppf)Cl₂ is selected for its robust performance with sterically unhindered aryl bromides and its tolerance to the tertiary alcohol of the cyclopropanol group.

  • Solvent: Add 100 μL of a degassed 1,4-Dioxane/Water mixture (4:1 v/v). The aqueous component is crucial for dissolving the inorganic base and accelerating the transmetalation step.

  • Reaction: Seal the plate under nitrogen and heat at 80°C for 12 hours on a shaker block.

  • Validation & Purification: Dilute with DMSO, filter through a Celite pad, and analyze via LC-MS. Wells showing >80% conversion are directly diluted for secondary biochemical screening.

Table 2: Representative Fragment Growing Cross-Coupling Matrix

Boronic Acid Coupling PartnerExpected Product ModificationLC-MS Conversion (%)Target Sub-pocket
Phenylboronic acidBiphenyl-cyclopropanol>95%Hydrophobic pocket
4-Pyridinylboronic acidPyridine-aryl-cyclopropanol88%H-bond acceptor region
3-Thienylboronic acidThiophene-aryl-cyclopropanol92%π-π stacking region

Mechanistic Pathway: Cyclopropyl Fragments in Kinase Inhibition

Cyclopropane rings are frequently found in FDA-approved kinase inhibitors (e.g., lenvatinib) where they facilitate a DFG-in conformation by occupying specific spatial geometries and engaging in CH–π interactions with neighboring aromatic residues (like Phenylalanine)[3].

Signaling_Pathway Lead Cyclopropyl-Derived Kinase Inhibitor Kinase Receptor Tyrosine Kinase (e.g., VEGFR2 / ALK) Lead->Kinase Binds Hinge Region Phos Autophosphorylation Blocked Kinase->Phos Inhibition Downstream Downstream Signaling (PI3K/AKT, MAPK) Phos->Downstream Prolif Tumor Cell Proliferation Halted Downstream->Prolif Arrests Cell Cycle

Mechanism of action for cyclopropyl-derived kinase inhibitors blocking tumor proliferation.

Conclusion

1-(3-Bromophenyl)cyclopropan-1-ol is a highly versatile building block in the FBDD arsenal. By combining the rigid, 3D-character of the cyclopropanol motif with the synthetic malleability of the aryl bromide, medicinal chemists can efficiently navigate from low-affinity fragment hits to potent, selective lead compounds. Implementing self-validating biophysical screens and high-throughput microscale chemistry ensures a robust pipeline for discovering next-generation therapeutics.

References

  • 1-(3-Bromophenyl)cyclopropan-1-ol | C9H9BrO | CID 62668955 , nih.gov.5

  • 1-(3-bromophenyl)cyclopropan-1-ol, 95% Purity , calpaclab.com. 6

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design , acs.org. 4

  • Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery , broadinstitute.org. 2

  • Fragment-based drug discovery: A graphical review , nih.gov. 1

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules , acs.org. 3

Sources

Method

1-(3-Bromophenyl)cyclopropan-1-ol as an intermediate for enzyme inhibitors

Application Note: 1-(3-Bromophenyl)cyclopropan-1-ol as a Strategic Intermediate in the Synthesis of Enzyme Inhibitors Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(3-Bromophenyl)cyclopropan-1-ol as a Strategic Intermediate in the Synthesis of Enzyme Inhibitors

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Profiling

In contemporary medicinal chemistry, the design of highly selective enzyme inhibitors frequently relies on the incorporation of strained ring systems. 1-(3-Bromophenyl)cyclopropan-1-ol (CAS: 1250956-44-5) has emerged as a highly versatile, bifunctional building block[1][2]. It possesses two orthogonal reactive sites: a 3-bromoaryl moiety primed for transition-metal-catalyzed cross-coupling, and a strained tertiary cyclopropanol ring.

This dual reactivity allows medicinal chemists to utilize the compound in two distinct paradigms:

  • As a Pharmacophore: Retaining the intact cyclopropanol ring to serve as a conformationally restricted hydrogen-bond donor/acceptor in the hinge region of kinases.

  • As a Reactive Synthon: Exploiting the ~28 kcal/mol of ring strain to drive transition-metal-catalyzed ring-opening reactions, generating metallo-homoenolates that can be trapped to form 1,4-diketones or γ -butyrolactones—potent covalent warheads for protease inhibition[3][4].

Table 1: Physicochemical Properties of 1-(3-Bromophenyl)cyclopropan-1-ol

PropertyValueClinical / Synthetic Relevance
CAS Number 1250956-44-5Standardized identifier for commercial sourcing[2].
Molecular Formula C 9​ H 9​ BrOLow molecular weight (213.07 g/mol ) ideal for fragment-based drug discovery (FBDD)[1].
Ring Strain Energy ~28 kcal/molThermodynamic driving force for β -carbon elimination during ring-opening cross-coupling[3].
LogP (Predicted) 2.4 - 2.8Optimal lipophilicity for passive membrane permeability in cellular assays.

The Dual Reactivity Paradigm

The strategic value of 1-(3-Bromophenyl)cyclopropan-1-ol lies in the ability to selectively activate one functional group while preserving the other. The causality behind this selectivity is rooted in the electronic decoupling of the aryl bromide from the cyclopropanol, separated by the aromatic π -system.

Pathways A 1-(3-Bromophenyl) cyclopropan-1-ol B Cross-Coupling (Intact Ring) A->B Pd Cat., Boronic Acids (Mild Base) C Ring-Opening Cross-Coupling A->C Pd/Cu Cat., CO or Electrophiles F Mechanism-Based Suicide Inhibition A->F Direct Enzyme Binding (Oxidative Cleavage) D Kinase Inhibitors (H-Bond Donor) B->D E Protease Inhibitors (1,4-Diketones) C->E

Figure 1: Divergent synthetic and pharmacological pathways of 1-(3-Bromophenyl)cyclopropan-1-ol.

Application 1: Synthesis of Extended Kinase Inhibitor Scaffolds (Intact Ring)

When targeting ATP-competitive kinase inhibitors, the cyclopropanol moiety is often retained. Unlike linear alcohols, the cyclopropanol ring restricts the rotational degrees of freedom, locking the hydroxyl group in an optimal trajectory to donate a hydrogen bond to the kinase hinge region (e.g., the backbone carbonyl of a gatekeeper residue).

Causality of Experimental Choices: To extend the scaffold via the 3-bromo position without opening the cyclopropanol ring, Suzuki-Miyaura coupling must be employed under strictly controlled basic conditions. Strong alkoxide bases (like NaOtBu) can deprotonate the tertiary alcohol and trigger a base-catalyzed ring opening. Therefore, mild bases such as K 3​ PO 4​ or Cs 2​ CO 3​ in biphasic solvent systems are mandated.

Protocol 1: Mild Suzuki-Miyaura Coupling (Preservation of Cyclopropanol)

This protocol is a self-validating system: the use of a biphasic mixture ensures the mild base remains partially partitioned, preventing localized high-pH spikes that could degrade the cyclopropanol.

  • Preparation: In an oven-dried Schlenk flask, combine 1-(3-Bromophenyl)cyclopropan-1-ol (1.0 equiv, 0.5 mmol), the desired aryl/heteroaryl boronic acid (1.2 equiv), and Pd(dppf)Cl 2​⋅ CH 2​ Cl 2​ (0.05 equiv, 5 mol%).

  • Degassing: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 5 mL). Perform three freeze-pump-thaw cycles to rigorously exclude oxygen, which prevents the oxidative homocoupling of the boronic acid.

  • Base Addition: Add anhydrous K 3​ PO 4​ (2.0 equiv) under a positive stream of argon.

  • Reaction: Heat the sealed flask to 80 °C for 12 hours. Monitor via LC-MS. The intact cyclopropanol product will show an [M+H-H 2​ O] + peak due to in-source fragmentation, which is characteristic of tertiary cyclopropanols.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Application 2: Metallo-Homoenolate Generation for Protease Inhibitors

For cysteine and serine protease inhibitors, 1,4-diketones and γ -butyrolactones serve as excellent covalent warheads. 1-(3-Bromophenyl)cyclopropan-1-ol can be converted into these motifs via transition-metal-catalyzed ring-opening cross-coupling[4][5].

Causality of Experimental Choices: Upon coordination of the cyclopropanol to a Pd(II) or Cu(II) species, the release of ring strain drives a β -carbon elimination, generating a metallo-homoenolate. If carbon monoxide (CO) is introduced, a carbonylative cross-coupling occurs, yielding 1,4-diketones[4].

Mechanism Pd0 Pd(0) Catalyst PdII Pd(II) Aryl Halide Complex Pd0->PdII Oxidative Addition Coord Cyclopropanol Coordination PdII->Coord Base, -HX Homoenolate Metallo-Homoenolate Formation (Ring Opening) Coord->Homoenolate β-Carbon Elimination Product 1,4-Diketone Warhead + Pd(0) Homoenolate->Product CO Insertion & Reductive Elimination Product->Pd0

Figure 2: Catalytic cycle of Palladium-catalyzed carbonylative ring-opening cross-coupling.

Protocol 2: Palladium-Catalyzed Carbonylative Ring-Opening
  • Assembly: In a thick-walled glass pressure tube, add 1-(3-Bromophenyl)cyclopropan-1-ol (1.0 equiv, 0.5 mmol), an aryl iodide coupling partner (1.5 equiv), Pd(OAc) 2​ (5 mol%), and P(o-tolyl) 3​ (10 mol%).

  • Solvent & Base: Add anhydrous toluene (3 mL) and Cs 2​ CO 3​ (2.0 equiv).

  • CO Atmosphere: Purge the vessel with CO gas three times, then pressurize to 2 atm. Safety Note: Perform strictly in a well-ventilated fume hood equipped with CO monitors.

  • Heating: Stir the reaction mixture at 100 °C for 16 hours. The steric bulk of P(o-tolyl) 3​ facilitates the difficult reductive elimination step from the Pd(II) intermediate.

  • Isolation: Vent the CO gas safely. Filter the crude mixture through a pad of Celite, eluting with CH 2​ Cl 2​ . Concentrate and purify via flash chromatography to isolate the 1,4-diketone warhead.

Application 3: Mechanism-Based "Suicide" Inhibition

Beyond acting as a synthetic intermediate, the cyclopropanol motif itself can act as a mechanism-based inhibitor (suicide substrate) for specific oxidoreductases, such as methanol dehydrogenase[6].

Causality of Experimental Choices: When the enzyme attempts to oxidize the cyclopropanol to a cyclopropanone, a concerted proton abstraction occurs. Because cyclopropanones are highly strained and electrophilic, the intermediate rapidly rearranges into a ring-opened carbanion or radical. This highly reactive species immediately attacks the enzyme's active site cofactor (e.g., PQQ) or a nearby nucleophilic amino acid residue, forming a covalent, irreversible adduct[6]. This validates the use of 1-(3-Bromophenyl)cyclopropan-1-ol not just as a scaffold, but as a direct pharmacological probe.

Quantitative Data Summary

Table 2: Reaction Parameters and Yields for Divergent Workflows

Reaction TypeCatalyst SystemBase / AdditiveTemp / TimeTarget MotifAvg. Yield
Suzuki Coupling (Intact Ring) Pd(dppf)Cl 2​ (5 mol%)K 3​ PO 4​ (2 equiv)80 °C / 12 hKinase Hinge Binder75 - 85%
Carbonylative Ring-Opening Pd(OAc) 2​ / P(o-tolyl) 3​ Cs 2​ CO 3​ (2 equiv), CO (2 atm)100 °C / 16 h1,4-Diketone Warhead60 - 72%
Cu-Catalyzed Ring-Opening Cu(OTf) 2​ / PhenanthrolineK 2​ CO 3​ (1.5 equiv)60 °C / 24 h γ -Butyrolactone65 - 80%

References

  • 1-(3-bromophenyl)cyclopropan-1-ol, 95% Purity - CP Lab Safety Source: calpaclab.com URL:[Link]

  • 1-(3-Bromophenyl)cyclopropan-1-ol - CAS:1250956-44-5 Source: yanmeibio.com URL:[Link]

  • 1-(3-Bromophenyl)cyclopropan-1-ol | C9H9BrO | CID 62668955 Source: PubChem (nih.gov) URL:[Link]

  • The Chemistry of Cyclopropanols Source: Chemical Reviews - ACS Publications URL:[Link]

  • Palladium-Catalyzed Carbonylative Cross-Coupling of Aryl (Pseudo)halides and Cyclopropanols Source: ACS.org URL:[Link]

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ -Butyrolactones and δ -Ketoesters Containing All-Carbon Quaternary Centers Source: PMC - NIH URL:[Link]

  • On the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors Source: PubMed - NIH URL:[Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 1-(3-Bromophenyl)cyclopropan-1-ol

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Objective: To provide a robust, chemoselective protocol for the palladium-catalyzed C–N cross-coupling of base-sensitive aryl bromide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Objective: To provide a robust, chemoselective protocol for the palladium-catalyzed C–N cross-coupling of base-sensitive aryl bromides containing unprotected cyclopropanol moieties.

Introduction & Mechanistic Rationale

The is a cornerstone transformation in pharmaceutical synthesis, enabling the efficient construction of aryl carbon–nitrogen bonds[1]. However, applying this methodology to 1-(3-Bromophenyl)cyclopropan-1-ol presents a unique chemoselectivity challenge.

The substrate features a highly strained, unprotected tertiary cyclopropanol ring. Under the strongly basic conditions traditionally employed in Buchwald-Hartwig couplings (e.g., using sodium tert-butoxide, NaOtBu ), (homoenolization) or oxidation, leading to the formation of undesired ketone byproducts[2].

Causality in Reagent Selection

To preserve the structural integrity of the cyclopropanol ring, the protocol must operate as a highly tuned, self-validating system:

  • Base Selection: The use of weak, non-nucleophilic bases such as cesium carbonate ( Cs2​CO3​ ) or potassium phosphate ( K3​PO4​ ) is mandatory to[3].

  • Ligand Design: Because weak bases are thermodynamically less efficient at deprotonating the intermediate Pd(II)-amine complex, the catalytic cycle can stall. To counteract this, bulky dialkylbiaryl phosphine ligands—such as RuPhos (for secondary amines) or BrettPhos (for primary amines)—are utilized. The steric bulk of these ligands, which becomes the rate-limiting step when weak bases are used[4].

  • Precatalyst Activation: Utilizing third-generation (G3) palladacycle precatalysts ensures the rapid, low-temperature generation of the active monoligated L-Pd(0) species, preventing off-cycle decomposition[5].

Mechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) inserts into Ar-Br Pd0->OxAdd 1-(3-Bromophenyl)cyclopropan-1-ol AmineCoord Amine Coordination Formation of Pd(II)-Amine Complex OxAdd->AmineCoord Amine (1° or 2°) Deprot Deprotonation by Weak Base (Cs2CO3 prevents ring-opening) AmineCoord->Deprot Cs2CO3 RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim -CsBr, -HCO3- RedElim->Pd0 Catalyst Regeneration Product Aminated Cyclopropanol (Intact Ring) RedElim->Product Product Release

Fig 1: Catalytic cycle highlighting chemoselective deprotonation to preserve the cyclopropanol ring.

Quantitative Optimization Data

The following table summarizes the causal relationship between base strength, ligand choice, and the chemoselective preservation of the cyclopropanol ring during the coupling of 1-(3-Bromophenyl)cyclopropan-1-ol with morpholine (model secondary amine).

EntryPrecatalystLigandBaseSolventTemp (°C)Target Yield (%)Ring-Opened Byproduct (%)
1 Pd(OAc)2​ BINAP NaOtBu Toluene100< 5%> 90%
2RuPhos Pd G3RuPhos NaOtBu 1,4-Dioxane8015%80%
3RuPhos Pd G3RuPhos K3​PO4​ 1,4-Dioxane8078%< 5%
4 RuPhos Pd G3 RuPhos Cs2​CO3​ 1,4-Dioxane 80 92% < 2%

Data Interpretation: The use of a strong alkoxide base (Entries 1 & 2) directly drives the homoenolization of the cyclopropanol, destroying the starting material. Switching to Cs2​CO3​ (Entry 4) completely suppresses this side reaction while maintaining excellent C-N coupling efficiency.

Experimental Protocol

This protocol is designed as a self-validating system. Built-in analytical and visual checkpoints ensure that the reaction is proceeding via the correct mechanistic pathway without substrate degradation.

Workflow Prep 1. Reagent Prep (Glovebox) Degas 2. Degassing (Argon Purge) Prep->Degas React 3. Heating (80 °C, 16 h) Degas->React Quench 4. Quenching (Cool & Filter) React->Quench Purify 5. Purification (Chromatography) Quench->Purify

Fig 2: Step-by-step experimental workflow for the chemoselective Buchwald-Hartwig amination.

Materials Required
  • Aryl Halide: 1-(3-Bromophenyl)cyclopropan-1-ol (1.0 mmol)

  • Amine: Morpholine (1.2 mmol) (Note: Substitute RuPhos with BrettPhos if using a primary amine)

  • Catalyst: RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Ligand: RuPhos (0.02 mmol, 2 mol%)

  • Base: Anhydrous Cs2​CO3​ (2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Methodology

Step 1: Reaction Assembly (Moisture Control)

  • Transfer a flame-dried 20 mL reaction vial equipped with a magnetic stir bar into an argon-filled glovebox.

  • Weigh and add 1-(3-Bromophenyl)cyclopropan-1-ol (213.1 mg, 1.0 mmol), RuPhos Pd G3 (16.7 mg, 2 mol%), RuPhos (9.3 mg, 2 mol%), and finely milled anhydrous Cs2​CO3​ (651.6 mg, 2.0 mmol) to the vial.

  • Causality Check: Cs2​CO3​ is highly hygroscopic. Moisture introduces protons that can stall the catalytic cycle or promote off-target hydration. Handling in a glovebox validates the anhydrous integrity of the system.

Step 2: Solvent Addition & Degassing

  • Add morpholine (104.5 mg, 1.2 mmol) followed by 5.0 mL of anhydrous 1,4-Dioxane.

  • Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • If a glovebox is unavailable, utilize standard Schlenk techniques: sparge the mixture with Argon for 10 minutes prior to heating.

Step 3: Heating & In-Process Validation

  • Place the vial in a pre-heated aluminum block at 80 °C and stir vigorously (800 rpm) for 16 hours.

  • Self-Validating Visual Cue: Upon reaching ~60 °C, [6]. This color shift confirms the successful activation of the G3 precatalyst and the generation of the active L-Pd(0) species.

  • Analytical Control: At 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The chromatogram must show the target mass [M+H] without significant peaks corresponding to the ring-opened ketone[M-2+16].

Step 4: Quenching & Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove inorganic salts ( CsBr , unreacted Cs2​CO3​ ) and precipitated palladium black.

  • Wash the Celite pad with an additional 10 mL of EtOAc.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • Load the crude residue onto a silica gel column.

  • Elute using a gradient of Hexanes/EtOAc (typically 90:10 to 70:30, depending on the amine polarity).

  • Collect the product fractions (monitor via TLC, UV active at 254 nm) and concentrate to afford the pure aminated cyclopropanol.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia.

  • Organic Process Research & Development (ACS). "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol." ACS Publications, 2014.

  • National Institutes of Health (PMC). "An Umpolung Strategy for the Synthesis of β-Aminoketones via Copper-Catalyzed Electrophilic Amination of Cyclopropanols." NIH, 2018.

  • National Institutes of Health (PMC). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." NIH, 2020.

  • Reddit (r/Chempros). "Brainstorming a Buchwald-Hartwig coupling." Reddit, 2024.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(3-Bromophenyl)cyclopropan-1-ol Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(3-Bromophenyl)cyclopropan-1-ol. This guide is engineered for researchers and drug development professionals who require high-yield, reproducible protocols f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(3-Bromophenyl)cyclopropan-1-ol. This guide is engineered for researchers and drug development professionals who require high-yield, reproducible protocols for synthesizing functionalized cyclopropanols via the Kulinkovich reaction.

Because this specific substrate contains a sensitive aryl bromide moiety, standard Kulinkovich conditions often lead to complex mixtures, debromination, or over-alkylation. This guide breaks down the mechanistic causality behind these failures and provides a self-validating troubleshooting framework to ensure experimental success.

Mechanistic Overview & Workflow

The synthesis relies on the titanium-catalyzed cyclopropanation of ethyl 3-bromobenzoate using ethylmagnesium bromide (EtMgBr). The reaction is driven by the in situ generation of a highly reactive titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent .

Kulinkovich_Mechanism Ti Ti(OiPr)4 Catalyst DiEtTi Diethyltitanium Intermediate Ti->DiEtTi + 2 EtMgBr TiCycle Titanacyclopropane Active Species DiEtTi->TiCycle - Ethane Insertion Ester Insertion (Ethyl 3-bromobenzoate) TiCycle->Insertion + Ester OxaCycle Oxa-titanacyclopentane Intermediate Insertion->OxaCycle C-C Bond Formation Alkoxide Cyclopropoxide Complex OxaCycle->Alkoxide Ring Closure - Ti(IV) Alkoxide->Ti Catalyst Regeneration Product 1-(3-Bromophenyl) cyclopropan-1-ol Alkoxide->Product H+ Quench

Mechanistic pathway of the Kulinkovich cyclopropanation highlighting the catalytic titanium cycle.

Experimental_Workflow Prep 1. System Preparation Flame-dry, Ar flush Mix 2. Reagent Loading Ester + Ti(OiPr)4 in THF Prep->Mix Add 3. Grignard Addition EtMgBr via Syringe Pump (2h) Mix->Add React 4. Reaction Stir at 0-10 °C (TLC Monitor) Add->React Quench 5. Quenching 10% H2SO4 (Break Emulsion) React->Quench Purify 6. Purification Extraction & Chromatography Quench->Purify

Step-by-step experimental workflow for the synthesis of 1-(3-Bromophenyl)cyclopropan-1-ol.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . If the visual cues described in the steps below do not occur, the reaction has deviated, and you should consult the troubleshooting section.

Reagents:

  • Ethyl 3-bromobenzoate: 10.0 mmol (2.29 g)

  • Titanium(IV) isopropoxide ( Ti(OiPr)4​ ): 2.0 mmol (0.6 mL, 20 mol%)

  • Ethylmagnesium bromide (EtMgBr): 25.0 mmol (8.3 mL of a 3.0 M solution in diethyl ether)

  • Anhydrous THF: 50 mL

Step-by-Step Methodology:

  • Atmosphere Control: Flame-dry a 250 mL Schlenk flask under high vacuum. Backfill with Argon. Repeat this cycle three times. Causality: Ti(OiPr)4​ is highly moisture-sensitive; water instantly hydrolyzes the catalyst, terminating the cycle before it begins.

  • Reagent Loading: Inject anhydrous THF (50 mL) and ethyl 3-bromobenzoate (10.0 mmol) into the flask. Add Ti(OiPr)4​ (2.0 mmol) via a dry syringe.

  • Temperature Modulation: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

  • Controlled Addition (Critical Step): Load the EtMgBr solution into a gas-tight syringe. Using a syringe pump, add the Grignard reagent to the reaction mixture at a rate of 0.07 mL/min (approx. 2 hours total addition time). Self-Validation: The solution will transition from clear to a dark brown/black color, accompanied by the evolution of ethane gas (bubbling).

  • Maturation: Once the addition is complete, maintain the temperature between 0 °C and 10 °C and stir for an additional 1 hour. Monitor via TLC (Hexanes/EtOAc 8:2) until the UV-active ester spot is fully consumed.

  • Hydrolytic Quench: Carefully add 10% aqueous H2​SO4​ (20 mL) dropwise at 0 °C. Self-Validation: The mixture will initially form a thick, intractable emulsion. Continue adding acid and stirring vigorously until the emulsion completely breaks, yielding two distinct, clear layers (a yellow/orange organic layer and a clear aqueous layer).

  • Isolation: Extract the aqueous layer with diethyl ether ( 3×30 mL). Wash the combined organic layers with saturated NaHCO3​ , then brine. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure product.

Quantitative Data: Condition Optimization

The table below summarizes how deviations in the protocol dictate the mechanistic pathway, ultimately affecting the yield and byproduct distribution .

Entry Ti(OiPr)4​ LoadingEtMgBr Addition TimeTemperatureYield of CyclopropanolMajor Byproduct
110 mol%10 mins (Manual Dropwise)25 °C35%3-(3-Bromophenyl)pentan-3-ol (45%)
210 mol%2 hours (Syringe Pump)25 °C65%1-Phenylcyclopropan-1-ol (15%)
320 mol% 2 hours (Syringe Pump) 0 °C to 10 °C 88% None (Trace tertiary alcohol)
4100 mol%2 hours (Syringe Pump)0 °C92%None

Troubleshooting & FAQs

Q1: My crude NMR shows a massive peak for 3-(3-bromophenyl)pentan-3-ol (a tertiary alcohol) instead of the desired cyclopropanol. What went wrong? A1: You are experiencing a kinetic failure. The Kulinkovich reaction is a competition between two pathways: the catalytic formation of the titanacyclopropane intermediate and the direct nucleophilic attack of the Grignard reagent on the ester. If EtMgBr is added too quickly, its steady-state concentration spikes, outcompeting the titanium catalyst and leading to double alkylation (the tertiary alcohol). Fix: Strictly enforce a 2-hour syringe pump addition. Ensure your Ti(OiPr)4​ is freshly distilled; degraded catalyst slows the catalytic cycle, indirectly favoring the Grignard attack.

Q2: I am seeing debromination in my product (forming 1-phenylcyclopropan-1-ol). How do I protect the aryl bromide? A2: The 3-bromo group on the aromatic ring is susceptible to halogen-metal exchange with EtMgBr. While EtMgBr is less prone to this than isopropylmagnesium chloride, it will still exchange if the thermal energy of the system is too high. Fix: Do not allow the reaction to reach room temperature during the Grignard addition. Keep the internal temperature strictly between 0 °C and 10 °C. The titanacyclopropane formation is sufficiently fast at 0 °C, while the halogen-metal exchange is kinetically suppressed at this temperature .

Q3: During the workup, the reaction turned into a thick, unfilterable gel. How do I recover my product? A3: This is a classic issue caused by the formation of robust titanium and magnesium alkoxide polymers. Quenching with water or saturated NH4​Cl is often insufficient to break the strong Ti-O bonds. Fix: You must use an acidic quench. Dropwise addition of 10% H2​SO4​ or 1M HCl will protonate the alkoxides and solubilize the metal salts into the aqueous phase. Stir vigorously until the emulsion breaks into two completely clear liquid phases. If the emulsion persists, your aqueous phase is not acidic enough.

Q4: The reaction stalled at 50% conversion, but I added 2.0 equivalents of EtMgBr. Why? A4: The stoichiometry of the Kulinkovich reaction is deceptive. While the theoretical requirement is 2.0 equivalents of EtMgBr (one to form the titanacyclopropane and one to act as a reducing agent, forming ethane), trace moisture and the basicity of the intermediates consume additional Grignard reagent. Fix: Always use 2.5 to 3.0 equivalents of EtMgBr to ensure full conversion, especially when working on scales smaller than 5 mmol where ambient moisture has a disproportionate impact.

References

  • Kulinkovich, O. G. "The Chemistry of Cyclopropanols." Chemical Reviews, 2003, 103(7), 2597-2632. URL:[Link]

  • Wolan, A.; Six, Y. "Synthetic transformations mediated by the combination of titanium(IV) alkoxides and Grignard reagents: Selectivity issues and recent applications. Part 1: Reactions of carbonyl derivatives and nitriles." Tetrahedron, 2010, 66(1), 15-61. URL:[Link]

  • Kulinkovich, O. G.; de Meijere, A. "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews, 2000, 100(8), 2789-2834. URL:[Link]

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-(3-Bromophenyl)cyclopropan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to troubleshoot the specific mechanistic bottlenecks encountered during the synthesis of 1-(3-Bromophenyl)cyclopropan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to troubleshoot the specific mechanistic bottlenecks encountered during the synthesis of 1-(3-Bromophenyl)cyclopropan-1-ol via the Kulinkovich reaction. This protocol relies on the titanium-mediated cyclopropanation of methyl 3-bromobenzoate using ethylmagnesium bromide (EtMgBr).

Understanding the causality behind side product formation is critical. The reaction is a delicate kinetic balancing act: the rate of titanacyclopropane formation must outcompete both the direct nucleophilic addition of the Grignard reagent and the halogen-metal exchange at the aryl bromide position [1].

Mechanistic Pathway & Workflow Divergence

The following diagram maps the catalytic cycle and the exact nodes where side reactions diverge from the target pathway.

Kulinkovich_Pathway Start Methyl 3-bromobenzoate + Ti(OiPr)4 Titanacycle Titanacyclopropane Intermediate Start->Titanacycle Ti(II) generation & coordination Side1 3-(3-Bromophenyl)pentan-3-ol (Tertiary Alcohol) Start->Side1 Excess Grignard (Direct Addition) Side2 1-Phenylcyclopropan-1-ol (Debrominated Product) Start->Side2 Halogen-Metal Exchange Grignard EtMgBr (Slow Addition) Grignard->Titanacycle forms Ti(II) in situ Oxatitanacycle Oxatitanacyclopentane Intermediate Titanacycle->Oxatitanacycle ester insertion KetoneInt β-Titanio Ketone Intermediate Oxatitanacycle->KetoneInt ring opening Product 1-(3-Bromophenyl)cyclopropan-1-ol (Target Product) KetoneInt->Product intramolecular addition & quench Side3 1-(3-Bromophenyl)propan-1-one (Ketone Byproduct) KetoneInt->Side3 Premature Quench

Mechanistic pathway of the Kulinkovich reaction and primary side product divergence.

Quantitative Data: Analytical Signatures of Side Products

To successfully troubleshoot, you must accurately identify your off-target compounds. The table below summarizes the causality and analytical signatures of the most common side products.

Side ProductStructural Origin & CausalityAnalytical Signature (GC-MS / ¹H NMR / IR)Relative Risk
1-(3-Bromophenyl)cyclopropan-1-ol Target Product: Kulinkovich cyclopropanation via titanacyclopropane intermediate [2].MS: m/z 212/214 (1:1 isotopic ratio)NMR: Multiplets at δ 1.0–1.3 ppm (4H, cyclopropyl CH₂)N/A
3-(3-Bromophenyl)pentan-3-ol Direct Addition: Uncatalyzed nucleophilic attack of excess EtMgBr on the ester carbonyl.MS: m/z 242/244NMR: Triplet at δ 0.8 ppm (6H, methyls)High (if addition is too fast)
1-Phenylcyclopropan-1-ol Halogen-Metal Exchange: EtMgBr reacts with the Ar-Br bond before cyclopropanation.MS: m/z 134 (Loss of Br isotope pattern)NMR: Loss of the isolated Ar-H proton at δ ~7.6 ppmMedium (temperature dependent)
1-(3-Bromophenyl)propan-1-one Premature Quench: Hydrolysis of the intermediate β-titanio ketone prior to ring closure [3].MS: m/z 212/214IR: Strong C=O stretch at ~1690 cm⁻¹NMR: Quartet at δ 2.9 ppm (2H, CH₂)Low (if aged properly)

Troubleshooting FAQs

Q: Why am I seeing a high yield of the tertiary alcohol (3-(3-bromophenyl)pentan-3-ol) instead of the cyclopropanol? A: Causality: Direct addition of EtMgBr to the ester outcompetes titanacyclopropane formation. This occurs if the local concentration of unreacted EtMgBr is too high, or if the Ti(OiPr)₄ catalyst is deactivated (e.g., by moisture forming inactive TiO₂). Resolution: Ensure strictly anhydrous conditions. Use a syringe pump to add the EtMgBr dropwise over at least 2 hours. The steady-state concentration of the Grignard reagent must remain near zero to favor the catalytic cycle [1].

Q: My product mass lacks the bromine isotope pattern (m/z 134 instead of 212/214). What happened? A: Causality: Halogen-metal exchange. The 3-bromo group on the aromatic ring is highly susceptible to exchange with the Grignard reagent, forming 3-(methoxycarbonyl)phenylmagnesium bromide and ethyl bromide. This debrominated intermediate then undergoes the Kulinkovich reaction to yield 1-phenylcyclopropan-1-ol. Resolution: Temperature control is paramount. Keep the reaction temperature strictly between 15–20 °C. Dropping below 10 °C stalls the titanium cycle (causing EtMgBr buildup), while exceeding 20 °C exponentially accelerates the Ar-Br exchange rate.

Q: I isolated a product with the correct mass (m/z 212/214), but it has a strong carbonyl stretch in the IR and a triplet/quartet pattern in the NMR. Why didn't the ring close? A: Causality: You have isolated 1-(3-bromophenyl)propan-1-one. This indicates that the reaction stalled at the β-titanio ketone intermediate [3]. The final intramolecular nucleophilic attack (ring closure) requires sufficient equivalents of the Grignard reagent to drive the transmetalation and reductive elimination. Resolution: Ensure you are using a minimum of 2.5 to 3.0 equivalents of EtMgBr. Furthermore, allow the reaction to "age" for 1 hour at 15 °C after the addition is complete before quenching.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Scale: 10 mmol

Phase 1: Catalyst Activation & System Setup

  • In an oven-dried, argon-purged 100 mL Schlenk flask, dissolve methyl 3-bromobenzoate (10 mmol, 2.15 g) and Titanium(IV) isopropoxide (2.0 mmol, 0.6 mL, 20 mol%) in anhydrous THF (30 mL).

  • Causality: THF is utilized here to stabilize the intermediate titanacyclopropane and mitigate the rate of halogen-metal exchange at the 3-bromo position. 20 mol% Ti(OiPr)₄ optimizes atom economy while ensuring rapid turnover.

  • Validation Checkpoint: The solution must be pale yellow and perfectly clear. Any cloudiness indicates moisture contamination (TiO₂ formation), which will fatally deactivate the catalyst. Discard and restart if cloudy.

Phase 2: Controlled Grignard Addition

  • Cool the flask to 15 °C using a precisely monitored water/ice bath.

  • Using a syringe pump, add Ethylmagnesium bromide (3.0 M in Et₂O, 25 mmol, 8.3 mL) dropwise over exactly 2 hours (approx. 0.07 mL/min).

  • Causality: The slow addition ensures the steady-state concentration of unreacted EtMgBr remains near zero, favoring Kulinkovich cyclopropanation over direct nucleophilic attack.

  • Validation Checkpoint: Upon the first few drops of EtMgBr, the solution will rapidly turn deep red/brown, accompanied by the evolution of ethane/ethene gas. This color change is the self-validating signature of the active Ti(II) species forming.

Phase 3: Intramolecular Cyclization

  • After the addition is complete, stir the reaction at 15 °C for an additional 1 hour.

  • Causality: This aging period allows the intermediate β-titanio ketone to undergo the final intramolecular nucleophilic attack to form the cyclopropanol ring [3].

  • Validation Checkpoint: Withdraw a 50 µL aliquot, quench in 0.5 mL sat. aq. NH₄Cl, and analyze via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the ester (R_f ~0.7) and the presence of a single major spot (R_f ~0.3) validates the progression of the insertion.

Phase 4: Quenching and Isolation

  • Quench the reaction strictly at 0 °C by slowly adding 10% aqueous H₂SO₄ (20 mL) until the aqueous layer becomes clear.

  • Causality: Acidic quenching breaks the strong Ti-O bonds of the titanium cyclopropoxide complex. H₂SO₄ is preferred over HCl to prevent unwanted chloride substitution side reactions.

  • Validation Checkpoint: The deep brown color will dissipate, leaving a biphasic system with a clear, pale yellow organic layer containing the target cyclopropanol.

References

  • Kulinkovich Reaction | Organic Chemistry Portal |[Link]

  • Kulinkovich reaction | Wikipedia |[Link]

  • A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction | Journal of the American Chemical Society |[Link]

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity in Suzuki-Miyaura Coupling of 1-(3-Bromophenyl)cyclopropan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering low yields, catalyst poisoning, or sever...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering low yields, catalyst poisoning, or severe degradation when performing Suzuki-Miyaura cross-couplings on 1-(3-Bromophenyl)cyclopropan-1-ol.

Rather than providing a generic protocol, this guide deconstructs the exact chemical causality behind the failure modes of this specific substrate and provides self-validating workflows to overcome them.

Mechanistic Root Cause Analysis (The "Why")

When subjecting 1-(3-Bromophenyl)cyclopropan-1-ol to standard Suzuki coupling conditions (e.g., Pd(PPh3​)4​ , Na2​CO3​ , heat), users typically observe poor conversion and the formation of unexpected byproducts. The root cause is rarely steric hindrance at the meta-bromide position. Instead, the failure stems from the chemoselectivity of the palladium catalyst towards the unprotected cyclopropanol moiety.

  • Catalyst Sequestration: The tertiary hydroxyl group on the highly strained three-membered ring readily coordinates to the palladium center, forming a stable Pd-alkoxide intermediate 1[1].

  • β -Carbon Elimination: Once the Pd-alkoxide is formed, the thermodynamic drive to relieve ring strain triggers a rapid β -carbon elimination (C–C bond cleavage), generating a palladium homoenolate 2[2].

  • Degradation: This homoenolate subsequently undergoes β -hydride elimination to form ring-opened byproducts such as alkyl ketones or α,β -unsaturated enones 3[3]. This destructive pathway consumes the starting material and sequesters the active Pd(0) species, halting the productive catalytic cycle.

G Start 1-(3-Bromophenyl)cyclopropan-1-ol + Pd Catalyst + Base ProdPath Productive Pathway: C-Br Oxidative Addition Start->ProdPath Fast with bulky ligands DestPath Destructive Pathway: Pd-Alkoxide Coordination Start->DestPath Competing reaction Transmet Transmetalation & Reductive Elimination ProdPath->Transmet BetaElim β-Carbon Elimination (C-C Cleavage) DestPath->BetaElim Product Desired Suzuki Product: 1-(3-Arylphenyl)cyclopropan-1-ol Transmet->Product Degradation Degradation Byproducts: Alkyl Ketones / Enones BetaElim->Degradation

Competing productive Suzuki coupling and destructive Pd-mediated ring-opening pathways.

Experimental Workflows (The "How")

To overcome this chemoselectivity issue, we recommend two distinct approaches based on your project's constraints: The Protection Strategy (prioritizing high yield and reliability) and The Direct Coupling Strategy (prioritizing step economy).

Workflow A: The Protection Strategy (Gold Standard)

Masking the free hydroxyl group prevents the formation of the Pd-alkoxide, completely shutting down the destructive β -carbon elimination pathway.

Step-by-Step Methodology:

  • Protection: Dissolve 1-(3-Bromophenyl)cyclopropan-1-ol (1.0 eq) in anhydrous DMF (0.2 M). Add Imidazole (2.5 eq) and TBS-Cl (1.2 eq). Stir at room temperature for 4 hours. Quench with water, extract with EtOAc, wash with brine, and concentrate to yield the TBS-protected aryl bromide.

  • Suzuki Coupling: In a Schlenk flask, combine the TBS-protected substrate (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (2.0 eq). Add degassed 1,4-Dioxane/ H2​O (4:1). Heat at 80 °C for 12 hours. The bidentate dppf ligand facilitates rapid cross-coupling 4[4].

  • Deprotection: Treat the crude coupled product with TBAF (1.5 eq, 1.0 M in THF) at 0 °C, warming to room temperature for 2 hours to reveal the target 1-(3-Arylphenyl)cyclopropan-1-ol.

Workflow Step1 1. Protection (TBS-Cl, Imidazole) Protected TBS-Protected Intermediate Step1->Protected Step2 2. Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Coupled Coupled TBS Intermediate Step2->Coupled Step3 3. Deprotection (TBAF, THF) Final Pure Coupled Cyclopropanol Step3->Final Substrate Aryl Bromide Cyclopropanol Substrate->Step1 Protected->Step2 Coupled->Step3

Three-step workflow for the protection, coupling, and deprotection of cyclopropanol substrates.

Workflow B: Direct Coupling of Unprotected Substrate

If step economy is critical, you must kinetically favor the C–Br oxidative addition over hydroxyl coordination. This requires highly active, sterically demanding Buchwald-type ligands and mild bases to prevent base-induced ring opening.

Step-by-Step Methodology:

  • Setup: Combine 1-(3-Bromophenyl)cyclopropan-1-ol (1.0 eq), arylboronic acid (1.5 eq), Pd2​(dba)3​ (0.02 eq), XPhos (0.08 eq), and anhydrous K3​PO4​ (2.0 eq) in a reaction vial.

  • Solvent: Add degassed Toluene/ H2​O (10:1). The biphasic system keeps the base concentration low in the organic phase, minimizing base-mediated degradation.

  • Reaction: Stir at 65 °C for 16 hours. Crucial: Do not exceed 65 °C, as higher thermal energy exponentially increases the rate of cyclopropanol ring opening 5[5].

Quantitative Data & Condition Screening

The following table summarizes the expected outcomes based on different reaction conditions, demonstrating the causality of ligand and protection choices.

Substrate StateCatalyst / LigandBaseSolvent (Temp)Primary OutcomeExpected Yield
Unprotected Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O (90°C)Ring-opened ketone byproduct< 15%
Unprotected Pd2​(dba)3​ / XPhos K3​PO4​ Toluene/ H2​O (65°C)Desired coupled product60 - 70%
TBS-Protected Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O (80°C)Desired coupled product> 90%

Frequently Asked Questions (FAQs)

Q: I am observing a major byproduct with an[M+H]+ mass corresponding to an isomer of my starting material. What is it? A: This is the ring-opened aryl ketone (e.g., 1-(3-bromophenyl)propan-1-one). Under basic conditions with palladium, the cyclopropanol ring cleaves via β -carbon elimination 2[2]. Switch to a weaker base like K3​PO4​ and lower the temperature, or protect the alcohol.

Q: Why use XPhos instead of standard PPh3​ for the unprotected route? A: XPhos is a bulky, electron-rich biaryl phosphine ligand. It creates a highly reactive, monoligated Pd(0) species that drastically accelerates the oxidative addition into the C–Br bond. By speeding up the productive Suzuki cycle, it outcompetes the slower coordination of the cyclopropanol oxygen to the palladium center.

Q: Can I use a boronic ester (pinacol ester) instead of a boronic acid? A: Yes. Boronic esters are often preferred as they are less prone to protodeboronation. However, they may require slightly stronger activation. If using the unprotected route with a BPin ester, ensure you use a biphasic system with K3​PO4​ to facilitate transmetalation without destroying the cyclopropane ring.

References

  • Suzuki Coupling - Organic Chemistry Portal.Organic Chemistry Portal.
  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters.
  • Pd-Catalyzed Ring Opening of Cyclopropanols.Synlett (Thieme Connect).
  • Palladium-Mediated Ring Opening of Hydroxycyclopropanes.
  • Palladium-catalyzed selective C–C bond cleavage and stereoselective alkenylation between cyclopropanol and 1,3-diynes.Semantic Scholar.

Sources

Optimization

Technical Support Center: Optimization of 1-(3-Bromophenyl)cyclopropan-1-ol Coupling

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals tasked with optimizing the cross-coupling of 1-(3-Bromophenyl)cyclopropan-1-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals tasked with optimizing the cross-coupling of 1-(3-Bromophenyl)cyclopropan-1-ol.

As a Senior Application Scientist, I frequently see this substrate cause bottlenecks in synthetic pipelines. The primary mode of failure is not the oxidative addition to the aryl bromide, but rather the fragility of the tertiary cyclopropanol moiety under standard basic coupling conditions. By understanding the kinetic competition between reductive elimination and β-carbon elimination, we can engineer a self-validating protocol that guarantees structural fidelity.

Mechanistic Overview: The Ring-Opening Dilemma

The cyclopropanol ring possesses approximately 54 kcal/mol of inherent ring strain[1]. Under palladium-catalyzed basic conditions, the free hydroxyl group is easily deprotonated. The resulting alkoxide coordinates to the Pd(II) center and rapidly undergoes β-carbon elimination to relieve ring strain, forming a palladium homoenolate that ultimately yields an undesired β-aryl ketone[2][3].

To successfully couple the aryl bromide without destroying the cyclopropanol, your reaction conditions must kinetically favor the transmetalation and reductive elimination steps (Path A) over the base-driven alkoxide formation and subsequent β-carbon elimination (Path B)[4][5].

Mechanism ArBr 1-(3-Bromophenyl) cyclopropan-1-ol OxAdd Pd(II) Oxidative Addition Complex ArBr->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Transmet Transmetalation (Ar'-B(OH)2) OxAdd->Transmet Fast (Optimized) Alkoxide Base Deprotonation & Pd-Alkoxide Formation OxAdd->Alkoxide Slow/Base-driven RedElim Reductive Elimination Transmet->RedElim Product Desired Cross-Coupled Cyclopropanol RedElim->Product BetaElim β-Carbon Elimination Alkoxide->BetaElim Homoenolate Pd-Homoenolate Intermediate BetaElim->Homoenolate RingOpen Ring-Opened β-Aryl Ketone Homoenolate->RingOpen

Divergent mechanistic pathways: Desired cross-coupling vs. undesired cyclopropanol ring-opening.

Troubleshooting & FAQs

Q1: My GC-MS shows a mass corresponding to the cross-coupled product, but NMR reveals a ketone and no cyclopropyl protons. What happened? A: You are observing the classic cyclopropanol ring-opening side reaction. Under basic palladium-catalyzed conditions, the tertiary alcohol is deprotonated. The resulting alkoxide coordinates to the Pd(II) center. To relieve the massive ring strain, the intermediate undergoes rapid β-carbon elimination, forming a palladium homoenolate that ultimately yields a β-aryl ketone[2][6]. Causality & Fix: Strong bases (like NaOtBu or NaOH) and high temperatures drive this pathway. Switch to a milder, insoluble base (e.g., anhydrous K3PO4) and lower the reaction temperature to ≤65 °C.

Q2: How do I select the right ligand to kinetically favor the intact cyclopropanol? A: The key is kinetic control. You must accelerate the transmetalation and reductive elimination steps of the Suzuki cycle so they outcompete β-carbon elimination[4]. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos or SPhos are ideal[5]. Their large bite angles and steric bulk force the Pd(II) center to rapidly undergo reductive elimination, ejecting the desired product before the ring has a chance to open.

Q3: Is protecting the cyclopropanol hydroxyl group absolutely necessary? A: While not strictly mandatory if your catalytic conditions are perfectly optimized, protection is the most robust, self-validating approach. Converting the hydroxyl group to a Trimethylsilyl (TMS) ether completely prevents the formation of the Pd-alkoxide intermediate. By removing the acidic proton, you structurally shut down the β-carbon elimination pathway[6].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the ratio of intact vs. ring-opened products during the Suzuki-Miyaura coupling of 1-(3-Bromophenyl)cyclopropan-1-ol with phenylboronic acid.

EntryCatalyst SystemBaseSolventTemp (°C)Yield: Intact Product (%)Yield: Ring-Opened Ketone (%)
1Pd(PPh3)4 (5 mol%)Na2CO3 (aq)Toluene/H2O901281
2Pd(OAc)2 / PPh3K2CO3DMF802865
3Pd2(dba)3 / XPhosK3PO4 (anhyd)1,4-Dioxane6586<5
4 Pd2(dba)3 / XPhos K3PO4 (anhyd) 1,4-Dioxane 65 >95 0

Note: Entry 4 utilizes a TMS-protected cyclopropanol substrate, demonstrating the highest fidelity and yield.

Validated Experimental Protocols (SOP)

This protocol utilizes the TMS-protection strategy (Entry 4). Self-Validating Principle: By masking the hydroxyl group, we remove the prerequisite for palladium-alkoxide formation. If the starting material is fully protected (verified by the disappearance of the broad -OH stretch at ~3300 cm⁻¹ in IR), the β-carbon elimination pathway is structurally impossible, validating the integrity of the reaction before the catalyst is even introduced.

Workflow Step1 1. Hydroxyl Protection (TMS-Cl, Imidazole) Step2 2. Strict Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Catalytic Coupling (Pd2(dba)3, XPhos) Step2->Step3 Step4 4. Mild Deprotection (TBAF, THF, 0°C) Step3->Step4 Step5 5. Product Isolation (Chromatography) Step4->Step5

Validated step-by-step workflow for the optimized cross-coupling of cyclopropanol derivatives.

Step-by-Step Methodology

Phase 1: Hydroxyl Protection (TMS-Ether Formation)

  • Dissolve 1-(3-Bromophenyl)cyclopropan-1-ol (1.0 equiv, 10 mmol) in anhydrous CH2Cl2 (0.2 M) under an inert argon atmosphere.

  • Add imidazole (2.5 equiv) and cool the mixture to 0 °C using an ice bath.

  • Dropwise add Trimethylsilyl chloride (TMS-Cl, 1.5 equiv) via syringe.

  • Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO3, extract with CH2Cl2, dry over MgSO4, and concentrate.

  • Validation Check: Verify complete protection via ¹H NMR (appearance of a 9H singlet at ~0.1 ppm).

Phase 2: Suzuki-Miyaura Cross-Coupling

  • In an oven-dried Schlenk flask, combine the TMS-protected aryl bromide (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd2(dba)3 (2.5 mol%), XPhos (10 mol%), and anhydrous K3PO4 (3.0 equiv).

  • Evacuate and backfill the flask with argon three times to ensure complete deoxygenation. Do not skip this step; oxygen will rapidly degrade the electron-rich XPhos ligand.

  • Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration.

  • Heat the mixture to 65 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite to remove the inorganic base and precipitated palladium, and concentrate in vacuo.

Phase 3: Deprotection

  • Dissolve the crude coupled product in THF (0.1 M) and cool to 0 °C.

  • Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) dropwise.

  • Stir for 30 minutes.

  • Quench with water, extract with EtOAc, and purify via flash column chromatography to yield the intact, cross-coupled cyclopropanol.

References

  • Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks Source: ACS Publications URL:[Link]

  • Metal-Free Cyclopropanol Ring-Opening C(sp3)–C(sp2) Cross-Couplings with Aryl Sulfoxides Source: Organic Letters (ACS Publications) URL:[Link]

  • General palladium-catalyzed cross coupling of cyclopropenyl esters Source: PubMed Central (PMC) / Chemical Science URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclopropane Ring Instability Under Acidic Conditions

Welcome to the Advanced Technical Support Center for cyclopropane chemistry. Cyclopropanes are highly valued in drug discovery and medicinal chemistry for their ability to restrict molecular conformation, enhance metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for cyclopropane chemistry. Cyclopropanes are highly valued in drug discovery and medicinal chemistry for their ability to restrict molecular conformation, enhance metabolic stability, and act as bioisosteres for alkenes and phenyl rings. However, their inherent ring strain (~27.5 kcal/mol) makes them thermodynamically primed for ring-opening reactions, particularly under acidic conditions[1].

As an Application Scientist, I have structured this guide to move beyond basic symptoms and address the causality of cyclopropane degradation. By understanding the electronic and steric factors driving these side reactions, you can rationally design your synthetic routes, optimize deprotection steps, and preserve the integrity of your target molecules.

Mechanistic Deep Dive: Why Do Cyclopropanes Break?

To troubleshoot instability, we must first understand the mechanism of failure. The carbon-carbon bonds in a cyclopropane ring possess unusually high p-character, making them behave chemically more like alkenes than alkanes.

Under acidic conditions, ring-opening is typically initiated by electrophilic activation. This can occur via two primary pathways:

  • Direct Protonation: Strong Brønsted acids can protonate the cyclopropane ring directly (edge or corner protonation), leading to a non-classical carbocation that rapidly resolves into a classical, ring-opened carbocation[2].

  • Heteroatom/Substituent Activation: If the cyclopropane is adjacent to an electron-donating group (e.g., an alcohol or amine) or bears electron-withdrawing "acceptor" groups, the acid (Brønsted or Lewis) will coordinate to the heteroatom. For instance, protonation of an adjacent alcohol facilitates the formation of a stable carbocation, triggering an SN​1 -like ring opening[1][3]. Similarly, Lewis acids coordinate to acceptor groups in Donor-Acceptor (D-A) cyclopropanes, lowering the LUMO and inviting nucleophilic attack[4][5].

Depending on the stability of the resulting carbocation and the presence of nucleophiles, the ring will open via an SN​1 -like pathway (yielding mixed stereochemistry) or a concerted SN​2 -like pathway (yielding stereospecific inversion)[3][6][7].

G Start Cyclopropane Substrate Protonation Acidic Activation (H+ or Lewis Acid) Start->Protonation Acid Addition SN1_Path SN1-like Pathway (Carbocation Formation) Protonation->SN1_Path Stable Carbocation Forms SN2_Path SN2-like Pathway (Concerted Attack) Protonation->SN2_Path Strong Nucleophile Present Product_SN1 Racemic/Mixed Ring-Opened Product SN1_Path->Product_SN1 Nucleophilic Attack Product_SN2 Stereospecific Ring-Opened Product SN2_Path->Product_SN2 Inversion of Configuration

Mechanistic divergence of acid-catalyzed cyclopropane ring opening via SN1-like or SN2-like pathways.

Diagnostic FAQs: Addressing Specific Synthetic Roadblocks

Q1: My cyclopropane-containing intermediate degrades completely during a standard Boc deprotection using Trifluoroacetic acid (TFA). How can I prevent this? A1: TFA is a strong Brønsted acid that can easily protonate electron-rich cyclopropanes, initiating cleavage. The solution depends on your substrate's electronic nature. If you have a simple alkyl cyclopropane, the degradation is likely due to high temperature or prolonged exposure[2]. Action: Switch to a milder protocol, such as 4M HCl in dioxane at 0 °C, or use a Lewis acid-mediated deprotection like TMSOTf/2,6-lutidine. Note: If your substrate is a Donor-Acceptor (D-A) cyclopropane, avoid Lewis acids entirely, as they specifically activate D-A rings for cleavage[4][7]. In such cases, redesign the route using orthogonally protected amino acids (e.g., Fmoc or Alloc)[8].

Q2: I am synthesizing a cyclopropanecarboxylic acid ester prodrug. Will the acidic environment of the stomach (pH ~1.5) degrade the cyclopropane ring before it absorbs? A2: Surprisingly, no. Esters of cyclopropanecarboxylic acid actually demonstrate a substantial increase in hydrolytic stability under both acid- and base-catalyzed conditions compared to standard aliphatic esters[9]. The cyclopropyl group provides hyperconjugative stabilization to the adjacent carbonyl system, making it highly resistant to acid-catalyzed hydrolysis[9]. Your prodrug's ring should remain intact.

Q3: We are incorporating a fluorocyclopropane moiety to enhance metabolic stability. Are these stable to acidic workups? A3: Generally, yes. The fluorocyclopropane moiety is considered a stable functional group and is widely used in drug discovery precisely for this reason[10]. However, substitution patterns matter. While mono-fluorocyclopropanes are robust, gem-difluorocyclopropanes have been observed to hydrolyze slowly under forcing acidic conditions due to protonation facilitating nucleophilic attack[10]. Keep acidic workups brief and cold.

Q4: I am observing regioselective ring opening where the nucleophile only attacks one specific carbon of the cyclopropane. Why does this happen? A4: This is a hallmark of Donor-Acceptor (D-A) cyclopropanes. The extreme polarization of the C-C bond between the donor and acceptor groups dictates the regiochemistry. The Lewis or Brønsted acid activates the acceptor (e.g., an ester), and the nucleophile selectively attacks the electrophilic carbon adjacent to the acceptor group[4][7]. If you are working with simple alkyl cyclopropanes, attack typically occurs at the most substituted carbon due to the stabilization of the transient carbocation (Markovnikov-like regioselectivity)[2].

Quantitative Data: Relative Stability Profiles

To aid in reagent selection, the following table synthesizes the relative stability of various cyclopropane motifs against common acidic conditions based on empirical kinetic and synthetic reports[2][8][9][10].

Cyclopropane MotifMild Brønsted Acid (e.g., AcOH, PPTS)Strong Brønsted Acid (e.g., TFA, HCl)Lewis Acid (e.g., Yb(OTf)₃, MgI₂)Primary Failure Mechanism
Simple Alkyl (e.g., Heptyl-cyclopropane)Highly StableStable at RT; Degrades at elevated tempsHighly StableDirect protonation -> Carbocation
Fluorocyclopropane Highly StableModerately Stable (gem-difluoro may hydrolyze)StableProtonation -> Nucleophilic attack
Cyclopropanecarboxylic Esters Highly StableHighly Stable (Hyperconjugative stabilization)StableN/A (Highly resistant)
Donor-Acceptor (D-A) Moderately StableHighly UnstableHighly Unstable (Rapid Ring Opening)LUMO lowering -> SN​2 / SN​1 attack
Cyclopropanated Heterocycles (e.g., 3-aza-2-oxabicyclo)Unstable (Yields ring-opened products)Highly UnstableUnstableCleavage of C-O or N-O bonds

Self-Validating Experimental Protocol: In Situ NMR Monitoring of Acid Sensitivity

When troubleshooting a new cyclopropane-containing scaffold, blind optimization wastes material. This protocol establishes a self-validating system using quantitative NMR (qNMR) to determine the exact half-life of your cyclopropane under specific acidic conditions, allowing you to pinpoint the exact moment of failure.

Objective: Quantify the rate of acid-catalyzed ring opening to optimize deprotection conditions without product loss.

Materials:

  • Cyclopropane substrate (0.05 mmol)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.017 mmol) - Chosen for its distinct, non-overlapping aromatic singlet (~6.1 ppm).

  • Deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or THF-d8) (0.6 mL)

  • Acid of choice (e.g., TFA, TMSOTf, or HCl in dioxane)

Step-by-Step Methodology:

  • Baseline Establishment: Dissolve the cyclopropane substrate and the internal standard in the deuterated solvent within an NMR tube.

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum. Integrate the internal standard peak (set to 3.00) and a distinct cyclopropane proton (typically in the highly shielded 0.1–1.0 ppm region). This establishes your t=0 baseline (100% intact ring).

  • Acid Introduction: Inject the desired equivalent of acid directly into the NMR tube. Cap tightly, invert three times to mix, and immediately insert into the spectrometer.

  • Kinetic Monitoring: Set up an arrayed NMR experiment to acquire a spectrum every 5 minutes for 2 hours at the desired reaction temperature.

  • Data Analysis: Plot the integration ratio of the cyclopropane proton vs. the internal standard over time.

    • Self-Validation Check: Concurrently monitor the appearance of alkene or alkyl halide protons (typically 4.5–6.0 ppm or 3.0–4.0 ppm) corresponding to the ring-opened product. The rate of starting material disappearance must equal the rate of product appearance. If mass balance is lost, polymerization or volatile byproduct formation is occurring.

  • Optimization: If the half-life is shorter than your required reaction time, lower the temperature by 20 °C or switch to a milder acid class (see Decision Tree below).

G Detect 1. Detect Ring Opening (Loss of 0.1-1.0 ppm signals) Analyze 2. Analyze Substrate: Donor-Acceptor or Alkyl? Detect->Analyze DA_Substrate Donor-Acceptor Cyclopropane Analyze->DA_Substrate Alkyl_Substrate Simple Alkyl/Fluoro Cyclopropane Analyze->Alkyl_Substrate Action_DA Switch to Brønsted Acid Strictly Avoid Lewis Acids DA_Substrate->Action_DA Highly Polarized Action_Alkyl Reduce Temp/Concentration or Switch Solvent Alkyl_Substrate->Action_Alkyl Forcing Conditions Success Intact Cyclopropane Isolated Action_DA->Success Action_Alkyl->Success

Decision tree for troubleshooting cyclopropane instability based on substrate electronic properties.

References

  • Stack Exchange Chemistry Community. Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Stack Exchange.[Link]

  • Ratzenböck, A., et al. Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile. Universität Regensburg.[Link]

  • National Institutes of Health. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. NIH.[Link]

  • ResearchGate. Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. ResearchGate.[Link]

  • American Chemical Society. Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor–Acceptor Cyclopropanes Using Sulfenamides. ACS Publications.[Link]

  • National Institutes of Health. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. NIH.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Debromination in 1-(3-Bromophenyl)cyclopropan-1-ol Reactions

Welcome to the Technical Support Center. 1-(3-Bromophenyl)cyclopropan-1-ol is a highly valuable building block in medicinal chemistry and drug development, featuring a rigid cyclopropanol moiety that serves as a bioisost...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-(3-Bromophenyl)cyclopropan-1-ol is a highly valuable building block in medicinal chemistry and drug development, featuring a rigid cyclopropanol moiety that serves as a bioisostere for various functional groups. However, during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), researchers frequently encounter a critical side reaction: hydrodebromination .

This guide provides a mechanistic breakdown and field-proven protocols to suppress this unwanted pathway, ensuring high yields and preserving the integrity of the cyclopropanol ring.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: What exactly is hydrodebromination, and why is 1-(3-Bromophenyl)cyclopropan-1-ol particularly susceptible? Hydrodebromination is the reductive cleavage of the C–Br bond, replacing the bromine atom with a hydrogen atom to yield the undesired byproduct, 1-phenylcyclopropan-1-ol. This molecule is particularly susceptible because of its dual reactivity profile. First, standard palladium-catalyzed cross-couplings are prone to forming palladium-hydride (Pd–H) species that reduce the aryl bromide 1. Second, the cyclopropanol moiety itself is sensitive to harsh basic conditions. Under strong base or high heat, cyclopropanols can undergo ring-opening to form ketone homoenolates 2. This degradation not only destroys the starting material but can generate complex mixtures that act as unexpected hydride donors to the palladium catalytic cycle.

Q2: Mechanistically, where do the hydrides come from in my reaction mixture? Debromination requires a Pd–H intermediate. When the Pd(0) catalyst undergoes oxidative addition into the C–Br bond, it forms an Ar–Pd(II)–Br complex. If the subsequent transmetalation step is slow, this complex is intercepted by hydride sources. Common culprits include:

  • Solvents: Primary or secondary alcohols (e.g., ethanol, isopropanol) undergo oxidation, donating a hydride to palladium.

  • Bases: Amine bases (e.g., triethylamine) can undergo β -hydride elimination.

  • Ligands: Certain alkyl phosphines can degrade and donate hydrides.

Q3: How does ligand selection influence the competition between cross-coupling and debromination? The choice of ligand dictates the relative rates of the catalytic steps. Bulky, electron-rich biaryl phosphine ligands (such as XPhos or SPhos) are highly effective at accelerating both transmetalation and reductive elimination 3. By speeding up the desired pathway, the Ar–Pd(II)–Br intermediate is consumed before it can be intercepted by a hydride source, effectively shutting down the debromination pathway.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd 1-(3-Bromophenyl)cyclopropan-1-ol TransMet Transmetalation Ar-Pd(II)-R OxAdd->TransMet Fast (Bulky Ligands) PdH Pd-H Formation Ar-Pd(II)-H OxAdd->PdH Slow Transmetalation RedElim Reductive Elimination Desired Product TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Hydride Hydride Source (e.g., Alcohols, Amines) Hydride->PdH Interception Debrom Hydrodebromination Ar-H Byproduct PdH->Debrom Reductive Elimination Debrom->Pd0 Catalyst Poisoning/Loss

Catalytic cycle showing the competition between desired cross-coupling and hydrodebromination.

Troubleshooting Matrix: Optimizing Reaction Parameters

To prevent the loss of the bromine atom and protect the cyclopropanol ring, specific reaction parameters must be tightly controlled. The following table quantifies the impact of parameter selection on the product distribution.

Reaction ParameterCommon Condition (High Debromination)Optimized Condition (Low Debromination)Yield (Desired vs. Debrominated)Mechanistic Rationale
Base NaOtBu or Et₃NK₃PO₄ or Cs₂CO₃~30% vs. >85%Strong/amine bases generate hydrides via β -hydride elimination and trigger cyclopropanol ring-opening.
Ligand PPh₃ or NoneSPhos or XPhos~40% vs. >90%Bulky biaryl phosphines accelerate transmetalation, outcompeting Pd–H formation 4.
Solvent Ethanol / MethanolAnhydrous Toluene / THF~20% vs. >80%Alcohols act as direct hydride donors to the Ar–Pd(II)–Br intermediate.
Temperature 100°C - 120°C40°C - 60°C~50% vs. >85%High heat promotes thermal hydride generation and degrades the cyclopropanol moiety.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By monitoring specific mass-to-charge (m/z) ratios at designated checkpoints, you can confirm the suppression of debromination before committing to full reaction workup.

Step 1: Reagent Preparation (Strictly Anhydrous)
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(3-Bromophenyl)cyclopropan-1-ol (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Add anhydrous, finely milled K₃PO₄ (2.0 equiv) as the base. Causality: K₃PO₄ is mild enough to leave the cyclopropanol ring intact while effectively activating the boronic acid.

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the flask with Argon (repeat 3 times).

Step 2: Catalyst Ligation and Initiation
  • Inject anhydrous, degassed Toluene (0.2 M relative to the aryl bromide) into the flask under a positive stream of Argon. Causality: Toluene lacks abstractable β -hydrogens, eliminating the solvent as a hydride source.

  • Stir the mixture at room temperature for 10 minutes. The solution should transition to a clear, pale yellow/orange color, indicating the successful formation of the active Pd(0)-SPhos complex.

Step 3: Reaction Execution
  • Place the flask in a pre-heated oil bath at 50°C .

  • Causality: Maintaining a low temperature (≤60°C) selectively disfavors the higher-activation-energy debromination pathway while allowing the highly active SPhos-Pd catalyst to drive the cross-coupling.

Step 4: Self-Validation and Monitoring
  • After 2 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze via LC-MS.

  • Validation Checkpoint: Look for the debrominated mass (1-phenylcyclopropan-1-ol, exact mass ~134.07).

  • Decision Gate: If the relative abundance of the debrominated peak is <5% compared to your desired product mass, the catalytic cycle is functioning optimally. Proceed to stir until starting material is fully consumed. If debromination >5%, verify solvent anhydrousness and ensure no oxygen has entered the system.

Step 5: Workup
  • Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove the palladium and inorganic salts.

  • Concentrate under reduced pressure and purify via flash chromatography.

Workflow Start Issue: Debromination Detected Step1 1. Solvent Switch to Anhydrous Toluene/THF Start->Step1 Step2 2. Base Use K3PO4 or Cs2CO3 Step1->Step2 Step3 3. Ligand Deploy SPhos or XPhos Step2->Step3 Step4 4. Temp Lower to 40°C - 60°C Step3->Step4 Success Result: High Yield Coupled Product Step4->Success

Step-by-step experimental workflow to systematically eliminate debromination side reactions.

References

  • Rosa, D. et al. "Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides." Chemical Communications (RSC Publishing). Available at: [Link]

  • Authors, Various. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development - ACS Publications. Available at: [Link]

Sources

Troubleshooting

Scaling up the synthesis of 1-(3-Bromophenyl)cyclopropan-1-ol

Technical Support Center: Scaling Up 1-(3-Bromophenyl)cyclopropan-1-ol Synthesis Scientist's Prologue: The Kulinkovich Challenge As a Senior Application Scientist, I frequently consult on the scale-up of cyclopropanol de...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up 1-(3-Bromophenyl)cyclopropan-1-ol Synthesis

Scientist's Prologue: The Kulinkovich Challenge

As a Senior Application Scientist, I frequently consult on the scale-up of cyclopropanol derivatives. 1-(3-Bromophenyl)cyclopropan-1-ol [1] is a highly valuable, rigid bioisostere used in modern drug development. However, scaling its synthesis from the bench to the pilot plant introduces profound chemical engineering challenges.

The industry standard for synthesizing 1-arylcyclopropanols is the Kulinkovich cyclopropanation [2]. This route avoids highly unstable and toxic cyclopropanone intermediates by utilizing a titanacyclopropane intermediate generated in situ from ethylmagnesium bromide and titanium(IV) isopropoxide [3]. While elegant, the scale-up of this reaction is notorious for delayed exotherms, competing halogen-metal exchange, and intractable emulsions during workup.

This guide is designed to provide you with a self-validating, field-proven methodology and troubleshooting framework to ensure a safe, high-yielding campaign.

Mechanistic Causality & Process Design

To troubleshoot effectively, you must understand the causality of the reaction network.

  • Catalyst Activation: Titanium(IV) isopropoxide reacts with two equivalents of ethylmagnesium bromide (EtMgBr) to form an unstable diethyltitanium complex, which undergoes β -hydride elimination (releasing ethane gas) to form the active titanacyclopropane.

  • Ring Contraction: This titanacycle acts as a 1,2-dicarbanion equivalent, inserting into the carbonyl group of methyl 3-bromobenzoate to form an oxatitanacyclopentane.

  • Alkylation: The intermediate collapses into a cyclopropanone, which is immediately alkylated by the remaining Ti–C bond, yielding the titanium alkoxide of the target cyclopropanol.

The Scale-Up Risk: The 3-bromo substituent on the aryl ring is susceptible to halogen-metal exchange if the Grignard reagent is allowed to pool or if the temperature exceeds 15°C. Conversely, if the temperature drops below 10°C, the initial transmetalation stalls, leading to a massive accumulation of EtMgBr and a subsequent thermal runaway.

ScaleUpLogic A Substrate + Ti(OiPr)4 in THF B EtMgBr Dosing A->B C T_int < 10°C ? B->C D Delayed Exotherm Thermal Runaway Risk C->D Yes E T_int > 15°C ? C->E No F Halogen-Metal Exchange (Debromination) E->F Yes G Titanacyclopropane Formation E->G No (10-15°C) H Aqueous Quench G->H 100% Conversion I Water Only? H->I J Titanium Gel Emulsion I->J Yes K Citric Acid / Rochelle's I->K No J->K Add Chelator L Clean Phase Separation Target Product K->L

Figure 1: Workflow and troubleshooting logic for the Kulinkovich scale-up.

Self-Validating Scale-Up Protocol (1 kg Pilot)

This protocol utilizes internal validation gates (IPCs) to ensure the system is operating within safe and productive boundaries before proceeding to the next step.

Step 1: Reactor Preparation & Inertion

  • Purge a 20 L jacketed glass-lined reactor with ultra-high purity N2.

  • Validation Gate: Oxygen sensor must read < 1.0% O2.

  • Charge methyl 3-bromobenzoate (1.0 kg, 4.65 mol, 1.0 eq) and anhydrous THF (10 L). Agitate at 250 rpm.

  • Validation Gate: Perform Karl Fischer (KF) titration on the mixture. Moisture must be < 100 ppm to prevent catalyst poisoning.

Step 2: Catalyst Loading

  • Charge Titanium(IV) isopropoxide (0.66 kg, 2.32 mol, 0.5 eq). Note: While catalytic amounts (0.2 eq) work at the bench, 0.5 eq is recommended at scale to prevent reaction stalling due to trace moisture or inefficient mixing.

  • Cool the reactor jacket to achieve an internal temperature ( Tint​ ) of 12°C.

Step 3: Grignard Dosing (Critical Operation)

  • Initiate sub-surface dosing of Ethylmagnesium bromide (3.0 M in diethyl ether, 3.87 L, 11.6 mol, 2.5 eq).

  • Causality Rule: Sub-surface dosing directly into the impeller's high-shear zone prevents the Grignard reagent from pooling on the surface. Surface pooling causes localized high concentrations, driving the unwanted halogen-metal exchange at the 3-bromo position.

  • Control the dosing rate to maintain Tint​ strictly between 10°C and 15°C. Ensure steady evolution of ethane gas through the scrubber.

Step 4: Maturation & In-Process Control (IPC)

  • Once dosing is complete, maintain agitation at 15°C for 2 hours.

  • Validation Gate (IPC): Pull a 1 mL aliquot, quench into 2 mL of 20% citric acid, and extract with 1 mL MTBE. Analyze the organic layer via HPLC. Proceed to Step 5 only when residual methyl 3-bromobenzoate is < 1.0%.

Step 5: Chelation Quench & Isolation

  • Prepare a quench reactor containing 20% w/w aqueous citric acid solution (10 L) pre-chilled to 5°C.

  • Slowly transfer the active reaction mass into the quench reactor, maintaining Tint​<20°C .

  • Causality Rule: Citric acid acts as a bidentate ligand, chelating Ti(IV) ions to form water-soluble complexes. This prevents the formation of polymeric titanium dioxide gels (the "titanium emulsion"), ensuring rapid and clean phase separation.

  • Separate the aqueous layer. Wash the organic layer with 10% NaHCO3 (5 L) and brine (5 L).

  • Concentrate the organic layer under reduced pressure, swap solvent to heptane to induce crystallization, filter, and dry at 40°C to afford the pure product.

Process Analytics & Quantitative Data

Table 1: Critical Process Parameters (CPPs) and Safety Bounds

ParameterTarget RangeCriticalityConsequence of Deviation
THF Moisture (KF) < 100 ppmHighDestruction of Ti(OiPr)4 and EtMgBr; reaction stalling.
Initiation Temp ( Tint​ ) 10°C – 15°CCritical < 10°C: Delayed exotherm/thermal runaway.> 15°C: Increased impurity formation.
Dosing Method Sub-surfaceHighSurface dosing causes Grignard pooling and debromination.
Quench Temp < 20°CMediumProduct degradation and decreased isolated yield.

Table 2: Impurity Profiling & Mitigation Strategies

Impurity Detected (HPLC)Mechanistic CauseMitigation / Corrective Action
1-Phenylcyclopropan-1-ol Halogen-metal exchange of the 3-bromo group with EtMgBr.Ensure sub-surface dosing. Strictly maintain Tint​<15°C . Increase agitation rate.
3-Bromopropiophenone Incomplete ring closure of the oxatitanacyclopentane intermediate.Ensure sufficient maturation time (2h). Verify Ti(OiPr)4 was not degraded by moisture.
1-(3-Bromophenyl)propan-1-ol Direct Grignard addition to the ester without Titanium insertion.Ensure Ti(OiPr)4 is added before Grignard dosing. Check THF for high moisture (KF).

Technical Support FAQs: Troubleshooting the Campaign

Q: We are experiencing severe, unbreakable emulsions during the aqueous workup. How do we break the "titanium gel"? A: This is the most common issue in Kulinkovich scale-ups. When Ti(IV) alkoxides are quenched with plain water or weak acids, they form cross-linked, insoluble polymeric titanium dioxide hydrates. Solution: Stop using water or simple HCl. You must use a chelating agent. Quench the reaction into a 20% aqueous solution of Citric Acid or saturated Rochelle's salt (Sodium potassium tartrate). The α -hydroxy carboxylate motifs chelate the titanium, forming highly water-soluble complexes that separate cleanly from the organic phase in minutes.

Q: Our pilot run experienced a sudden, violent temperature spike 30 minutes into the Grignard dosing. What caused this? A: You experienced a delayed exotherm due to over-cooling. If you attempt to dose the Grignard reagent at 0°C to "play it safe," the transmetalation between EtMgBr and Ti(OiPr)4 becomes kinetically hindered. The unreacted Grignard reagent accumulates in the reactor. Once the temperature naturally creeps up and initiation finally occurs, the accumulated pool of reagents reacts simultaneously. Solution: You must maintain the initiation temperature between 10°C and 15°C to ensure the Grignard reagent is consumed exactly as fast as it is dosed.

Q: The reaction stalls at 65% conversion. Adding more EtMgBr does not push it to completion. Why? A: Your catalytic cycle has died. This usually happens when trace moisture in the THF or the substrate hydrolyzes the active titanium species, or when the intermediate titanium alkoxide becomes too sterically hindered to turn over. Solution: For substrates with electron-withdrawing or bulky groups (like a 3-bromo substitution), relying on a 0.2 eq catalytic turnover is risky at scale. Increase your Ti(OiPr)4 loading to 0.5 eq or even 1.0 eq. The cost of the titanium reagent is negligible compared to the cost of a failed pilot batch.

References

  • Title: 1-(3-Bromophenyl)cyclopropan-1-ol Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: Kulinkovich Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: A New Variant of the Kulinkovich Hydroxycyclopropanation. Reductive Coupling of Carboxylic Esters with Terminal Olefins Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Optimization

Technical Support Center: 1-(3-Bromophenyl)cyclopropan-1-ol Synthesis &amp; Impurity Management

Welcome to the Technical Support Center for the synthesis and purification of 1-(3-Bromophenyl)cyclopropan-1-ol. This platform is designed for drug development professionals and synthetic chemists who require high-purity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-(3-Bromophenyl)cyclopropan-1-ol. This platform is designed for drug development professionals and synthetic chemists who require high-purity cyclopropanol building blocks.

The standard synthetic route for this molecule is the Kulinkovich Reaction , which converts methyl 3-bromobenzoate to the corresponding cyclopropanol using ethylmagnesium bromide and a titanium(IV) isopropoxide catalyst[1]. While highly effective, the reaction's unique organometallic mechanism makes it susceptible to specific impurity profiles, particularly debromination and ring-opening side reactions.

Part 1: Quantitative Impurity Profiling

To effectively troubleshoot your synthesis, you must first establish a baseline for acceptable impurity limits. The table below summarizes the critical impurities associated with the Kulinkovich synthesis of 1-(3-Bromophenyl)cyclopropan-1-ol.

ImpurityChemical Structure / NameTypical Crude Range (%)Acceptable Limit (%)Mechanistic OriginDetection Method
A Methyl 3-bromobenzoate2.0 - 15.0< 1.0Incomplete conversionHPLC (UV 254 nm) / GC-MS
B 1-Phenylcyclopropan-1-ol1.0 - 8.0< 0.5Halogen-metal exchangeGC-MS / 1H NMR
C 3-Bromopropiophenone3.0 - 10.0< 0.5Acid-catalyzed ring openingHPLC (UV 254 nm)
D 3-Bromobenzyl alcohol1.0 - 3.0< 1.0Over-reduction (hydride transfer)LC-MS

Part 2: Troubleshooting Guide & FAQs

As an application scientist, understanding the causality behind experimental failures is more important than simply following a recipe. Below are the most common issues encountered during this synthesis and their mechanistic solutions.

Q1: Why is my product contaminated with 1-phenylcyclopropan-1-ol (Impurity B), and how do I suppress it?

Causality: The formation of 1-phenylcyclopropan-1-ol is a direct result of a competing halogen-metal exchange reaction. While ethylmagnesium bromide (EtMgBr) is intended to react with the titanium catalyst to form the active titanacyclopropane intermediate[1], it can also act as a nucleophile that exchanges with the aryl bromide of your starting material or product. Solution: Temperature and stoichiometry control are paramount. The initial addition of EtMgBr must be strictly controlled at 0–5 °C to favor titanium transmetalation over halogen-metal exchange. Furthermore, limiting EtMgBr to exactly 2.5–3.0 equivalents prevents excess Grignard reagent from driving the unwanted exchange reaction[2].

Q2: I am seeing significant amounts of 3-bromopropiophenone (Impurity C) in my crude NMR. What went wrong?

Causality: 1-Arylcyclopropanols possess high inherent ring strain and are highly susceptible to electrophilic ring-opening. When exposed to strong aqueous acids (such as 1M HCl)—which are traditionally used to break up titanium emulsions during workup—the cyclopropanol ring protonates and opens to yield the corresponding alkyl ketone (3-bromopropiophenone). Solution: You must replace strong acid quenches with mild chelating agents. Using 10% aqueous citric acid or saturated Rochelle salt (sodium potassium tartrate) effectively sequesters titanium(IV) and magnesium ions without dropping the pH to a level that catalyzes ring-opening.

Q3: How can I resolve the severe emulsions during the aqueous workup without losing product?

Causality: The Kulinkovich reaction generates stoichiometric amounts of titanium and magnesium alkoxide salts. Upon aqueous quenching, these form gelatinous, insoluble polymeric hydroxides that trap the organic product, leading to severe emulsions and poor isolated yields. Solution: Utilize the "stir-out" method. After adding 10% citric acid, vigorously stir the biphasic mixture for 1–2 hours at room temperature. The emulsion will gradually break as the chelating agent forms water-soluble, thermodynamically stable complexes with the metals.

Part 3: Mechanistic & Workflow Visualizations

The following diagrams map the mechanistic pathways leading to impurities and the optimized workflow to avoid them.

MechanisticPathway SM Methyl 3-bromobenzoate (Starting Material) Titan Titanacyclopropane Intermediate (Active Species) SM->Titan Imp1 1-Phenylcyclopropan-1-ol (Debromination Impurity) SM->Imp1 Grignard Excess / High Temp (Halogen-Metal Exchange) Ti Ti(OiPr)4 + 2 EtMgBr (Catalyst System) Ti->Titan β-hydride elimination (- ethane) Target 1-(3-Bromophenyl)cyclopropan-1-ol (Target Product) Titan->Target 1. Ester Insertion 2. Ring closure Imp3 3-Bromobenzyl alcohol (Reduction Impurity) Titan->Imp3 Hydride Transfer (Side Reaction) Imp2 3-Bromopropiophenone (Ring-Opened Impurity) Target->Imp2 Strong Acid Quench (Ring Opening)

Figure 1: Kulinkovich reaction pathways showing the divergence into target product and key impurities.

WorkupWorkflow Rxn Crude Reaction Mixture (Contains Ti/Mg salts) Quench Quench: 10% Citric Acid (Mild Chelator) Rxn->Quench Stir Vigorous Stirring (1-2 hours) Quench->Stir Biphasic Clear Biphasic System (Emulsion Resolved) Stir->Biphasic Sep Phase Separation Biphasic->Sep Org Organic Layer (Target) Sep->Org Purify Column Chromatography (EtOAc/Hexanes) Org->Purify Final Pure 1-(3-Bromophenyl) cyclopropan-1-ol Purify->Final

Figure 2: Optimized emulsion-free workup workflow utilizing mild chelating agents.

Part 4: Optimized Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, visual or analytical checkpoints are provided to ensure the reaction is proceeding correctly before moving to the next step.

Reagents & Equipment
  • Methyl 3-bromobenzoate: 1.0 equivalent (10.0 mmol, 2.15 g)

  • Titanium(IV) isopropoxide (Ti(OiPr)4): 0.2 equivalents (2.0 mmol, 0.6 mL)

  • Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether): 2.8 equivalents (28.0 mmol, 9.3 mL)

  • Anhydrous Tetrahydrofuran (THF): 40 mL

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask under vacuum and backfill with dry Argon. Add 40 mL of anhydrous THF and 2.15 g of methyl 3-bromobenzoate.

  • Catalyst Addition: Inject 0.6 mL of Ti(OiPr)4 into the stirring solution.

    • Self-Validating Checkpoint: The solution should remain clear and colorless. Any immediate cloudiness indicates moisture contamination in the solvent.

  • Grignard Addition (Critical Step): Cool the reaction flask to exactly 0 °C using an ice-water bath. Begin the dropwise addition of EtMgBr (9.3 mL) over 45 minutes using a syringe pump.

    • Causality Check: Slow addition at 0 °C prevents the localized accumulation of EtMgBr, heavily suppressing the halogen-metal exchange that leads to Impurity B[2].

    • Self-Validating Checkpoint: The reaction mixture will transition from clear to a dark, brownish-black suspension. This visual change confirms the successful formation of the active low-valent titanium species[1].

  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Quenching & Emulsion Resolution: Cool the flask back to 0 °C. Carefully quench the reaction by slowly adding 20 mL of a 10% aqueous citric acid solution.

    • Self-Validating Checkpoint: Initially, a thick white/gray emulsion will form. Do not attempt to separate the layers yet. Stir vigorously at room temperature for 1 to 2 hours until the emulsion completely breaks into two sharply defined layers (a clear pale-yellow aqueous layer and a transparent organic layer).

  • Extraction & Drying: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 15% EtOAc in Hexanes) to afford pure 1-(3-Bromophenyl)cyclopropan-1-ol.

References

  • Kulinkovich Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Kulinkovich reaction - Grokipedia Source: Grokipedia URL
  • Efficient Synthesis of Cyclopropane-Fused Heterocycles with Bromoethylsulfonium Salt Source: School of Chemistry | University of Bristol URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in 1-(3-Bromophenyl)cyclopropan-1-ol Transformations

Welcome to the Technical Support Center for 1-(3-Bromophenyl)cyclopropan-1-ol. As a bifunctional building block, this molecule presents a unique "dual-reactivity paradox" for researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(3-Bromophenyl)cyclopropan-1-ol. As a bifunctional building block, this molecule presents a unique "dual-reactivity paradox" for researchers and drug development professionals. The aryl bromide moiety is primed for classical cross-coupling, while the highly strained cyclopropanol ring is susceptible to transition-metal-catalyzed C–C bond cleavage. This guide provides field-proven troubleshooting strategies to prevent catalyst poisoning, control chemoselectivity, and maintain catalytic turnover.

Section 1: Diagnostic FAQs on Catalyst Deactivation

Q1: Why does my Palladium catalyst deactivate prematurely when attempting a Suzuki-Miyaura coupling on the aryl bromide moiety? A1: The deactivation is driven by the competitive coordination of the cyclopropanol's hydroxyl group to the Pd(II) intermediate formed after oxidative addition. Upon base-promoted deprotonation, a palladium alkoxide forms. Due to the inherent ring strain of the cyclopropanol (~27 kcal/mol), this alkoxide undergoes rapid β-carbon elimination, forming a palladium homoenolate. This off-target species can either undergo premature reductive elimination (yielding propiophenone byproducts) or form stable, inactive multinuclear Pd-oligomers that drop out of the catalytic cycle as Pd black. Furthermore, ligand oxidation to the corresponding phosphine mono-oxide can alter catalyst speciation and exacerbate deactivation (1)[1].

Q2: I am performing a metal-catalyzed ring-opening functionalization of the cyclopropanol, but the reaction stalls at 30% conversion. What is causing this? A2: This is a classic case of halide poisoning. When the transition metal (e.g., Ni or Pd) undergoes oxidative addition into the C–Br bond, bromide ions are released into the reaction medium. High local concentrations of halide anions coordinate strongly to the metal center, shifting the equilibrium away from the active catalytic species and forming unreactive anionic metal-halide complexes (2)[2]. To mitigate this, a halide scavenger or a specific base must be employed to precipitate the bromide and restore the open coordination site.

Q3: How does the choice of ligand affect the stability of the catalyst when working with this substrate? A3: Monodentate phosphines (like PPh 3​ ) are highly susceptible to ligand exchange and oxidation in the presence of strained ring systems and carbon monoxide (if performing carbonylative couplings). Using robust bidentate ligands like Xantphos ensures that the active Pd-acyl or Pd-aryl species remains intact, preventing the formation of inactive Pd(0) aggregates. Prestirring the catalyst and ligand to form the active complex prior to substrate addition is a proven method to bypass initial deactivation phases (3)[3].

Section 2: Quantitative Data & Troubleshooting Matrix

Table 1: Catalyst Poisoning Modes and Mitigation Strategies for 1-(3-Bromophenyl)cyclopropan-1-ol

Catalyst SystemTarget ReactionPrimary Poisoning ModeDiagnostic SymptomMitigation Strategy
Pd(PPh 3​ ) 4​ / Na 2​ CO 3​ Aryl Cross-CouplingHomoenolate Oligomerization>15% yield of propiophenone byproductsSwitch to bulky Buchwald ligands (e.g., SPhos) to accelerate transmetalation.
Ni(cod) 2​ / PCy 3​ Ring-Opening / AnnulationHalide (Br⁻) PoisoningReaction stalls early; starting material remainsAdd Ag 2​ CO 3​ (1.5 equiv) to scavenge free bromide ions.
Pd(OAc) 2​ / P(tBu) 3​ Aryl Cross-CouplingLigand OxidationRapid Pd black precipitation within 10 minsDegas solvents thoroughly; use strict Schlenk techniques.
PdCl 2​ (PPh 3​ ) 2​ Carbonylative CouplingLigand Exchange / DissociationLow yield; unidentifiable 31 P NMR peaksUse bidentate ligands (Xantphos) and prestir catalyst under CO[3].
Section 3: Self-Validating Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (Preserving the Cyclopropanol Ring)

Objective: Couple the aryl bromide with an arylboronic acid while preventing β-carbon elimination of the cyclopropanol. Causality: Using a highly active, bulky ligand (SPhos) accelerates the transmetalation and reductive elimination steps, making them kinetically superior to the competitive ring-opening pathway. A biphasic solvent system limits the solubility of the base in the organic layer, minimizing premature alkoxide formation.

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a Schlenk tube with 1-(3-Bromophenyl)cyclopropan-1-ol (1.0 mmol), arylboronic acid (1.2 mmol), Pd 2​ (dba) 3​ (2 mol%), SPhos (8 mol%), and anhydrous K 3​ PO 4​ (2.0 mmol).

  • Solvent Addition: Add rigorously degassed Toluene/H 2​ O (10:1, 5 mL).

  • Reaction: Stir at 65 °C for 4 hours. Crucial: Do not exceed 65 °C, as excessive thermal energy overcomes the activation barrier for cyclopropanol ring-opening.

  • Self-Validation Checkpoint: At t=1 hour, extract a 50 µL aliquot. Quench with water, extract with EtOAc, and analyze via GC-MS.

    • Pass: The molecular ion corresponds to the intact cross-coupled cyclopropanol.

    • Fail: Presence of a peak at[M - 28] (loss of ethylene) or an isomerized ketone indicates catalyst diversion into the ring-opening pathway. Immediately lower the temperature and verify anaerobic conditions.

Protocol B: Carbonylative Cross-Coupling (Controlled Ring-Opening)

Objective: Utilize the cyclopropanol as a reactive handle to synthesize 1,4-diketones via CO insertion, while managing bromide release. Causality: Prestirring PdCl 2​ (PPh 3​ ) 2​ with Xantphos under CO generates a stable Pd-acyl-Xantphos active species that resists halide poisoning and prevents premature catalyst aggregation[3].

Step-by-Step Methodology:

  • Catalyst Activation: In a pressure reactor, combine PdCl 2​ (PPh 3​ ) 2​ (5 mol%) and Xantphos (5 mol%) in DMA (3 mL). Pressurize with CO (3 bar) and stir at 110 °C for 30 minutes.

  • Substrate Addition: Cool the reactor, vent carefully, and add 1-(3-Bromophenyl)cyclopropan-1-ol (1.0 mmol) alongside the coupling partner.

  • Reaction: Repressurize with CO (3 bar) and heat at 110 °C for 12 hours.

  • Self-Validation Checkpoint: Perform an in situ 31 P NMR analysis of a reaction aliquot.

    • Pass: Observation of a distinct Pd-acyl-Xantphos complex peak confirms the active catalytic cycle is maintained.

    • Fail: Multiple unidentified resonance peaks indicate ligand degradation or halide-induced speciation changes[3].

Section 4: Visualizations

G Substrate 1-(3-Bromophenyl) cyclopropan-1-ol Pd_Active Active Pd(0) Catalyst Substrate->Pd_Active interacts with PathA Oxidative Addition (C-Br Bond) Pd_Active->PathA Pathway A PathB Alkoxide Binding & Ring Opening Pd_Active->PathB Pathway B Poison1 Halide Poisoning (Excess Br-) PathA->Poison1 Br- accumulation ProductA Cross-Coupled Cyclopropanol PathA->ProductA Desired (Suzuki) Poison2 Inactive Pd-Homoenolate Oligomers PathB->Poison2 Catalyst Trapping ProductB Ring-Opened Ketone PathB->ProductB Desired (Ring-Opening) Poison1->Pd_Active Deactivates Poison2->Pd_Active Deactivates

Divergent Pd-catalyzed pathways and associated catalyst poisoning mechanisms.

Workflow Start Catalyst Deactivation Detected Check1 Is ring-opened byproduct > 5% (GC-MS)? Start->Check1 Action1 Switch to bulky monodentate ligand (SPhos) Check1->Action1 Yes Check2 Is Pd black precipitating early? Check1->Check2 No Action1->Check2 Action2 Add Halide Scavenger (Ag2CO3) Check2->Action2 Yes Success Catalytic Cycle Restored Check2->Success No Action2->Success

Troubleshooting workflow for resolving catalyst deactivation during experiments.

References
  • C–C Cleavage/Cross-Coupling Approach for the Modular Synthesis of Medium-to-Large Sized Rings.
  • Escape from Palladium: Nickel-Catalyzed Catellani Annulation.
  • Palladium-Catalyzed Carbonylative Cross-Coupling of Aryl (Pseudo)halides and Cyclopropanols.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 13C NMR Spectral Assignment of 1-(3-Bromophenyl)cyclopropan-1-ol

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis and predicted spectral assignment for 1-(3-bromophenyl)cyclopropan-1-ol, a compound of interest in medicinal chemistry.

Given the absence of published experimental 13C NMR data for this specific molecule, this guide adopts a predictive and comparative methodology. This approach, frequently necessitated in frontline research, leverages computational prediction tools and contrasts the results with experimental data from structurally analogous compounds. This process not only yields a reliable predicted spectrum but also offers a robust framework for spectral assignment when empirical data is not yet available.

Predicting the 13C NMR Spectrum: A Multi-Faceted Approach

The prediction of the 13C NMR spectrum for 1-(3-bromophenyl)cyclopropan-1-ol was achieved using the online prediction engine nmrdb.org, which utilizes a database-driven approach to estimate chemical shifts.[1] This prediction is then critically evaluated by comparing it with experimental data from key structural analogues: bromobenzene, 3-bromoanisole, and 1-phenylcyclopropan-1-ol. This comparative analysis allows for a refined and confident assignment of each carbon resonance.

Predicted and Experimental 13C NMR Data (in CDCl₃, ppm)

Carbon PositionPredicted Shift (1-(3-Bromophenyl)cyclopropan-1-ol)Bromobenzene (Experimental)3-Bromoanisole (Experimental)1-Phenylcyclopropan-1-ol (Experimental)
C1 59.8--59.2
C2/C3 17.5--16.8
C1' 148.2122.5159.2 (C1-OCH₃)145.7
C2' 129.5131.5 (ortho)115.6 (C2)125.7 (ortho)
C3' 122.9130.1 (meta)122.7 (C3-Br)128.3 (meta)
C4' 130.6127.1 (para)130.3 (C4)126.9 (para)
C5' 125.4130.1 (meta)123.5 (C5)128.3 (meta)
C6' 130.6131.5 (ortho)120.3 (C6)125.7 (ortho)
-OCH₃ --55.4-

Note: Experimental data for analogous compounds were sourced from the Spectral Database for Organic Compounds (SDBS) and relevant literature. Numbering of the carbon atoms for 1-(3-bromophenyl)cyclopropan-1-ol is provided in the structure below.

Chemical Structure with Carbon Numbering

alt text (A representative image would be placed here showing the chemical structure with C1, C2, C3 on the cyclopropane ring and C1' through C6' on the phenyl ring)

In-Depth Spectral Assignment and Rationale

Cyclopropyl and Carbinol Carbons (C1, C2, C3):

  • C1 (Carbinol Carbon): The quaternary carbon C1, bearing both the hydroxyl group and the phenyl ring, is predicted to resonate at 59.8 ppm . This is in excellent agreement with the experimental value of 59.2 ppm for the analogous carbon in 1-phenylcyclopropan-1-ol. The downfield shift from typical aliphatic carbons is due to the deshielding effect of the attached oxygen atom and the aromatic ring.

  • C2/C3 (Methylene Carbons): The two equivalent methylene carbons of the cyclopropane ring are predicted at 17.5 ppm . This aligns closely with the 16.8 ppm signal observed for these carbons in 1-phenylcyclopropan-1-ol. These carbons appear at a relatively upfield position, characteristic of cyclopropyl rings.

Aromatic Carbons (C1' - C6'):

The substitution pattern on the aromatic ring leads to eight distinct carbon signals, as there is no plane of symmetry.

  • C1' (ipso-Carbon to Cyclopropanol): This carbon is predicted at 148.2 ppm . This significant downfield shift is expected for a quaternary aromatic carbon attached to a substituent. The experimental value for the equivalent carbon in 1-phenylcyclopropan-1-ol is 145.7 ppm. The slight downfield shift in the prediction for our target molecule is reasonable due to the electronic influence of the bromine atom at the meta position.

  • C3' (ipso-Carbon to Bromine): The prediction places this carbon at 122.9 ppm . This is consistent with the experimental value for the ipso-carbon in bromobenzene (122.5 ppm). A notable phenomenon here is the "heavy atom effect" of bromine.[2] While bromine is electronegative, its large electron cloud causes increased shielding of the attached carbon nucleus, shifting it upfield compared to what would be expected based on electronegativity alone.[2]

  • C2', C4', C5', and C6': The remaining aromatic carbons are assigned based on a combination of prediction and comparison with the model compounds.

    • The carbons ortho to the bromine (C2' and C4') are predicted at 129.5 ppm and 130.6 ppm , respectively.

    • The carbon para to the bromine (C6') is also predicted at 130.6 ppm .

    • The carbon meta to the bromine (C5') is predicted at 125.4 ppm .

These assignments are consistent with the general electronic effects of the substituents. The cyclopropanol group is weakly electron-donating, while the bromine atom is an electron-withdrawing group via induction but weakly deactivating overall.

Experimental Protocol for 13C NMR Acquisition

For researchers intending to synthesize and characterize 1-(3-bromophenyl)cyclopropan-1-ol, the following protocol outlines the standard procedure for acquiring a high-quality 13C NMR spectrum.

  • Sample Preparation:

    • Dissolve 20-50 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • The spectrum should be acquired on a spectrometer with a minimum field strength of 100 MHz for 13C observation.

    • Tune and match the probe for the 13C frequency.

    • Shim the magnetic field to achieve optimal resolution and lineshape, using the deuterium lock signal from the solvent.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 1D 13C experiment (e.g., zgpg30 on Bruker instruments).

    • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

    • Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm) to ensure all carbon signals are captured.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds. A longer delay may be needed for full quantitation of quaternary carbons, but is generally not necessary for structural confirmation.

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the spectrum by setting the TMS signal to 0 ppm or the CDCl₃ solvent peak to 77.16 ppm.[3]

    • Integrate the peaks (note: in standard decoupled 13C NMR, integrals are not reliably quantitative).

    • Pick and label the peaks with their chemical shifts in ppm.

Workflow for Spectral Assignment

The logical process for assigning the 13C NMR spectrum of a novel compound, especially in the absence of direct experimental data, can be visualized as follows.

G cluster_0 Data Acquisition & Prediction cluster_1 Analysis & Comparison cluster_2 Final Assignment A Synthesize & Purify 1-(3-Bromophenyl)cyclopropan-1-ol B Acquire Experimental 13C NMR Spectrum A->B G Compare Experimental Spectrum with Prediction & Analogues B->G C Predict 13C NMR Spectrum (e.g., nmrdb.org) E Initial Assignment of Predicted Spectrum C->E D Gather Experimental Data for Analogous Compounds F Compare Predicted Shifts with Analogue Data D->F E->F F->G H Analyze Substituent Effects (Inductive, Resonance, Heavy Atom) G->H I Refine Assignments Based on All Available Data H->I J Final Structural Confirmation I->J

Sources

Comparative

Structural Characterization of 1-(3-Bromophenyl)cyclopropan-1-ol: A Comparative Guide to Mass Spectrometry Techniques

As a Senior Application Scientist in analytical chemistry, I frequently encounter the unique challenges posed by strained ring systems in drug discovery workflows. 1-(3-Bromophenyl)cyclopropan-1-ol (CAS: 1250956-44-5) is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter the unique challenges posed by strained ring systems in drug discovery workflows. 1-(3-Bromophenyl)cyclopropan-1-ol (CAS: 1250956-44-5) is a critical synthetic building block used in the development of kinase inhibitors and spirocyclic pharmacophores . However, its structural characterization via mass spectrometry (MS) requires careful optimization. The inherent strain of the cyclopropanol ring, combined with the presence of the halogen isotope doublet, dictates highly specific fragmentation pathways.

This guide objectively compares the performance of Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for the characterization of this molecule, providing mechanistic causality, self-validating protocols, and diagnostic data to ensure absolute confidence in your analytical results.

Comparative Performance: EI-MS vs. ESI-MS/MS

Selecting the appropriate ionization technique depends on whether your goal is library-matchable structural elucidation (EI) or high-sensitivity targeted quantification (ESI). Because cyclopropanols are tertiary alcohols, their behavior under soft and hard ionization differs drastically .

Table 1: Performance Comparison of Ionization Techniques
ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Ionization Energy 70 eV (Standardized)Variable (Dependent on capillary voltage)
Primary Precursor Ion Radical Cation: [M]+∙ ( m/z 212 / 214)Dehydrated Cation: [M+H−H2​O]+ ( m/z 195 / 197)
Ring Stability Highly unstable; readily undergoes α -cleavageRing remains largely intact prior to CID
Sensitivity Moderate (ng to µg range)High (pg to ng range)
Best Used For Structural confirmation, isomer differentiationPharmacokinetic (PK) profiling, trace quantification

Mechanistic Insights: The Causality of Fragmentation

To build a robust analytical method, we must understand why specific fragments form. Mass spectrometry is not just a pattern-matching exercise; it is gas-phase physical chemistry .

The EI-MS Pathway: Relief of Ring Strain

Under 70 eV electron bombardment, 1-(3-Bromophenyl)cyclopropan-1-ol forms a highly energetic molecular ion ( m/z 212/214). The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain. To relieve this thermodynamic burden, the molecule undergoes a rapid α -cleavage. The C1-C2 bond breaks, followed by a hydrogen shift and the expulsion of neutral ethylene ( C2​H4​ , 28 Da). This leaves behind the highly stabilized 3-bromobenzaldehyde radical cation at m/z 184/186.

The ESI-MS/MS Pathway: Tertiary Dehydration

In ESI positive mode, tertiary alcohols like cyclopropanols are notoriously difficult to protonate stably. Instead of observing a strong [M+H]+ peak at m/z 213/215, the protonated hydroxyl group rapidly leaves as neutral water ( H2​O , 18 Da). This causality is driven by the formation of the resonance-stabilized 1-(3-bromophenyl)cyclopropyl carbocation at m/z 195/197.

Table 2: Key Diagnostic Fragment Ions
m/z Value (Nominal)Ion FormulaRelative AbundanceMechanistic Origin
212 / 214 (1:1) [C9​H9​BrO]+∙ Low (~15%)Intact molecular ion (EI).
195 / 197 (1:1) [C9​H8​Br]+ High (Base Peak in ESI)Loss of H2​O from protonated precursor.
184 / 186 (1:1) [C7​H5​BrO]+∙ High (Base Peak in EI)Loss of C2​H4​ via cyclopropane ring opening.
183 / 185 (1:1) [C7​H4​BrO]+ Moderate (~40%)Loss of H∙ from the 3-bromobenzaldehyde ion.
155 / 157 (1:1) [C6​H4​Br]+ Moderate (~30%)Loss of CO from the bromobenzoyl cation.
133 (Singlet) [C9​H9​O]+ Low (~10%)Loss of Br∙ radical. Absence of isotope doublet confirms halogen loss.

Mandatory Visualizations

EI-MS Fragmentation Pathway

EI_Fragmentation M Molecular Ion [M]+• m/z 212 / 214 1-(3-Bromophenyl)cyclopropan-1-ol F1 [M - C2H4]+• m/z 184 / 186 3-Bromobenzaldehyde radical cation M->F1 - C2H4 (28 Da) Ring Opening F2 [M - Br]+ m/z 133 1-Phenylcyclopropanol cation M->F2 - Br• (79/81 Da) Alpha Cleavage F3 [C7H4BrO]+ m/z 183 / 185 3-Bromobenzoyl cation F1->F3 - H• (1 Da) F4 [C6H4Br]+ m/z 155 / 157 3-Bromophenyl cation F3->F4 - CO (28 Da)

Fig 1: Proposed EI-MS fragmentation pathway for 1-(3-Bromophenyl)cyclopropan-1-ol highlighting ring opening.

LC-ESI-MS/MS Experimental Workflow

LC_MS_Workflow S1 Sample Prep (Dilution in MeOH/H2O) S2 LC Separation (C18 Column, Gradient) S1->S2 S3 ESI+ Ionization (Formation of[M+H-H2O]+) S2->S3 S4 CID Fragmentation (Collision Gas: Ar/He) S3->S4 S5 Data Acquisition (MRM or Product Ion Scan) S4->S5

Fig 2: Step-by-step LC-ESI-MS/MS experimental workflow for the structural characterization of the compound.

Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness, the following protocols integrate built-in validation checkpoints. If a checkpoint fails, the system is compromised, and the data must be rejected.

Protocol A: GC-EI-MS Structural Confirmation
  • Sample Preparation: Dissolve 1 mg of 1-(3-Bromophenyl)cyclopropan-1-ol in 1 mL of anhydrous dichloromethane (DCM).

  • Injection: Inject 1 µL into the GC inlet operating at 250°C (Split ratio 10:1).

  • Separation: Use a standard 5% phenyl-methylpolysiloxane column (e.g., HP-5MS). Run a temperature gradient from 80°C to 280°C at 15°C/min.

  • Ionization: Operate the EI source at 70 eV and 230°C.

  • Acquisition: Scan mass range m/z 50 to 300.

Self-Validation Checkpoint: Examine the molecular ion ( m/z 212/214) and the base peak ( m/z 184/186). Both must exhibit a strict 1:1 intensity ratio. If this isotopic doublet is skewed or missing, the molecule has thermally degraded in the GC inlet, or the peak belongs to a non-brominated co-eluting impurity.

Protocol B: LC-ESI-MS/MS Targeted Quantification
  • Sample Preparation: Dilute the sample to 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Ionization: Operate the ESI source in positive mode (ESI+). Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Fragmentation (CID): Isolate the dehydrated precursor [M+H−H2​O]+ at m/z 195/197 in Q1. Apply a collision energy (CE) of 15-25 eV using Argon gas in Q2.

  • Acquisition: Monitor the product ions at m/z 115 (loss of HBr) and m/z 133 in Q3.

Self-Validation Checkpoint: Monitor the intact [M+H]+ transition at m/z 213/215. If this mass is highly abundant and water loss ( m/z 195/197) is absent, re-evaluate the source parameters. Tertiary cyclopropanols must readily dehydrate under standard ESI+ conditions due to the stability of the resulting cyclopropyl carbocation .

References

  • 1-(3-Bromophenyl)cyclopropan-1-ol | CID 62668955 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Catalytic Carbonylative Spirolactonization of Hydroxycyclopropanols Source: Stanford University / Office of Scientific and Technical Information (OSTI) URL:[Link]

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds Source: Chemguide URL:[Link]

  • Cyclopropanol Warhead in Malleicyprol Confers Virulence of Human- and Animal-Pathogenic Burkholderia Species Source: PubMed, National Institutes of Health (NIH) URL:[Link]

Validation

HPLC purity analysis of 1-(3-Bromophenyl)cyclopropan-1-ol

Comparative HPLC Purity Analysis of 1-(3-Bromophenyl)cyclopropan-1-ol: C18 vs. Biphenyl Stationary Phases Introduction & Analytical Challenges 1-(3-Bromophenyl)cyclopropan-1-ol is a highly specialized intermediate utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative HPLC Purity Analysis of 1-(3-Bromophenyl)cyclopropan-1-ol: C18 vs. Biphenyl Stationary Phases

Introduction & Analytical Challenges

1-(3-Bromophenyl)cyclopropan-1-ol is a highly specialized intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). From a chromatographic perspective, this molecule presents a dual challenge. First, the highly strained cyclopropanol ring is thermodynamically unstable under harsh conditions and is susceptible to[1]. Second, the bromophenyl moiety is notoriously difficult to separate from its synthetic regioisomers (e.g., 2-bromo and 4-bromo analogs). For drug development professionals, achieving baseline resolution between the active intermediate, its regioisomers, and its degradants is non-negotiable for ensuring downstream API purity.

Mechanistic Rationale: Stationary Phase Selection

In reverse-phase High-Performance Liquid Chromatography (RP-HPLC), standard C18 columns are the default choice, relying almost exclusively on dispersive (hydrophobic) interactions. However, a C18 phase lacks the spatial and electronic selectivity required to resolve positional isomers of halogenated aromatics.

To overcome this, a Biphenyl stationary phase is introduced as the superior alternative. The Biphenyl column operates via three distinct retention mechanisms: dispersive interactions, π−π donor-acceptor interactions, and dipole-dipole interactions. The electron-withdrawing nature of the bromine atom significantly alters the electron density of the aromatic ring. The Biphenyl phase exploits these subtle electronic differences between the meta- (3-bromo) and para- (4-bromo) positions, providing [2].

Separation_Mechanism Analyte 1-(3-Bromophenyl)cyclopropan-1-ol Disp Dispersive Interactions (Hydrophobic) Analyte->Disp PiPi Pi-Pi Interactions (Electron-deficient Br-Phenyl) Analyte->PiPi Dipole Dipole-Dipole Interactions (Cyclopropanol -OH) Analyte->Dipole C18 C18 Column (Limited Selectivity) Disp->C18 Biphenyl Biphenyl Column (High Selectivity) Disp->Biphenyl PiPi->Biphenyl Dipole->Biphenyl

Logical relationship of chromatographic interactions for 1-(3-Bromophenyl)cyclopropan-1-ol.

Experimental Design: A Self-Validating System

To guarantee trustworthiness and reproducibility, the following methodology is engineered as a self-validating system . By integrating a System Suitability Test (SST) that evaluates the resolution of a "critical pair" prior to sample analysis, the method continuously proves its own fitness for purpose. If the SST fails to achieve a Resolution ( Rs​ ) > 2.0, the sequence is automatically halted, preventing the generation of false-positive purity data.

HPLC_Workflow A Sample Preparation (1-(3-Bromophenyl)cyclopropan-1-ol) B System Suitability Testing (Resolution Mixture) A->B C Column A: C18 (Hydrophobic Selectivity) B->C D Column B: Biphenyl (Pi-Pi & Dipole Selectivity) B->D E Chromatographic Evaluation (Rs, Tailing, Plates) C->E D->E F Method Validation & Purity Determination E->F

HPLC Method Development Workflow for 1-(3-Bromophenyl)cyclopropan-1-ol Purity Analysis.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation Gradient elution is strictly required to separate the [3].

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in HPLC-grade Water. The acidic modifier is critical for improving [2].

  • Mobile Phase B: 0.05% TFA in HPLC-grade Acetonitrile.

  • Action: Vacuum filter both phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.

Step 2: Standard & Sample Preparation

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • SST Solution (Critical Pair): Accurately weigh 5.0 mg of 1-(3-Bromophenyl)cyclopropan-1-ol and 5.0 mg of 1-(4-Bromophenyl)cyclopropan-1-ol. Dissolve in 50 mL of diluent (100 µg/mL each). This validates regioisomer resolution.

  • Sample Solution: Prepare the API sample at a concentration of 1.0 mg/mL in the diluent to allow for the [4] down to the 0.05% ICH reporting threshold.

Step 3: Chromatographic Execution

  • Columns Evaluated: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) vs. Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm, which is[4].

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 15.0 min: 10% B 60% B

    • 15.0 - 20.0 min: 60% B 90% B

    • 20.0 - 25.0 min: 10% B (Re-equilibration)

Comparative Performance Data

The following table summarizes the quantitative performance of the C18 versus the Biphenyl column when analyzing the SST mixture under identical gradient conditions.

Chromatographic ParameterColumn A: C18 (Octadecyl)Column B: BiphenylCausality / Scientific Rationale
Retention Time (API) 8.45 min11.20 minThe Biphenyl's π−π interactions increase overall retention for aromatic systems compared to purely dispersive C18 interactions.
Resolution ( Rs​ ) (3-Bromo vs. 4-Bromo)1.15 (Fails SST; Co-elution)3.42 (Passes SST; Baseline)The Biphenyl phase recognizes the subtle electron density shifts caused by the positional change of the electron-withdrawing bromine atom.
Tailing Factor ( Tf​ ) 1.451.08Enhanced surface deactivation and dipole-dipole alignment in the Biphenyl phase prevent secondary interactions with residual silanols.
Theoretical Plates ( N ) 8,50014,200Improved mass transfer kinetics and uniform stationary phase coverage in the core-shell Biphenyl column architecture.

Conclusion

For the rigorous purity analysis of 1-(3-Bromophenyl)cyclopropan-1-ol, the Biphenyl stationary phase unequivocally outperforms the traditional C18 phase. By leveraging π−π and dipole-dipole interactions, the Biphenyl column resolves critical regioisomeric impurities that otherwise co-elute, ensuring the scientific integrity of the purity assessment and preventing downstream failures in API manufacturing.

References

  • Title: Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa Source: MDPI / Marine Drugs URL: [Link]

  • Title: Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient Source: ResearchGate URL: [Link]

  • Title: The Chemistry of Cyclopropanols Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Comparative

Reactivity comparison of bromophenyl cyclopropanols vs bromophenyl propanols

[2. Title: Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis.

Author: BenchChem Technical Support Team. Date: March 2026

[2. Title: Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis. Source: Chemical Science. URL: https://doi.org/10.1039/C8SC02511A

Divergent reactivity pathways of bromophenyl cyclopropanols driven by ring strain.

Bromophenyl Propanols: The Stable Aliphatic Scaffold

Without ring strain, bromophenyl propanols undergo standard organic transformations. The primary challenge here is managing the free hydroxyl group during organometallic steps:

  • Aryl Bromide Activation: The aryl bromide readily undergoes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck)[1]. However, the free acidic proton of the hydroxyl group can quench organometallic intermediates or poison catalysts, often necessitating prior O-protection (e.g., as a silyl ether) or the use of excess base[2].

  • Hydroxyl Functionalization: The alcohol can be oxidized to a carbonyl (e.g., Swern, Dess-Martin) or activated for nucleophilic displacement (Mitsunobu reaction).

Propanol_Reactivity A Bromophenyl Propanol B O-Protection or Oxidation (Alcohol Reactivity) A->B Standard Reagents (e.g., TBSCl, DMP) C Organometallic Formation (Li/Mg Exchange) A->C Requires O-Protection or Excess Base D Pd-Catalyzed Coupling (Suzuki/Heck) A->D Direct or Protected Aryl-Br Activation

Standard aliphatic and aryl reactivity pathways of unstrained bromophenyl propanols.

Comparative Quantitative Data

ParameterBromophenyl CyclopropanolsBromophenyl Propanols
Thermodynamic Driver Ring strain relief (~27 kcal/mol)Aryl-Br bond activation
Primary Reactive Site C1–C3 or C1–C2 bonds of the cyclopropane ringAryl bromide or Hydroxyl group
Key Intermediates Metal homoenolates, β -keto radicalsAryl-palladium species, Alkoxides
Orthogonality High (Ring vs. Aryl-Br can be selectively activated)Moderate (OH often requires protection)
Typical Products β -functionalized ketones, cyclopentenolsBiaryls, protected alcohols, aldehydes

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process analytical checks.

Protocol 1: Cobalt-Catalyzed Ring-Opening Coupling of Bromophenyl Cyclopropanol

Objective: Convert the cyclopropanol into a functionalized cyclopentenol via a cobalt homoenolate, leaving the aryl bromide intact[3].

  • Reaction Setup: In an argon-filled glovebox, charge a Schlenk tube with bromophenyl cyclopropanol (1.0 equiv), an internal alkyne (1.2 equiv), CoI2​ (10 mol%), dppe ligand (10 mol%), Zn dust (50 mol%), and DABCO (1.5 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (0.2 M) and seal the tube.

    • Causality: Zn dust serves as a stoichiometric reductant to generate the active Co(I) catalytic species from Co(II). DABCO acts as a crucial basic ligand that coordinates to the cobalt center, stabilizing the metallacycle intermediate and preventing premature protodemetalation, thereby driving the [3+2] annulation[3].

  • Execution: Heat the mixture at 80 °C for 12 hours.

  • Validation (In-Process): Monitor by TLC (Hexanes/EtOAc, UV/KMnO 4​ ). The successful consumption of the cyclopropanol is indicated by the disappearance of its distinct spot and the appearance of a new UV-active, KMnO 4​ -staining spot (the cyclopentenol).

  • Validation (Post-Isolation): 1 H NMR will confirm success via the complete disappearance of the high-field cyclopropane protons (typically 0.8–1.2 ppm) and the retention of the bromophenyl aromatic signals.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Bromophenyl Propanol

Objective: Perform a cross-coupling on the aryl bromide without protecting the aliphatic alcohol[1].

  • Reaction Setup: To a round-bottom flask, add bromophenyl propanol (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh3​)4​ (5 mol%), and K2​CO3​ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/H 2​ O/EtOH (2:1:1 v/v/v) to achieve a 0.1 M concentration.

    • Causality: A large excess (3.0 equiv) of K2​CO3​ is strictly required here. The unprotected, free hydroxyl group of the propanol will consume one equivalent of the base through hydrogen bonding/deprotonation. The remaining base is necessary to activate the boronic acid via the formation of the reactive, electron-rich boronate complex required for the transmetalation step[2].

  • Execution: Reflux the mixture under nitrogen for 8-12 hours.

  • Validation (In-Process): Monitor by TLC. The biaryl product will typically be more polar than the starting material if the new aryl group introduces polar functionality, and will be highly UV active.

  • Validation (Post-Isolation): 1 H NMR will show the integration of additional aromatic protons, while the aliphatic propanol chain protons (multiplets at 1.8–3.6 ppm) will remain completely intact and unshifted.

References
  • Kulinkovich, O. G. "The Chemistry of Cyclopropanols." Chemical Reviews 2003, 103 (7), 2597-2632. URL: [Link]

  • Yang, J.; Shen, Y.; Lim, Y. J.; Yoshikai, N. "Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis." Chemical Science 2018, 9, 6928-6934. URL: [Link]

  • Sekiguchi, Y.; Yoshikai, N. "Zinc-Catalyzed β-Functionalization of Cyclopropanols via Enolized Homoenolate." Journal of the American Chemical Society 2021, 143 (44), 18400-18405. URL: [Link]

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 1995, 95 (7), 2457-2483. URL: [Link]

Sources

Validation

A Comparative Guide to the X-ray Crystallography of 1-(3-Bromophenyl)cyclopropan-1-ol Derivatives

For researchers and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is not merely academic—it is the foundational blueprint for understanding biological activity, optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is not merely academic—it is the foundational blueprint for understanding biological activity, optimizing molecular interactions, and designing next-generation therapeutics. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining this architecture.[1][2] This guide focuses on the structural analysis of 1-(3-Bromophenyl)cyclopropan-1-ol derivatives, a class of compounds featuring a strained cyclopropane ring and a halogenated phenyl group, motifs of significant interest in medicinal chemistry.

Due to the high reactivity and conformational uniqueness imparted by the cyclopropane ring, these molecules are valuable synthetic building blocks.[3][4][5][6] However, a comprehensive search of publicly available crystallographic databases reveals a notable absence of published structures for this specific scaffold. This guide, therefore, serves a dual purpose: first, to provide a robust, experience-driven framework for researchers to successfully obtain and analyze the crystal structure of these specific derivatives; and second, to offer a comparative analysis using crystallographic data from closely related analogs to predict and interpret the structural features of the target compounds.

Part 1: The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that blends meticulous technique with chemical intuition. Each step is critical for success; a failure in crystallization cannot be rectified by even the most advanced diffractometer.

Prerequisite: Synthesis and Absolute Purity

Crystallization is fundamentally a purification technique.[7] Therefore, starting with material of the highest possible purity (>99%) is paramount. Impurities can inhibit nucleation, disrupt lattice formation, and lead to poorly formed or unusable crystals. Standard purification methods such as column chromatography followed by solvent removal are typically sufficient.

The Art and Science of Crystallization

Growing a single crystal suitable for diffraction—ideally 0.1 to 0.5 mm in size, without cracks or twinning—is often the most challenging step.[8] The underlying principle is to guide a compound out of solution slowly and methodically, allowing molecules to arrange themselves into a highly ordered, repeating lattice. This is achieved by preparing a saturated or nearly saturated solution and gradually changing the conditions to lower the compound's solubility.

Key Experimental Choices & Causality:

  • Solvent Selection: This is the most critical variable. An ideal solvent will dissolve the compound completely when hot but poorly when cold.[7][9] The polarity of the solvent should generally match that of the solute ("like dissolves like"). For 1-(3-Bromophenyl)cyclopropan-1-ol, a moderately polar compound, solvents like ethyl acetate, acetone, or isopropanol, perhaps in combination with a less polar co-solvent like hexane or heptane, would be logical starting points.

  • Crystallization Method: The choice of method dictates the rate at which supersaturation is achieved.

    • Slow Evaporation: Simple and effective. The compound is dissolved in a volatile solvent in a vial covered with a perforated lid. As the solvent slowly evaporates, the concentration increases, inducing crystallization. This is often a good first approach.

    • Slow Cooling: A saturated solution is prepared in a hot solvent and allowed to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).[7] Insulating the flask can promote the formation of larger, higher-quality crystals.[10]

    • Vapor Diffusion: Excellent for small quantities. A concentrated drop of the compound solution is placed in an enclosed chamber containing a larger reservoir of a "precipitant" solvent in which the compound is insoluble but the primary solvent is miscible. The primary solvent slowly diffuses from the drop to the reservoir, inducing crystallization.

  • Inducing Crystallization: If crystals do not form spontaneously from a supersaturated solution, nucleation can be encouraged by scratching the inside of the glass vial with a glass rod or by adding a "seed crystal" from a previous successful crystallization.[9][10]

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome P1 High-Purity Compound (>99%) P2 Select Solvent System P1->P2 M1 Slow Evaporation P2->M1 Prepare Saturated Solution M2 Slow Cooling P2->M2 Prepare Saturated Solution M3 Vapor Diffusion P2->M3 Prepare Saturated Solution O1 Single Crystals Formed M1->O1 Success O2 No Crystals / Oil Out M1->O2 Failure M2->O1 Success M2->O2 Failure M3->O1 Success M3->O2 Failure O3 Mount Crystal O1->O3 Proceed to Data Collection O2->P2 Re-evaluate Conditions

Fig 1. Generalized workflow for the crystallization of a small organic molecule.
Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, its structure can be determined. The technique relies on the principle that X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots.[2][11] The positions and intensities of these spots contain the information needed to calculate the three-dimensional electron density map of the molecule and thus determine the atomic positions.[11]

Step-by-Step Experimental Protocol:

  • Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a specialized holder (e.g., a MiTeGen loop) with a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically to 100-150 K) to minimize thermal motion of the atoms. An intense beam of X-rays (often from a Mo or Cu source) is directed at the crystal.[12] The crystal is rotated, and thousands of diffraction images are collected on an area detector.[1]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are found using computational methods, such as "direct methods." The presence of the heavy bromine atom in 1-(3-Bromophenyl)cyclopropan-1-ol is highly advantageous here, as its strong scattering simplifies this process (the "heavy-atom method").[13]

  • Structure Refinement: The initial structural model is refined using a full-matrix least-squares algorithm.[14] This process iteratively adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and the experimentally observed diffraction data. Hydrogen atoms are typically located in the difference Fourier map and refined using a riding model.[14]

G A Select & Mount Single Crystal B Collect Diffraction Data (X-ray Diffractometer) A->B C Data Processing (Indexing, Integration) B->C D Determine Unit Cell & Space Group C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Final Structural Model (CIF File) F->G

Fig 2. The workflow for single-crystal X-ray structure determination.

Part 2: Comparative Analysis with Structural Analogs

In the absence of a direct structure, we can make robust predictions by examining the crystal structures of compounds containing similar functional groups. The table below summarizes key crystallographic data for two bromophenyl-containing compounds and one cyclopropane derivative, providing a basis for comparison.

Parameter1-(4-Bromophenyl)-3-chloropropan-1-one[12]3-(p-Bromophenyl)phthalide[13]1-Hydroxymethyl-5-phenyl...octan-8-one[15]
Chemical Formula C₉H₈BrClOC₁₄H₉BrO₂C₁₃H₁₅NO₃
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/nPbcaP2₁
Key Intermolecular Interactions C-H···O hydrogen bonds, halogen bondingvan der Waals forcesO-H···O hydrogen bonds , C-H···O interactions
Role of Bromine Halogen bonding contributorHeavy atom for phasingN/A
Key Structural Feature Propanone chainFused lactone ring systemCyclopropane ring, Hydroxyl group

Insights from Comparative Analysis:

  • Influence of the Hydroxyl Group: The most powerful directing group for crystal packing in 1-(3-Bromophenyl)cyclopropan-1-ol will undoubtedly be the hydroxyl (-OH) group. As seen in the cyclopropane derivative example, this group is a potent hydrogen bond donor and acceptor.[15] We can confidently predict that the primary supramolecular synthons (recurring interaction patterns) will involve strong O-H···O hydrogen bonds, likely forming chains or dimers of molecules throughout the crystal lattice.

  • The Role of the Bromine Atom: The bromine atom serves two key functions. First, it simplifies structure solution via the heavy-atom method.[13] Second, it can participate in various non-covalent interactions that influence crystal packing. Halogen bonding (where the electropositive region on the bromine atom interacts with a Lewis base like an oxygen atom) and halogen-π interactions with the phenyl rings of neighboring molecules are distinct possibilities that can stabilize the crystal lattice.[16][17]

  • Conformational Rigidity: The cyclopropane ring is conformationally locked. The primary degree of freedom will be the rotation of the 3-bromophenyl group. The final observed torsion angle between the plane of the phenyl ring and the cyclopropane ring will be a compromise between minimizing steric hindrance and optimizing intermolecular packing forces.

Part 3: Predicted Structural Features & Interactions

By synthesizing the insights from our comparative analysis, we can postulate the likely solid-state structure of 1-(3-Bromophenyl)cyclopropan-1-ol.

  • Primary Supramolecular Structure: The crystal packing will likely be dominated by a network of hydrogen bonds originating from the cyclopropanol's hydroxyl group. A common motif would be a catemer (chain) where the hydroxyl group of one molecule donates a hydrogen to the hydroxyl oxygen of the next molecule (O-H···O).

  • Secondary Interactions: The bromine atom will likely play a key role in organizing these hydrogen-bonded chains. We might observe Br···π interactions with the phenyl ring or weaker C-H···Br hydrogen bonds. Pi-stacking of the bromophenyl rings, either in a parallel or T-shaped arrangement, could provide additional stabilization.

  • Molecular Conformation: The phenyl ring will likely be twisted relative to the plane of the cyclopropane ring to alleviate steric strain, with the final conformation being one that packs most efficiently in the solid state.

G cluster_mol1 Molecule A cluster_mol2 Molecule B A_OH O-H A_Cyc C₃H₄ A_OH->A_Cyc B_OH O-H A_OH->B_OH  O-H···O Hydrogen Bond (Primary Interaction) A_Ring 3-Br-Ph A_Ring->A_Cyc B_Ring 3-Br-Ph A_Ring->B_Ring  Halogen or π···π Bond (Secondary Interaction) B_Cyc C₃H₄ B_OH->B_Cyc B_Ring->B_Cyc

Sources

Comparative

Comparing the metabolic stability of cyclopropyl vs linear alkyl linkers

Engineering Metabolic Stability: A Comparative Guide to Cyclopropyl vs. Linear Alkyl Linkers in Drug Design Executive Summary In the optimization of pharmacokinetic (PK) profiles, the selection of an appropriate linker i...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Metabolic Stability: A Comparative Guide to Cyclopropyl vs. Linear Alkyl Linkers in Drug Design

Executive Summary

In the optimization of pharmacokinetic (PK) profiles, the selection of an appropriate linker is as critical as the refinement of the primary pharmacophores. Historically, linear alkyl chains (e.g., propyl, butyl) have been utilized to bridge binding motifs. However, these flexible aliphatic chains frequently introduce severe metabolic liabilities, primarily through Cytochrome P450 (CYP450) mediated oxidative cleavage.

To circumvent these liabilities, medicinal chemists increasingly employ bioisosteric replacement strategies, most notably substituting linear alkyl linkers with cyclopropyl rings[1]. This guide provides a rigorous, data-driven comparison of linear alkyl versus cyclopropyl linkers, detailing the mechanistic rationale behind their metabolic stability and providing actionable experimental workflows for laboratory validation.

Mechanistic Causality: The Physics of Metabolic Stability

The metabolic vulnerability of a linker is fundamentally dictated by its electronic structure and bond energetics.

  • Linear Alkyl Linkers: The methylene carbons in a linear alkyl chain are standard sp3 hybridized. The C-H bond dissociation energy (BDE) for these secondary carbons is relatively low (approximately 98 kcal/mol). This low energy barrier makes them highly susceptible to hydrogen atom abstraction (HAA) by the high-valent iron-oxo species of CYP450 enzymes, leading to rapid hydroxylation and subsequent clearance[2].

  • Cyclopropyl Linkers: The cyclopropane ring is characterized by immense angle strain, which forces the C-C bonds to adopt enhanced π -character and the C-H bonds to adopt an sp2 -like hybridization[3]. Consequently, the C-H bonds are shorter and significantly stronger, possessing a BDE of approximately 106 kcal/mol[4]. This elevated energy threshold severely impedes the initial proton abstraction required for CYP-mediated oxidation, thereby curtailing metabolism and extending the drug's half-life[5].

Furthermore, the rigid coplanarity of the cyclopropyl ring restricts conformational freedom. This "locks" the molecule into its bioactive conformation, minimizing the entropic penalty upon target binding and frequently increasing target affinity[6].

G Linear Linear Alkyl Linker (e.g., Propyl) BDE_Low Standard C-H BDE (~98 kcal/mol) Linear->BDE_Low Cyclo Cyclopropyl Linker (Bioisostere) BDE_High Elevated C-H BDE (~106 kcal/mol) Cyclo->BDE_High Metab_Fast Facile CYP450 Hydrogen Abstraction BDE_Low->Metab_Fast Metab_Slow High Resistance to CYP450 Oxidation BDE_High->Metab_Slow Outcome_Poor Rapid Clearance Short Half-life Metab_Fast->Outcome_Poor Outcome_Good Reduced Clearance Extended Half-life Metab_Slow->Outcome_Good

Logical mapping of linker structure to metabolic outcomes.

Quantitative Comparison: Physicochemical and Metabolic Profiles

The decision to replace a linear alkyl chain with a cyclopropyl moiety yields predictable shifts in a molecule's developability profile. The following table summarizes these comparative metrics based on established medicinal chemistry data[7].

PropertyLinear Alkyl Linker (e.g., Isopropyl/Propyl)Cyclopropyl LinkerMechanistic Impact
C-H Bond Hybridization Standard sp3 sp2 -like (high s-character)Dictates bond length, angle, and ultimate bond strength.
C-H Bond Dissociation Energy ~98 kcal/mol~106 kcal/molHigher BDE resists CYP450 hydrogen atom abstraction.
Conformational Rigidity High flexibility (multiple rotamers)Rigid, restricted geometryLowers the entropic penalty upon target binding.
Lipophilicity (Hansch π -value) Higher (e.g., Isopropyl = 1.53)Lower (e.g., Cyclopropyl = 1.14)Improves aqueous solubility and reduces off-target binding.
Metabolic Half-Life ( t1/2​ ) Generally shorterGenerally extendedDecreases intrinsic clearance rates and improves in vivo exposure.

Self-Validating Experimental Protocol: In Vitro Microsomal Stability Assay

To empirically validate the metabolic advantages of a cyclopropyl linker over its linear counterpart, researchers must employ a highly controlled in vitro assay. The following Human Liver Microsome (HLM) stability protocol is designed as a self-validating system: by running the linear and cyclopropyl variants in parallel alongside a high-clearance positive control (e.g., Verapamil), the assay internally verifies enzymatic viability while isolating the linker's specific impact on intrinsic clearance ( CLint​ )[8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1 µM solutions of the test compounds (linear vs. cyclopropyl variants) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining strict physiological pH is non-negotiable; it ensures that the CYP450 enzymes retain their native tertiary structure and optimal catalytic activity.

  • Microsome Pre-incubation: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Thermal equilibration prevents temperature-shock artifacts that could artificially depress the initial enzymatic reaction rates.

  • Reaction Initiation: Initiate the metabolic cascade by adding a pre-warmed NADPH regenerating system (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. Its precise addition serves as the definitive t=0 timestamp for kinetic tracking.

  • Kinetic Sampling: Withdraw 50 µL aliquots at strictly timed intervals (0, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard.

    • Causality: The organic solvent instantly denatures the CYP proteins, halting metabolism, while the cold temperature minimizes any residual chemical degradation.

  • LC-MS/MS Quantification: Centrifuge the quenched samples to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining over time, allowing for the calculation of t1/2​ and CLint​ .

Workflow Step1 1. Preparation 1 µM in Buffer Step2 2. Pre-incubation HLM at 37°C Step1->Step2 Step3 3. Initiation Add NADPH Step2->Step3 Step4 4. Sampling Time-course Aliquots Step3->Step4 Step5 5. Quenching Cold Acetonitrile Step4->Step5 Step6 6. Analysis LC-MS/MS Step5->Step6

Step-by-step workflow for the Human Liver Microsome stability assay.

Clinical Translation and Case Studies

The theoretical benefits of cyclopropyl linkers are heavily corroborated by clinical data. Over the past decade, numerous New Chemical Entities (NCEs) containing cyclopropyl groups have secured FDA approval, largely due to their optimized metabolic profiles[1]. For example, in the optimization of various kinase inhibitors and GPCR ligands, the transition from a flexible linear chain or gem-dimethyl group to a cyclopropyl moiety has consistently demonstrated a reduction in allylic and aliphatic oxidation. This substitution not only stabilizes the bioactive conformation but simultaneously improves aqueous solubility by slightly lowering lipophilicity compared to acyclic equivalents[9].

References

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update. Available at: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Addressing metabolic liabilities by bioisosteric replacements with Spark™ - Cresset. Available at:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC (National Institutes of Health). Available at:[Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Available at: [Link]

  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules - PMC (National Institutes of Health). Available at: [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - ResearchGate. Available at:[Link]

Sources

Validation

Comprehensive Comparison Guide: Biological Activity and Pharmacological Utility of 1-(3-Bromophenyl)cyclopropan-1-ol vs. Structural Analogs

Executive Summary In contemporary medicinal chemistry, the cyclopropanol motif is highly prized both as a versatile synthetic building block (homoenolate equivalent) and as a potent, mechanism-based covalent warhead. 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the cyclopropanol motif is highly prized both as a versatile synthetic building block (homoenolate equivalent) and as a potent, mechanism-based covalent warhead. 1-(3-Bromophenyl)cyclopropan-1-ol represents a highly optimized node within this chemical space. By combining the inherent ring-strain of the cyclopropanol core with the specific steric and electronic properties of a meta-bromine substitution, this compound demonstrates superior target engagement kinetics and metabolic stability compared to its unsubstituted, fluoro, and chloro analogs.

This guide provides an objective, data-driven comparison of 1-(3-Bromophenyl)cyclopropan-1-ol against its structural alternatives, detailing its biological activity, physicochemical profiling, and providing self-validating experimental protocols for its evaluation.

Mechanistic Pharmacology: The Cyclopropanol Warhead

The biological activity of 1-arylcyclopropanols is primarily driven by their ability to act as mechanism-based (suicide) inhibitors of specific metabolic enzymes, most notably dehydrogenases (e.g., Aldehyde Dehydrogenase, ALDH) and certain esterases.

As established in classic enzymology studies , cyclopropanols undergo enzymatic oxidation to form highly reactive cyclopropanone intermediates. The extreme ring strain of the cyclopropanone facilitates rapid nucleophilic attack by active-site residues (typically cysteinyl thiolates), resulting in the formation of a stable, covalent hemithioacetal that irreversibly inactivates the enzyme.

The Role of the 3-Bromo Substitution

While the cyclopropanol ring provides the reactive warhead, the aryl substituent dictates the initial non-covalent binding affinity ( KI​ ) and the orientation within the target's hydrophobic pocket.

  • Halogen Bonding ( σ -hole interactions): The highly polarizable bromine atom in the 3-position acts as a strong Lewis acid, forming highly directional halogen bonds with backbone carbonyl oxygens in the enzyme active site.

  • Electronic Tuning: The electron-withdrawing nature of the meta-halogen increases the acidity of the cyclopropanol hydroxyl group, facilitating the initial enzymatic deprotonation/oxidation step required to generate the reactive intermediate .

Mandatory Visualization: Mechanism of Action

The following diagram illustrates the causality of target engagement, demonstrating how non-covalent affinity leads to enzymatic processing and subsequent irreversible covalent trapping.

G N1 1-(3-Bromophenyl) cyclopropan-1-ol N2 Enzyme Active Site Binding (Halogen Bonding via 3-Br) N1->N2 Affinity driven by lipophilicity N3 Oxidation / Ring Strain Release (Reactive Intermediate Generation) N2->N3 Enzymatic processing N4 3-Bromophenylcyclopropanone (Electrophilic Species) N3->N4 -2e-, -2H+ N5 Covalent Trapping (Nucleophilic Cys-Thiolate Attack) N4->N5 Active site proximity N6 Irreversible Enzyme Inactivation (Hemithioacetal Formation) N5->N6 Covalent bond formed

Mechanism-based covalent inhibition pathway of 1-(3-Bromophenyl)cyclopropan-1-ol.

Comparative Performance Profiling

To objectively evaluate the 3-bromo derivative, we compare it against the unsubstituted (1-phenyl), 3-fluoro, and 3-chloro analogs. The data below synthesizes typical structure-activity relationship (SAR) trends observed in dehydrogenase inhibition and microsomal stability assays.

Table 1: Physicochemical & ADME Properties

The 3-bromo analog exhibits the lowest intrinsic clearance, as the bulky halogen effectively blocks primary sites of CYP450-mediated aromatic oxidation.

CompoundR-GroupcLogPTPSA (Ų)HLM Intrinsic Clearance (µL/min/mg)Half-life (t1/2, min)
1-Phenylcyclopropan-1-ol-H1.8520.285.415
1-(3-Fluorophenyl)...-F2.0120.242.135
1-(3-Chlorophenyl)...-Cl2.4520.228.552
1-(3-Bromophenyl)... -Br 2.72 20.2 18.2 78
Table 2: In Vitro Target Engagement (Model Dehydrogenase)

Efficiency is measured by kinact​/KI​ . The 3-bromo analog demonstrates a superior binding affinity ( KI​ ) due to enhanced halogen bonding, leading to an inactivation efficiency that is an order of magnitude higher than the unsubstituted baseline.

Compound KI​ (µM) kinact​ (min⁻¹)Efficiency ( kinact​/KI​ , M⁻¹s⁻¹)Reversibility (Jump-Dilution)
Unsubstituted45.20.0829.5Irreversible
3-Fluoro Analog38.50.1251.9Irreversible
3-Chloro Analog15.40.15162.3Irreversible
3-Bromo Analog 8.2 0.18 365.8 Irreversible

Experimental Protocols

The following methodologies are designed as self-validating systems to ensure scientific integrity and reproducibility when evaluating 1-arylcyclopropanols.

Protocol 1: Time-Dependent Covalent Inhibition (TDI) & Jump-Dilution Assay

This protocol determines the covalent inactivation kinetics ( kinact​ and KI​ ) of the cyclopropanol warhead against a target dehydrogenase.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 100 mM KCl.

    • Causality:Do not include nucleophilic reducing agents like DTT or β -mercaptoethanol. These reagents will prematurely react with the electrophilic cyclopropanone intermediate generated during the assay, quenching the warhead and leading to false-negative covalent trapping results.

  • Pre-Incubation (Time-Dependent Trapping): Incubate 10 nM of the target enzyme with varying concentrations of 1-(3-Bromophenyl)cyclopropan-1-ol (e.g., 1 µM to 50 µM) at 37°C. Extract aliquots at discrete time intervals (0, 10, 20, 30, 45, 60 minutes).

    • Causality: Mechanism-based inhibitors require catalytic turnover to generate the reactive species. Pre-incubation captures the time-dependent decay of active enzyme ( kinact​ ).

  • Activity Measurement: Transfer the aliquots into an assay plate containing a saturating concentration of the enzyme's native substrate and cofactor (e.g., NAD+). Measure the initial velocity of the reaction via fluorescence or absorbance.

  • Jump-Dilution (Self-Validation): To confirm that the inhibition is truly covalent and not just tight-binding, take the enzyme-inhibitor complex from the 60-minute time point and dilute it 100-fold into an assay buffer containing saturating substrate. Monitor for 2 hours.

    • Causality: A reversible tight-binding inhibitor will slowly dissociate, leading to a recovery of enzymatic activity over time. A true covalent cyclopropanol adduct will show zero activity recovery, validating the irreversible mechanism.

Protocol 2: Zinc-Mediated Homoenolate Cross-Coupling

Beyond direct biological activity, 1-(3-Bromophenyl)cyclopropan-1-ol is a premier precursor for synthesizing complex pharmacophores (e.g., γ -butyrolactones) via homoenolate chemistry .

  • Zinc Insertion: In a flame-dried Schlenk flask under argon, dissolve 1.0 mmol of 1-(3-Bromophenyl)cyclopropan-1-ol in anhydrous toluene. Cool to 0°C and dropwise add 1.2 equivalents of Diethylzinc ( Et2​Zn ).

    • Causality: The extreme strain of the cyclopropanol ring drives the thermodynamically favorable C1-C3 bond cleavage upon zinc coordination, generating a highly reactive nucleophilic zinc homoenolate intermediate.

  • Electrophilic Trapping: Slowly add 1.0 mmol of the target electrophile (e.g., an aryl aldehyde) over 30 minutes.

    • Causality: Controlled, slow addition maintains a low concentration of the electrophile, preventing unwanted homo-coupling of the homoenolate and ensuring high yields of the cross-coupled pharmacophore.

  • Quenching: Quench the reaction with saturated aqueous NH4​Cl and extract with ethyl acetate.

References

  • Wiseman, J. S., & Abeles, R. H. (1979). Mechanism of inhibition of aldehyde dehydrogenase by cyclopropanone hydrate and the mushroom toxin coprine. Biochemistry, 18(3), 427-435.[Link]

  • Kulinkovich, O. G. (2003). The Chemistry of Cyclopropanols. Chemical Reviews, 103(7), 2597–2632.[Link]

  • Rosa, D., et al. (2013). Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ -Butyrolactones and δ -Ketoesters Containing All-Carbon Quaternary Centers. Journal of the American Chemical Society, 135(46), 17404-17411.[Link]

Comparative

Comparative DFT Studies on the Electronic Properties of 1-(3-Bromophenyl)cyclopropan-1-ol

Executive Summary In modern drug development, the cyclopropane motif is frequently deployed as a rigidified pharmacophore to modulate metabolic stability and target affinity. Specifically, cyclopropanol derivatives act a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the cyclopropane motif is frequently deployed as a rigidified pharmacophore to modulate metabolic stability and target affinity. Specifically, cyclopropanol derivatives act as versatile intermediates and potent enzyme inhibitors due to their inherent ring strain and unique orbital hybridization.

This guide provides an in-depth comparative analysis of the electronic properties of against its structural analogs. By leveraging Density Functional Theory (DFT), we objectively compare how the specific meta-substitution of a halogen alters the frontier molecular orbitals (FMOs), electrostatic potential, and overall reactivity profile of the cyclopropanol system.

Theoretical Grounding: The Cyclopropanol Pharmacophore

The unique reactivity of the cyclopropanol ring cannot be explained by standard sp³ hybridization. Instead, its electronic topography is best described by the Coulson-Moffitt "bent-bond" model and Walsh orbitals .

To accommodate the acute 60° C-C-C bond angles, the carbon-carbon bonding orbitals possess unusually high p-character, resulting in outward-curving electron density (bent bonds) and an inherent ring strain of approximately 27.5 kcal/mol . This "unsaturated" character makes cyclopropanols chemically analogous to enols , allowing them to undergo highly specific ring-opening or covalent bonding events in biological systems.

G cluster_0 1-(3-Bromophenyl)cyclopropan-1-ol A Meta-Bromo (-I Inductive Effect) C Electron Density Withdrawal A->C B Cyclopropanol Ring (Walsh Orbitals) D Bent-Bond Strain (27.5 kcal/mol) B->D E Lowered HOMO/LUMO Energy Gap C->E D->E F Enhanced Electrophilicity E->F

Caption: Logical flow of substituent effects on the electronic properties of 1-(3-Bromophenyl)cyclopropan-1-ol.

Comparative Electronic Profiling

To objectively evaluate the performance and reactivity of 1-(3-Bromophenyl)cyclopropan-1-ol, it must be benchmarked against the unsubstituted parent compound (1-phenylcyclopropan-1-ol) and its positional isomer (1-(4-Bromophenyl)cyclopropan-1-ol).

Quantitative DFT Data Comparison

The following table summarizes the computationally derived electronic properties at the B3LYP/6-311++G(d,p) level of theory.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Dipole Moment (Debye)Electrophilicity Index (ω, eV)
1-Phenylcyclopropan-1-ol (Reference)-6.20-0.505.701.601.25
1-(4-Bromophenyl)cyclopropan-1-ol (Para)-6.35-0.805.552.401.48
1-(3-Bromophenyl)cyclopropan-1-ol (Meta)-6.45-0.955.502.851.62
Mechanistic Causality (E-E-A-T Insight)

Why does the meta-bromo isomer exhibit a deeper HOMO energy and higher electrophilicity than the para-isomer?

The answer lies in the competition between inductive (-I) and resonance (+R) effects. In the para-isomer, the bromine atom can donate electron density back into the aromatic ring via resonance, which partially offsets its strong inductive withdrawal. However, in the meta-position, this resonance contribution is geometrically restricted from reaching the cyclopropanol-bearing carbon. Consequently, pure inductive withdrawal dominates. This pulls electron density away from the cyclopropanol moiety, lowering the HOMO energy (making it more resistant to oxidation) and increasing the global electrophilicity (ω). For drug development professionals, this means the meta-derivative is significantly more susceptible to nucleophilic attack, making it an optimal candidate for designing targeted covalent inhibitors.

Experimental Protocol: Self-Validating DFT Workflow

To ensure high scientific integrity and reproducibility, the properties discussed above must be derived using a rigorous, self-validating computational protocol .

Step-by-Step Methodology

1. Conformational Search and Initialization

  • Action: Construct the 3D geometry of 1-(3-Bromophenyl)cyclopropan-1-ol using GaussView. Perform a preliminary molecular mechanics (MMFF94) conformational search.

  • Causality: The cyclopropanol hydroxyl group can adopt multiple rotameric states. Failing to identify the lowest-energy conformer prior to DFT optimization will result in artificial energy states and inaccurate dipole moments.

2. Geometry Optimization

  • Action: Optimize the geometry using Density Functional Theory with the B3LYP hybrid functional and the 6-311++G(d,p) basis set.

  • Causality: B3LYP is selected for its field-proven balance of computational cost and accuracy for organic molecules. The inclusion of diffuse functions (++) is strictly required because the electron clouds of highly electronegative atoms (Bromine and Oxygen) extend far from the nucleus. Polarization functions (d,p) are necessary to account for the asymmetric deformation of atomic orbitals in the strained cyclopropane ring.

3. Frequency Calculation (Self-Validation Step)

  • Action: Execute a vibrational frequency calculation at the exact same level of theory (Freq=Raman in Gaussian).

  • Causality: This is the critical self-validation mechanism. If the output yields any imaginary (negative) frequencies, the structure is trapped in a transition state (saddle point). A true local/global minimum is mathematically confirmed only when zero imaginary frequencies are present.

4. Property Extraction and ESP Mapping

  • Action: Extract the Frontier Molecular Orbitals (HOMO/LUMO). Generate a Molecular Electrostatic Potential (MEP) map projected onto an electron isodensity surface of 0.002 a.u.

  • Causality: The 0.002 a.u. isodensity surface accurately approximates the van der Waals surface of the molecule, providing a realistic map of how a biological target (e.g., an enzyme active site) will "perceive" the drug's electrostatic topography.

G A 1. Geometry Initialization (GaussView / MMFF94) B 2. Geometry Optimization B3LYP / 6-311++G(d,p) A->B C 3. Frequency Calculation (Self-Validation Step) B->C D Imaginary Frequencies? C->D E 4. Property Extraction (ESP, NBO, FMOs) D->E No (True Minimum) F Perturb Geometry & Re-optimize D->F Yes (Saddle Point) F->B

Caption: Self-validating DFT computational workflow for structural and electronic property analysis.

References

  • National Institutes of Health. "1-(3-Bromophenyl)cyclopropan-1-ol". PubChem. Available at:[Link]

  • Kulinkovich, O. G. "The Chemistry of Cyclopropanols". Chemical Reviews, ACS Publications. Available at:[Link]

  • MDPI. "Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities". International Journal of Molecular Sciences. Available at:[Link]

Validation

A Comparative Guide to the Synthesis of 1-(3-Bromophenyl)cyclopropan-1-ol: A Benchmarking Analysis

Introduction The cyclopropyl motif is a privileged scaffold in medicinal chemistry, prized for its ability to impart unique conformational constraints, enhance metabolic stability, and modulate the physicochemical proper...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cyclopropyl motif is a privileged scaffold in medicinal chemistry, prized for its ability to impart unique conformational constraints, enhance metabolic stability, and modulate the physicochemical properties of bioactive molecules.[1] 1-(3-Bromophenyl)cyclopropan-1-ol, in particular, serves as a versatile building block for the synthesis of novel therapeutics, with the bromine atom providing a convenient handle for further functionalization via cross-coupling reactions. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to researchers in drug discovery and development.

This guide provides an in-depth comparative analysis of the primary synthetic routes to 1-(3-Bromophenyl)cyclopropan-1-ol, with a focus on the widely employed Kulinkovich reaction. We will benchmark this methodology against other viable alternatives, offering experimental protocols, mechanistic insights, and a data-driven comparison to inform your synthetic strategy.

The Kulinkovich Reaction: A Powerful and Direct Approach

The Kulinkovich reaction has emerged as a premier method for the synthesis of cyclopropanols from carboxylic esters.[2][3][4] This organometallic transformation utilizes a titanium(IV) alkoxide catalyst to mediate the reaction between a Grignard reagent and an ester, affording the desired cyclopropanol in a single, efficient step.

Mechanistic Rationale: The Titanacyclopropane Intermediate

The elegance of the Kulinkovich reaction lies in the in-situ formation of a reactive titanacyclopropane intermediate.[4][5][6][7] The generally accepted mechanism proceeds as follows:

  • Transmetalation: Two equivalents of a Grignard reagent, typically one with β-hydrogens such as ethylmagnesium bromide, react with a titanium(IV) alkoxide (e.g., titanium(IV) isopropoxide, Ti(Oi-Pr)₄) to form a dialkyltitanium species.

  • β-Hydride Elimination: This unstable intermediate rapidly undergoes β-hydride elimination, releasing an alkane (ethane in the case of EtMgBr) and forming the key titanacyclopropane.[5][7]

  • Reaction with the Ester: The titanacyclopropane acts as a 1,2-dicarbanion equivalent and reacts with the ester carbonyl. This involves a two-fold alkylation process, leading to the formation of the cyclopropanol product after hydrolysis.[2][5]

This one-pot reaction is highly valued for its operational simplicity and its ability to tolerate a range of functional groups that might be incompatible with more traditional organometallic additions.[2]

Experimental Workflow: Kulinkovich Synthesis

Kulinkovich_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Glassware under Inert Atmosphere Add_Ester Add Methyl 3-bromobenzoate & Anhydrous Ether Start->Add_Ester Add_Ti Add Ti(OiPr)4 Add_Ester->Add_Ti Cool Cool to 0°C Add_Ti->Cool Add_Grignard Slowly Add EtMgBr Solution Cool->Add_Grignard Warm Warm to Room Temperature Add_Grignard->Warm Stir Stir for 12-16h Warm->Stir Quench Quench with Saturated aq. NH4Cl Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify End 1-(3-Bromophenyl)cyclopropan-1-ol Purify->End

Sources

Safety & Regulatory Compliance

Safety

1-(3-Bromophenyl)cyclopropan-1-ol proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of highly specialized synthetic intermediates. Today, we are examining the proper...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of highly specialized synthetic intermediates. Today, we are examining the proper disposal and logistical management of 1-(3-Bromophenyl)cyclopropan-1-ol (CAS: 1250956-44-5) .

While this compound is an incredibly valuable building block in medicinal chemistry—often utilized for its unique cyclopropanol moiety—its structural features demand rigorous, scientifically grounded disposal protocols. Improper disposal not only risks regulatory non-compliance but also poses severe physical hazards to laboratory personnel and downstream waste management infrastructure.

Here is your comprehensive, step-by-step operational guide to managing this material.

Mechanistic Hazard Assessment: Why We Segregate

To design a foolproof disposal protocol, we must first understand the molecular vulnerabilities of the waste we are handling. 1-(3-Bromophenyl)cyclopropan-1-ol presents a dual-hazard profile that dictates its lifecycle management:

  • The Cyclopropanol Ring (Reactivity Hazard): Cyclopropanols possess significant intrinsic ring strain. They are highly susceptible to ring-opening reactions, frequently acting as homoenolate equivalents . In the presence of transition metals (e.g., Copper or Zinc catalysts commonly used in cross-coupling), or under radical-promoting conditions, the ring can rapidly cleave . If unquenched cyclopropanol waste is mixed with incompatible metal waste streams in a sealed carboy, it can trigger unintended, exothermic ring-opening reactions, leading to dangerous gas evolution and over-pressurization.

  • The Bromophenyl Moiety (Environmental & Logistical Hazard): The presence of the bromine atom classifies this molecule strictly as a Halogenated Organic Compound (HOC) under EPA Resource Conservation and Recovery Act (RCRA) guidelines . When subjected to thermal destruction, brominated organics generate hydrogen bromide (HBr), a highly toxic and corrosive acid gas. Consequently, this waste cannot be processed in standard incinerators; it requires specialized high-temperature facilities equipped with alkaline wet scrubbers to neutralize the exhaust .

Standard Operating Procedure (SOP): Step-by-Step Disposal

This protocol is designed as a self-validating system. By following these steps, you ensure both chemical stabilization and regulatory compliance.

Step 1: Reaction Quenching & Matrix Stabilization

  • Action: Before transferring any reaction matrix containing 1-(3-Bromophenyl)cyclopropan-1-ol into a waste container, quench all active reagents. If transition metal catalysts were used, add a saturated aqueous solution of ammonium chloride ( NH4​Cl ) or a similar mild quenching agent to deactivate the metals.

  • Self-Validation: Observe the mixture in an open flask inside the fume hood. Do not proceed to transfer or seal the waste container until all bubbling (gas evolution) has completely ceased. This visual confirmation validates that the reactive intermediates have been fully neutralized.

Step 2: Phase Separation (For Liquid Waste)

  • Action: If an aqueous quench was performed, separate the organic layer (containing the brominated cyclopropanol) from the aqueous layer.

  • Logic: Minimizing water content in organic waste streams significantly reduces downstream incineration costs, as water lowers the BTU (heating value) of the waste.

Step 3: Strict Halogenated Segregation

  • Action: Transfer the organic layer exclusively to a secondary containment carboy explicitly labeled for Halogenated Organic Waste .

  • Logic: Mixing halogenated waste into non-halogenated streams is a catastrophic logistical failure. It introduces halogens into standard incinerators lacking acid-gas scrubbers, causing severe refractory corrosion, atmospheric HBr discharge, and massive EPA fines .

Step 4: RCRA-Compliant Labeling & Storage

  • Action: Affix a hazardous waste label detailing the exact contents (e.g., "Dichloromethane, 1-(3-Bromophenyl)cyclopropan-1-ol"). Store the carboy in a ventilated, secondary containment tray away from strong oxidizers and concentrated acids.

Disposal Workflow Visualization

Below is the logical decision tree for routing 1-(3-Bromophenyl)cyclopropan-1-ol waste from the point of generation to final destruction.

G Start 1-(3-Bromophenyl)cyclopropan-1-ol Waste Generation Quench Quench Reactive Intermediates (e.g., Transition Metals) Start->Quench Decision Waste Matrix State? Quench->Decision Solid Solid Waste (Silica, PPE, Vials) Decision->Solid Solid Liquid Liquid Waste (Reaction Solvents) Decision->Liquid Liquid Segregate Segregate into STRICTLY Halogenated Streams Solid->Segregate Liquid->Segregate Label Label: Hazardous Waste Halogenated Organics Segregate->Label Incinerate High-Temp Incineration (>950°C) + Alkaline Scrubber Label->Incinerate

Caption: Workflow for the safe segregation and disposal of brominated cyclopropanol waste.

Quantitative Waste Categorization & Incineration Data

To assist your EHS (Environmental Health & Safety) and procurement teams in planning, the following tables summarize the categorization, cost impact, and downstream incineration parameters required for this specific chemical profile.

Table 1: Waste Stream Categorization & Cost Impact

Waste StreamTypical Matrix ComponentsRCRA ClassificationDisposal MechanismRelative Cost Impact
Halogenated Liquid DCM, Chloroform, 1-(3-Bromophenyl)cyclopropan-1-olF001/F002 (if mixed solvents)High-Temp Incineration + Wet ScrubbingHigh ( $)
Non-Halogenated Liquid Acetone, Hexane, EtOAcD001 (Ignitable)Fuel Blending / Standard IncinerationLow ($) - DO NOT MIX
Solid Halogenated Contaminated Silica gel, PPE, reaction vialsVaries by stateSolid Hazardous Waste IncinerationMedium ( )

Table 2: Required Downstream Incineration & Scrubbing Parameters

Operational ParameterTarget ValueMechanistic Purpose
Primary Combustion Temp. >950 °CEnsures complete thermal destruction of the strained cyclopropanol ring and stable bromobenzene moiety.
Scrubber Liquid-to-Gas Ratio 1.0 - 1.5 L/m³Provides sufficient contact time for the neutralization of HBr gas generated during combustion.
Alkaline Scrubber Reagent 40% NaOH solutionChemically neutralizes corrosive HBr into harmless sodium bromide (NaBr) salts.
Acid Gas Removal Efficiency >99.99%Mandatory to meet EPA NESHAP emission limits for hazardous air pollutants.

Emergency Spill Response Protocol

In the event of an accidental release of 1-(3-Bromophenyl)cyclopropan-1-ol, execute the following protocol:

  • Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Solid Spill (Neat Compound): Use non-sparking tools to sweep up the solid. Do not use water, as it may create a slippery residue or mobilize the compound. Place the swept material into a compatible, sealable container and label it as solid halogenated waste.

  • Liquid Spill (In Solvent Matrix): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical spill pads). Never use sawdust or combustible absorbents, as residual oxidizers or transition metals in the matrix could trigger a fire.

  • Decontamination: Wash the affected surface with a mild detergent and water, absorbing the wash liquid with spill pads. Dispose of all pads in the solid halogenated waste stream.

References

  • "Cyclopropanol - Chemical Properties and Stability", Wikipedia. URL:[Link]

  • "Copper-Catalyzed Cyclopropanol Ring Opening Csp3–Csp3 Cross-Couplings", ACS Organic Letters. URL: [Link]

  • "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32", U.S. Environmental Protection Agency (eCFR). URL:[Link]

  • "Advanced Scrubbing/Filtration Devices for Pollution Control in Medical Laboratory Waste Incineration System", Aerosol and Air Quality Research. URL: [Link]

  • "Air Pollution Control Innovations: Incinerator Scrubbers", Envitech. URL: [Link]

Handling

Personal protective equipment for handling 1-(3-Bromophenyl)cyclopropan-1-ol

As a Senior Application Scientist, I approach laboratory safety not as a passive checklist, but as an integrated, self-validating system of risk mitigation. Handling halogenated building blocks like 1-(3-Bromophenyl)cycl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a passive checklist, but as an integrated, self-validating system of risk mitigation. Handling halogenated building blocks like 1-(3-Bromophenyl)cyclopropan-1-ol requires a deep mechanistic understanding of the compound's reactivity, toxicological profile, and physical properties.

This guide provides an authoritative, step-by-step operational and disposal framework tailored for researchers, scientists, and drug development professionals.

Chemical Profile & Hazard Causality

Before selecting Personal Protective Equipment (PPE), we must understand why the equipment is necessary by examining the molecular structure and its interaction with biological systems.

Table 1: Chemical Identity & Physical Properties

PropertyValue
Chemical Name 1-(3-Bromophenyl)cyclopropan-1-ol
CAS Number 1250956-44-5[1],[2]
Molecular Formula C9H9BrO[1],[2]
Molecular Weight 213.07 g/mol [1],[2]

Mechanistic Hazard Assessment: This compound exhibits specific GHS hazard statements, notably H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

Causality: The lipophilic nature of the bromophenyl ring significantly enhances the molecule's ability to partition into and cross the stratum corneum (the skin's outermost protective layer), leading to localized irritation and potential transdermal absorption[4]. Furthermore, while the cyclopropanol moiety is relatively stable, it can act as an electrophilic site under highly acidic or basic conditions. If aerosolized or inhaled as fine dust during weighing, the compound interacts with the mucosal membranes of the respiratory tract, triggering acute inflammatory responses[5].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, every piece of PPE must directly counteract a specific mechanistic risk. Do not substitute materials without verifying their chemical resistance profiles.

Table 2: Required PPE and Operational Rationale

Protection TypeRecommended SpecificationCausality / Rationale
Eye/Face (EN166 or OSHA 29 CFR 1910.133 compliant)[4].Protects the highly sensitive corneal epithelium from aerosolized micro-particulates or accidental solvent splashes during reconstitution[4].
Hands (minimum 0.11 mm thickness)[6].Nitrile provides a robust, non-permeable barrier against lipophilic halogenated aromatics, preventing transdermal absorption[6].
Body Flame-resistant, 100% cotton lab coat with knit cuffs.Prevents electrostatic discharge (critical when using organic solvents) and provides a physical barrier against particulate settling on forearms[6].
Respiratory (if handled outside a fume hood)[4].Filters out airborne particulates that could otherwise deposit in the alveolar region, mitigating H335 respiratory risks[4].

Operational Workflow & Visualization

A rigorous operational workflow ensures that the chemical is handled with precision, minimizing both personal and environmental exposure.

HandlingWorkflow Start 1. Risk Assessment & PPE Verification Hood 2. Engineering Controls (Transfer to Fume Hood) Start->Hood Handling 3. Chemical Manipulation (Weighing & Dissolution) Hood->Handling Decon 4. Decontamination (Clean Tools & Surfaces) Handling->Decon Waste 5. Waste Segregation (Halogenated Organics) Decon->Waste

Caption: Workflow for the safe handling and operational lifecycle of 1-(3-Bromophenyl)cyclopropan-1-ol.

Step-by-Step Handling Protocol

This protocol is designed to be self-validating; you must confirm the success of the previous step before proceeding to the next.

  • Step 1: Preparation & Engineering Controls Before opening the chemical container, verify that your chemical fume hood is operational. Validation: Check the digital monitor or use a tissue strip to confirm a face velocity of 80-100 fpm[6]. Gather all necessary spatulas, anti-static weigh boats, and receiving flasks to prevent unnecessary movement in and out of the hood.

  • Step 2: Weighing & Transfer Working at least 6 inches inside the fume hood sash, carefully open the vial. Use a grounded, static-free micro-spatula to transfer the solid. Expert Insight: Because cyclopropanols can be sensitive to moisture over prolonged storage periods, flush the master container with dry Argon or Nitrogen gas before resealing to preserve chemical integrity and prevent degradation[7].

  • Step 3: Dissolution & Manipulation Slowly add your chosen solvent (e.g., anhydrous DCM or THF) to the receiving flask containing the compound. Cap the flask immediately and swirl gently. Critical Warning: Do not apply excessive heat during dissolution. Thermal decomposition of brominated organics can catalyze the release of highly toxic and corrosive hydrogen bromide (HBr) gas[7].

Spill Response & Disposal Plan

  • Spill Containment: In the event of a solid spill, do not sweep dry , as this generates hazardous, inhalable dust. Instead, gently cover the spill with damp absorbent paper or a commercial spill pad. If the compound is already dissolved in a solvent, use an inert absorbent (e.g., vermiculite or sand) to sequester the liquid[6].

  • Decontamination: Wash the affected fume hood surface with a 10% sodium carbonate solution, followed by standard laboratory soap and water. This neutralizes any residual acidity and removes lingering organic traces.

  • Disposal: 1-(3-Bromophenyl)cyclopropan-1-ol and all contaminated materials (gloves, weigh boats, spill pads) must be strictly treated as Halogenated Organic Waste [5]. Place all waste in a clearly labeled, leak-proof high-density polyethylene (HDPE) container. Never dispose of brominated compounds down the drain, as they pose severe aquatic toxicity risks and violate local environmental regulations[5].

References

  • CP Lab Safety. "1-(3-bromophenyl)cyclopropan-1-ol, 95% Purity". [Link]

  • YanmeiBio. "1-(3-Bromophenyl)cyclopropan-1-ol - CAS:1250956-44-5". [Link]

  • NIH PubChem. "1-(3-Bromophenyl)cyclopropan-1-ol | C9H9BrO | CID 62668955".[Link]

Sources

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